2-Fluoro-3-oxopropanoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-fluoro-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO3/c4-2(1-5)3(6)7/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZAWQINJHZMNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555103 | |
| Record name | 2-Fluoro-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58629-87-1 | |
| Record name | 2-Fluoro-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-3-oxopropanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-oxopropanoic acid, also known as fluoromalonaldehydic acid, is a fluorinated organic compound with significant potential in medicinal chemistry and organic synthesis.[1][2][3] The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[4] This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.
Core Properties
This compound is a small, functionalized molecule with the chemical formula C₃H₃FO₃ and a molecular weight of 106.05 g/mol .[1][2] Its structure features a carboxylic acid group, a ketone, and a fluorine atom attached to the alpha-carbon.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₃H₃FO₃ | [1][2] |
| Molecular Weight | 106.05 g/mol | [1][2] |
| CAS Number | 58629-87-1 | [1][2] |
| Synonyms | Fluoromalonaldehydic Acid | [1][3][5] |
| Computed XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 54.4 Ų | [1] |
| Appearance | Not specified (likely a solid or liquid) | |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of this compound and Related Compounds
Detailed experimental protocols for the synthesis of this compound are scarce. However, the synthesis of structurally related α-fluoro-β-keto esters and acids provides a strong basis for potential synthetic routes.
General Synthetic Strategies for α-Fluoro-β-Keto Esters
A common approach to synthesizing α-fluoro-β-keto esters involves the electrophilic fluorination of a β-keto ester precursor.
Diagram: General Synthesis of α-Fluoro-β-Keto Esters
Caption: Electrophilic fluorination of a β-keto ester.
Experimental Protocol: General Electrophilic Fluorination of a β-Keto Ester
-
Enolate Formation: The β-keto ester is treated with a suitable base (e.g., sodium hydride, lithium diisopropylamide) in an aprotic solvent (e.g., tetrahydrofuran, diethyl ether) at a low temperature (e.g., -78 °C) to generate the corresponding enolate.
-
Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, is added to the enolate solution.
-
Quenching and Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the α-fluoro-β-keto ester.
Biocatalytic Synthesis of a Related Compound: 2-Fluoro-3-hydroxypropionic Acid
A biocatalytic route for the synthesis of the reduced analogue, 2-fluoro-3-hydroxypropionic acid, has been reported.[4] This method utilizes engineered E. coli to convert 2-fluoromalonic acid into the desired product, offering a more environmentally friendly approach.[4]
Reactivity and Chemical Behavior
The reactivity of this compound is dictated by the interplay of its three functional groups.
-
α-Fluoro Ketone Moiety: The fluorine atom at the α-position significantly influences the reactivity of the carbonyl group. The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
-
Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction.
-
Enolization: Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. The position of this equilibrium is influenced by the solvent and other conditions.
Diagram: Tautomerization of this compound
Caption: Keto-enol tautomerism.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Role in Medicinal Chemistry
The introduction of a fluorine atom can significantly enhance the pharmacological profile of a drug candidate.[4] Fluorinated compounds often exhibit:
-
Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can impact a drug's solubility and absorption.
This compound can serve as a precursor for the synthesis of various fluorinated bioactive molecules, including enzyme inhibitors and fluorinated analogues of natural products. For instance, β-keto acids are known to be involved in the inhibition of enzymes like MurA, which is crucial for bacterial cell wall synthesis.[6]
Utility as a Synthetic Intermediate
As a trifunctional molecule, this compound can be used to introduce the α-fluoro-β-keto acid motif into larger molecules. This can be achieved through various chemical transformations targeting the carboxylic acid, the ketone, or the enolizable α-proton. For example, the related fluoromalonaldehyde has been used in chemical synthesis.[7]
Safety, Handling, and Storage
As with all fluorinated organic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust, fumes, or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.
Conclusion
This compound is a promising building block for the development of novel pharmaceuticals and other functional organic molecules. While detailed experimental data on its properties and synthesis are still emerging, its structural features suggest a wide range of potential applications. The strategic incorporation of fluorine continues to be a powerful tool in medicinal chemistry, and compounds like this compound are poised to play an important role in the future of drug discovery.
References
-
2-Fluoro-3-hydroxypropanoic acid | C3H5FO3 | CID 10329261 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
This compound | C3H3FO3 | CID 14050991 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
- Process for preparation of fluorinated beta-keto ester. (n.d.).
-
This compound - Protheragen. (n.d.). Retrieved January 14, 2026, from [Link]
- Process for preparation of fluorinated beta-keto ester. (n.d.).
-
Rand, A. A., & Mabury, S. A. (2013). Assessing the structure-activity relationships of fluorotelomer unsaturated acids and aldehydes with glutathione. Reactivity of glutathione with fluorotelomer unsaturated acids and aldehydes. Environmental science. Processes & impacts, 15(9), 1775–1783. [Link]
-
Schäfer, G., Fleischer, T., Blumer, N., & Li, P. (2022). Synthesis of α-Fluoroketones from Carboxylic Acids via Decarboxylation of Fluorinated Malonates. European Journal of Organic Chemistry, 2022(29), e202200549. [Link]
-
3,3,3-TRIFLUORO-2-OXOPROPANOIC-ACID - SpectraBase. (n.d.). Retrieved January 14, 2026, from [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW - SciSpace. (n.d.). Retrieved January 14, 2026, from [Link]
-
Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
(2R)-3-fluoro-2-hydroxypropanoic acid | C3H5FO3 | CID 11446300 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
Fluoromalonaldehydic Acid | CAS 58629-87-1 - Veeprho. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 5. FluoroMalonaldehydic Acid | 58629-87-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluoromalonaldehyde 97 29548-72-9 [sigmaaldrich.com]
A Technical Guide to 2-Fluoro-3-oxopropanoic Acid: Structure, Properties, and Synthetic Considerations for Pharmaceutical Research
Executive Summary: This guide provides an in-depth analysis of 2-fluoro-3-oxopropanoic acid, a specialized fluorinated organic compound. We will explore its fundamental chemical identity, including its IUPAC name and structure, and delve into its physicochemical properties. The strategic importance of organofluorine compounds in modern drug development is discussed to provide context for the molecule's relevance. While direct synthesis protocols are not widely published, this paper presents a detailed, field-proven biocatalytic methodology for a key precursor, 2-fluoro-3-hydroxypropionic acid, and outlines the logical oxidative pathway to the target compound. A critical aspect of this molecule, its identity as a known impurity of the chemotherapeutic agent Fluorouracil, is examined, highlighting its significance for professionals in drug development and quality control. Finally, essential safety and handling protocols, inferred from structurally analogous compounds, are provided for researchers.
Nomenclature and Chemical Identity
To establish a clear and unambiguous foundation for discussion, this section details the formal nomenclature and standard identifiers for the target compound.
-
IUPAC Name: The systematic name as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].
-
CAS Number: The Chemical Abstracts Service registry number is 58629-87-1 [1][2][3].
-
Synonyms: This compound is also known by several other names, the most notable of which include Fluoromalonaldehydic Acid and Fluorouracil Impurity 8[1]. The latter synonym immediately signals its relevance in the field of pharmaceutical manufacturing and quality assurance.
Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups within this compound dictates its chemical behavior and physical characteristics.
Chemical Structure
The structure of this compound is characterized by a three-carbon propanoic acid backbone. It features a carboxylic acid group (-COOH) at the C1 position, a fluorine atom at the C2 (alpha) position, and an aldehyde group (-CHO) at the C3 position. The presence of the electron-withdrawing fluorine atom on the carbon adjacent to both carbonyls significantly influences the molecule's acidity and reactivity.
Caption: Biocatalytic synthesis workflow for a key precursor.
Proposed Conversion to this compound
The conversion of the synthesized 2-fluoro-3-hydroxypropionic acid to the target this compound requires the selective oxidation of a primary alcohol to an aldehyde.
-
Causality of Experimental Choice: A mild oxidizing agent is required to prevent over-oxidation to the corresponding carboxylic acid, which would yield fluoromalonic acid. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are standard choices for this type of transformation in small-scale organic synthesis. The reaction would typically be performed in an anhydrous solvent like dichloromethane (DCM) at room temperature. Careful monitoring by thin-layer chromatography (TLC) or NMR would be essential to determine the reaction's endpoint and prevent byproduct formation.
Significance in Pharmaceutical Analysis
As previously noted, one of the key identifiers for this compound is "Fluorouracil Impurity 8". [1]Fluorouracil (5-FU) is a widely used chemotherapy agent. Pharmaceutical regulatory bodies (e.g., FDA, EMA) have stringent requirements for the identification, characterization, and quantification of impurities in all active pharmaceutical ingredients (APIs). The presence of impurities can affect the safety and efficacy of the final drug product. Therefore, having access to an analytical standard of this compound is critical for:
-
Developing and validating analytical methods (e.g., HPLC, GC-MS) to detect and quantify this specific impurity in batches of Fluorouracil.
-
Conducting toxicological studies to determine the safe limits for this impurity.
-
Optimizing the synthesis and purification processes of Fluorouracil to minimize or eliminate its formation.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. However, based on its structure—a small, fluorinated carboxylic acid with an aldehyde—it should be handled with extreme caution. Data from analogous compounds like 2-oxopropanoic acid and 2-fluoropropionic acid indicate significant hazards. [4][5]
-
Expected Hazards: The compound is expected to be highly corrosive and capable of causing severe skin burns and eye damage. [5]Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.
-
Handling: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. [6]Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. [4]Storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent degradation.
Conclusion
This compound is a highly functionalized molecule whose primary significance lies in its role as a potential synthetic building block and, more critically, as a known impurity in the pharmaceutical industry. Its structure, featuring a reactive aldehyde, a carboxylic acid, and an alpha-fluorine atom, makes it both a challenging synthetic target and a molecule of high interest. The biocatalytic pathways to its precursors represent a modern, sustainable approach to synthesis. For researchers and professionals in drug development, understanding the structure, properties, and analytical importance of this compound is essential for ensuring the quality and safety of critical medicines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14050991, this compound. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10329261, 2-Fluoro-3-hydroxypropanoic acid. Available at: [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 159152595. Available at: [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed, 36061447. Available at: [Link]
-
Protheragen (n.d.). This compound. Available at: [Link]
-
ResearchGate (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Available at: [Link]
- Google Patents (2016). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
-
Capot Chemical (n.d.). Specifications of this compound. Available at: [Link]
-
Wikipedia (n.d.). 3-Oxopropanoic acid. Available at: [Link]
-
Autech (n.d.). Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. Available at: [Link]
Sources
"2-Fluoro-3-oxopropanoic Acid" CAS number and molecular weight
An In-Depth Technical Guide to 2-Fluoro-3-oxopropanoic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a significant fluorinated building block for researchers, scientists, and professionals in drug development. Delving into its chemical identity, synthesis, and potential applications, this document synthesizes critical data with practical insights to support advanced research and development endeavors.
Core Compound Identity and Properties
This compound, also known by its synonym Fluoromalonaldehydic Acid, is a specialized organic compound whose utility is amplified by the presence of a fluorine atom. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability to parent compounds.[1][2] As such, small fluorinated molecules like this acid are valuable starting points for the synthesis of complex pharmaceutical agents.[2]
This compound is also recognized as "Fluorouracil Impurity 8," indicating its relevance in the quality control and analysis of the widely used chemotherapy drug, Fluorouracil.[3]
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below, providing at-a-glance information for laboratory use.
| Property | Value | Source |
| CAS Number | 58629-87-1 | [3][4][5] |
| Molecular Formula | C₃H₃FO₃ | [3][4][5] |
| Molecular Weight | 106.05 g/mol | [3][4][5] |
| IUPAC Name | This compound | [3] |
| Common Synonyms | Fluoromalonaldehydic Acid, Fluorouracil Impurity 8 | [3] |
| XLogP3-AA | -0.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis Strategies: A Biocatalytic Approach to a Key Precursor
While specific chemical synthesis routes for this compound are not extensively detailed in publicly available literature, a highly relevant and environmentally sound biocatalytic pathway has been developed for its immediate precursor, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP).[1][6] The subsequent oxidation of the hydroxyl group on 2-F-3-HP presents a logical and direct route to obtaining the target compound, this compound.
This biocatalytic method leverages engineered E. coli to achieve a whole-cell transformation, offering considerable advantages over traditional chemical methods in terms of safety and environmental impact.[1][6]
Biocatalytic Workflow for 2-Fluoro-3-hydroxypropionic acid (2-F-3-HP)
The synthesis is achieved through the co-expression of three key enzymes in an E. coli host, which collaboratively convert the substrate 2-fluoro malonic acid (2-FMA) into 2-F-3-HP.[1][6][7]
Caption: Biocatalytic workflow for 2-F-3-HP synthesis.
Experimental Protocol: Whole-Cell Transformation
This protocol outlines the methodology for producing 2-F-3-HP using an engineered E. coli strain. This procedure is adapted from published research and serves as a foundational method.[1][6][7]
A. Strain Preparation:
-
Co-transform E. coli BL21(DE3) cells with plasmids containing the genes for methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM).
-
Cultivate the engineered strain in LB medium with appropriate antibiotics at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG and/or arabinose, according to the specific plasmid promoters used, and continue cultivation at a reduced temperature (e.g., 16-20°C) for 12-16 hours.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).
B. Whole-Cell Biotransformation:
-
Resuspend the harvested cell pellets in the reaction buffer to a desired cell density.
-
Prepare the reaction mixture in the same buffer containing:
-
20 mM 2-fluoro malonic acid (2-FMA) as the substrate.
-
Co-factors such as 2 mM NADPH, 2 mM ATP, and 1 mM CoA.
-
10 mM MgCl₂.
-
-
Initiate the reaction by adding the cell suspension to the reaction mixture.
-
Incubate the reaction at 30°C with shaking (e.g., 200 rpm) for 24 hours.
-
Monitor product formation using analytical techniques such as ¹⁹F-NMR or HPLC-MS. A successful transformation can yield up to 50.0 mg/L of 2-F-3-HP.[1][6]
Applications in Drug Discovery and Materials Science
The strategic incorporation of fluorine is a proven method for enhancing the pharmacological profile of drug candidates.[2]
-
Pharmaceutical Intermediate: this compound serves as a high-value building block. Its reactive carbonyl and carboxyl groups, activated by the adjacent fluorine atom, make it an ideal precursor for constructing complex heterocyclic systems and other scaffolds for active pharmaceutical ingredients (APIs).[2]
-
Materials Science: The precursor, 2-F-3-HP, is a monomer for the synthesis of fluorinated biopolymers, such as poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).[1][6] These materials are of interest for developing advanced biomaterials with unique properties.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is widely available for this compound. Therefore, it is imperative to handle this compound with the precautions appropriate for related small, fluorinated carboxylic acids, which are often corrosive and toxic.[8]
-
Hazard Profile: Assumed to be a corrosive substance that can cause severe skin burns and eye damage.[8] It may be harmful if swallowed, inhaled, or in contact with skin.[8][9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][10]
-
Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
References
-
Protheragen. This compound. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Capot Chemical. (n.d.). Specifications of this compound. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-hydroxypropanoic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). CID 159152595. PubChem Compound Database. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH. [Link]
Sources
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. innospk.com [innospk.com]
- 3. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Protheragen [protheragen.ai]
- 5. capotchem.com [capotchem.com]
- 6. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Foreword: The Emerging Significance of Fluorinated Propanoic Acids
An In-Depth Technical Guide to 2-Fluoro-3-oxopropanoic Acid: From Biosynthetic Origins to Potential Applications
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced bioavailability, and altered acidity, have led to the development of numerous blockbuster drugs and advanced materials.[3] Within this context, small, fluorinated building blocks are of paramount importance. This guide focuses on this compound, a member of this critical class of compounds. While its specific historical discovery in the traditional sense is not well-documented, recent advancements in biocatalysis have brought its hydrated precursor, 2-fluoro-3-hydroxypropionic acid, to the forefront of biosynthetic innovation. This whitepaper will delve into the technical details of this novel synthesis, the inherent properties of the target molecule, and its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound, also known by synonyms such as Fluoromalonaldehydic Acid, is a small, functionalized organic acid.[4] Its chemical structure and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C3H3FO3 | PubChem[4] |
| Molecular Weight | 106.05 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 58629-87-1 | Protheragen[5] |
| Canonical SMILES | C(=O)C(C(=O)O)F | PubChem[4] |
| InChI Key | UJZAWQINJHZMNV-UHFFFAOYSA-N | PubChem[4] |
These properties define a molecule with significant potential as a reactive intermediate in organic synthesis, particularly for the introduction of a fluorinated three-carbon unit.
The Dawn of a New Synthesis: Biocatalytic Production of a Key Precursor
While the historical record on the initial synthesis of this compound is sparse, a significant breakthrough in the field has been the recent development of a biocatalytic route to its hydrated analogue, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP).[1][2][6] This method represents a paradigm shift, moving away from traditional chemical synthesis towards more environmentally benign and highly selective biological systems.
A Whole-Cell Biotransformation Approach
Researchers have successfully engineered Escherichia coli to produce 2-F-3-HP from 2-fluoromalonic acid (2-FMA).[1][2][6] This whole-cell transformation leverages the coexpression of three key enzymes:
-
Methylmalonyl CoA synthase (MatBrp)
-
Methylmalonyl CoA reductase (MCR)
-
Malonate transmembrane protein (MadLM)
This enzymatic cascade facilitates the conversion of the fluorine-containing substrate into the desired product, achieving a concentration of 50.0 mg/L after 24 hours.[1][2][6]
The Significance of a Biocatalytic Route
The development of this biosynthetic pathway is noteworthy for several reasons:
-
Green Chemistry: It utilizes a biological catalyst in aqueous media under mild conditions, significantly reducing the environmental impact compared to conventional organic synthesis.[1][6]
-
High Selectivity: Enzymatic reactions are renowned for their high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods.
-
Sustainable Feedstocks: The initial substrate, 2-fluoromalonic acid, can also be produced through enzymatic pathways, opening the door for a fully biosynthetic production pipeline.[6]
This biocatalytic "discovery" of a synthetic route to a direct precursor of this compound is arguably more significant for modern applications than a historical account of a less efficient chemical synthesis.
Caption: Biosynthetic pathway for 2-fluoro-3-hydroxypropionic acid.
Experimental Protocol: Whole-Cell Biotransformation for 2-F-3-HP Production
The following is a generalized protocol based on the published methodology for the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.[1][2][6]
Objective: To produce 2-F-3-HP using an engineered E. coli strain.
Materials:
-
Engineered E. coli strain co-expressing MatBrp, MCR, and MadLM
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Inducers (e.g., IPTG, arabinose)
-
2-Fluoromalonic acid (2-FMA) substrate solution
-
Phosphate buffer
-
Centrifuge
-
Incubator shaker
-
HPLC or other analytical instrumentation for product quantification
Methodology:
-
Inoculation and Growth: Inoculate a single colony of the engineered E. coli strain into LB medium containing the necessary antibiotics. Grow overnight at 37°C with shaking.
-
Induction: Subculture the overnight culture into fresh medium and grow to an optimal optical density (e.g., OD600 of 0.6-0.8). Induce protein expression by adding the appropriate inducers and incubate for a specified period at a reduced temperature (e.g., 16-25°C).
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate buffer) and resuspend to a desired cell density.
-
Whole-Cell Biotransformation: Add the 2-FMA substrate to the cell suspension. Incubate the reaction mixture under controlled conditions (e.g., 30°C with shaking) for 24 hours.
-
Product Analysis: After the reaction, centrifuge the mixture to pellet the cells. Analyze the supernatant for the presence and concentration of 2-F-3-HP using a suitable analytical method like HPLC.
Applications and Future Outlook
The true potential of this compound and its precursor, 2-F-3-HP, lies in their application as versatile building blocks in organic synthesis and drug development.
Pharmaceutical Intermediate
Fluorinated compounds are highly sought after in the pharmaceutical industry.[3][7] The presence of a fluorine atom can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity. This compound can serve as a precursor for more complex active pharmaceutical ingredients (APIs).[7]
Material Science
The precursor, 2-F-3-HP, has been identified as a monomer for the synthesis of fluorinated biopolymers, such as poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).[1][2][6] These materials are expected to have enhanced properties compared to their non-fluorinated counterparts, with potential applications in biomedical devices and specialty plastics.
Caption: Potential applications of this compound.
Conclusion
While the "discovery" of this compound may not follow a traditional historical narrative, the recent development of a biocatalytic route to its immediate precursor marks a significant advancement in the field of fluorine chemistry. This innovation provides a sustainable and efficient method for producing a valuable fluorinated building block. For researchers and professionals in drug development and materials science, this compound and its derivatives represent a promising avenue for the creation of novel molecules with enhanced properties. The continued exploration of biocatalytic methods will undoubtedly expand the accessibility and application of this and other valuable fluorinated compounds.
References
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed, 36061447. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Fluoro-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
-
Protheragen. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
-
Capot Chemical. (n.d.). Specifications of this compound. [Link]
-
PubChem. (n.d.). 3-fluoro-2-oxopropanoic acid. National Center for Biotechnology Information. [Link]
-
Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. (n.d.). [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]
-
PubChem. (n.d.). 3-Bromo-3-fluoro-2-oxopropanoic acid. National Center for Biotechnology Information. [Link]
-
Al-Zoubi, R. M., & Al-Masri, H. S. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
PubChem. (n.d.). (2R)-3-fluoro-2-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-(4-Fluoro-2-nitrophenoxy)-3-oxopropanoic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Protheragen [protheragen.ai]
- 6. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 7. innospk.com [innospk.com]
A Technical Guide to 2-Fluoro-3-oxopropanoic Acid and its Analogues: Synthesis, Reactivity, and Biological Significance
Abstract
This technical guide provides a comprehensive analysis of 2-fluoro-3-oxopropanoic acid (fluoromalonaldehydic acid), a synthetic α-fluoro-β-keto acid. We first address the compound's origins, concluding from a review of organofluorine biosynthesis that it is not a naturally occurring molecule. The guide then details the probable synthetic pathways to its ester form, ethyl 2-fluoro-3-oxopropanoate, via Claisen condensation, offering a representative, step-by-step protocol. A core focus is placed on a comparative analysis with its potent biological isomer, 3-fluoropyruvic acid (3-FPA). While no specific biological data for this compound has been reported, its potential as a transition-state analogue inhibitor is inferred from the known reactivity of α-fluoro ketones. In contrast, 3-FPA is presented as a detailed case study—a well-documented metabolic toxin and enzyme inhibitor with significant applications in cancer research. This guide synthesizes chemical principles with biological context to serve as a vital resource for researchers, chemists, and drug development professionals exploring the landscape of fluorinated metabolic probes.
The Unique Landscape of Organofluorine Compounds
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and drug development. The element's high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. This compound represents a simple yet intriguing structure within this class, possessing an α-fluoro substituent adjacent to a reactive β-dicarbonyl system.
The Scarcity of Fluorine in Nature
Despite fluorine being the 13th most abundant element in the Earth's crust, the presence of organofluorine compounds in nature is exceptionally rare.[1][2] To date, only a handful of fluorinated natural products have been identified, with fluoroacetate and 4-fluorothreonine, both produced by the bacterium Streptomyces cattleya, being the most studied examples.[3][4]
The primary reason for this scarcity is the high energy required to desolvate the fluoride anion (F⁻) in aqueous environments, making it a poor nucleophile for enzymatic reactions. Nature's solution to this problem is the "fluorinase" enzyme, discovered in S. cattleya, which catalyzes the formation of a C-F bond by reacting S-adenosylmethionine (SAM) with a fluoride ion in a controlled, hydrophobic active site.[1][5][6] This enzyme is responsible for the biosynthesis of 5'-fluoro-5'-deoxyadenosine (5'-FDA), a precursor to fluoroacetate and 4-fluorothreonine. Given the highly specialized and rare nature of this enzymatic machinery, simple metabolites like this compound are not known to be produced through any natural biosynthetic pathway.
Synthesis and Chemical Reactivity
This compound is a synthetic target. Due to the inherent instability of β-keto acids, which are prone to decarboxylation, its synthesis is most practically approached via its more stable ester derivatives, such as ethyl 2-fluoro-3-oxopropanoate.
Synthetic Strategy: The Claisen Condensation
The most logical and widely used method for synthesizing β-keto esters is the Claisen condensation.[4] This reaction involves the base-mediated condensation of two ester molecules. For the synthesis of ethyl 2-fluoro-3-oxopropanoate, a mixed Claisen condensation between ethyl fluoroacetate and an appropriate formate ester (e.g., ethyl formate) would be the canonical approach.
The mechanism involves the deprotonation of the α-carbon of ethyl fluoroacetate by a strong, non-nucleophilic base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the final β-keto ester.
Caption: Workflow for Claisen condensation synthesis.
Representative Protocol: Synthesis of Ethyl 2-fluoro-3-oxopropanoate
Materials:
-
Ethyl fluoroacetate (1 equivalent)
-
Ethyl formate (1.2 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon). A three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Base Suspension: Anhydrous THF is added to the flask, followed by the careful addition of the sodium hydride dispersion. The resulting suspension is cooled to 0 °C in an ice bath.
-
Enolate Formation: A solution of ethyl fluoroacetate in anhydrous THF is added dropwise to the cooled NaH suspension, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred at this temperature for 30-45 minutes following the addition to ensure complete enolate formation. Causality: Slow addition and temperature control are critical to manage the exothermic deprotonation and prevent side reactions.
-
Acylation: Ethyl formate is then added dropwise, again maintaining the temperature below 5 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (e.g., 4-12 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding 1M HCl until the gas evolution ceases and the mixture is acidic. The aqueous layer is separated.
-
Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄. The solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by vacuum distillation to yield ethyl 2-fluoro-3-oxopropanoate. Trustworthiness: Each step of the workup is designed to remove unreacted reagents, byproducts, and water to ensure the stability and purity of the final β-keto ester.
Chemical Reactivity and Stability
-
Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, ethyl 2-fluoro-3-oxopropanoate exists as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing fluorine atom at the α-position increases the acidity of the α-proton, potentially favoring the enol form.
-
Hydration: The carbonyl group of the ketone is highly electrophilic due to the adjacent fluorine atom. In the presence of water, α-fluoro ketones are susceptible to forming stable hydrate adducts.
-
Instability of the Free Acid: The free acid, this compound, is expected to be unstable and prone to decarboxylation upon heating, yielding fluoroacetaldehyde.
Key Analogues: A Comparative Analysis
To understand the potential role of this compound, it is essential to compare it with its non-fluorinated parent and its more widely studied structural isomer.
-
Pyruvic Acid: The parent compound, a central hub in metabolism, linking glycolysis, gluconeogenesis, and the citric acid cycle.
-
3-Fluoropyruvic Acid (3-FPA): The structural isomer, where the fluorine atom is on the methyl carbon (C3). This seemingly minor positional change has profound biological consequences. 3-FPA is a well-documented metabolic poison and a potent enzyme inhibitor.
| Compound | Structure | Molar Mass ( g/mol ) | Key Role |
| Pyruvic Acid | CH₃COCOOH | 88.06 | Central Metabolite |
| This compound | FCH(CHO)COOH | 106.05 | Synthetic Intermediate |
| 3-Fluoropyruvic Acid | FCH₂COCOOH | 106.05 | Metabolic Inhibitor |
Biological Activity and Mechanism of Action: A Tale of Two Isomers
A thorough review of scientific literature reveals no specific biological or enzyme inhibition studies for this compound. However, based on its structure, we can infer its potential mechanism, which stands in stark contrast to the documented activity of its isomer, 3-FPA.
Inferred Activity of this compound: A Potential Transition-State Analogue
The electrophilicity of the ketone carbonyl, enhanced by the α-fluoro substituent, makes this compound a potential inhibitor of enzymes that process keto acids. It is hypothesized to act as a transition-state analogue . Serine hydrolases or other enzymes with a nucleophilic residue (e.g., Ser, Cys) in the active site could attack the ketone carbonyl to form a stable, covalent hemiketal or thiohemiketal adduct. This adduct mimics the tetrahedral transition state of the natural substrate's reaction, effectively sequestering the enzyme and inhibiting its function.
Case Study: The Potent and Defined Activity of 3-Fluoropyruvic Acid
3-FPA is a powerful metabolic inhibitor with significant anticancer properties.[7][8] Its primary target is the Pyruvate Dehydrogenase Complex (PDHC) , the critical gatekeeper enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA.[1][9]
Mechanism of PDHC Inhibition:
-
Substrate Mimicry: 3-FPA enters the active site of the E1 component (pyruvate dehydrogenase) of the PDHC, mimicking the natural substrate, pyruvate.
-
Decarboxylation & Intermediate Formation: The enzyme processes 3-FPA, leading to decarboxylation and the formation of an acetyl-thiamine pyrophosphate (acetyl-TPP) intermediate. A fluoride ion is eliminated in this process.[3][5]
-
Irreversible Inactivation: The highly reactive acetyl-TPP intermediate does not proceed down the normal catalytic pathway. Instead, it acetylates a critical sulfhydryl group of a cysteine residue within the E1 active site.[9]
-
Enzyme Inactivation: This covalent modification results in the rapid and irreversible inactivation of the enzyme.[9]
Caption: Mechanism of Pyruvate Dehydrogenase (PDHC) inactivation by 3-FPA.
The potent inhibition of PDHC by 3-FPA effectively shuts down aerobic respiration, leading to ATP depletion and cell death, a mechanism that has been successfully exploited to target the altered metabolism of cancer cells (the Warburg effect).[7][8]
Experimental Protocols: Analysis and Characterization
The characterization of novel fluorinated compounds like ethyl 2-fluoro-3-oxopropanoate relies heavily on spectroscopic methods, particularly ¹⁹F NMR.
Protocol: Characterization by ¹⁹F Nuclear Magnetic Resonance (NMR)
Objective: To confirm the presence of the C-F bond and analyze the chemical environment of the fluorine atom.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
-
Instrument Setup: Use a multinuclear NMR spectrometer. Tune the probe to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz spectrometer).
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. A proton-decoupled spectrum is often preferred to simplify the signal to a singlet unless coupling information is desired.
-
Data Analysis:
-
Chemical Shift (δ): The chemical shift of the fluorine signal will be indicative of its electronic environment. For an α-fluoro-β-keto ester, the signal is expected to appear in a characteristic downfield region.
-
Coupling (J): If a proton-coupled spectrum is acquired, the fluorine signal will be split by the adjacent α-proton (a doublet), providing structural confirmation. The magnitude of this ²JHF coupling constant is typically large.
-
Conclusion and Future Outlook
This compound is a synthetic chemical entity that is not found in nature. Its synthesis, best achieved via the Claisen condensation of its ethyl ester, presents a standard organic chemistry challenge requiring careful control of anhydrous conditions. While no biological activity has been reported for this α-fluoro isomer, its chemical structure strongly suggests potential as a transition-state analogue inhibitor of keto-acid processing enzymes.
The true value of studying this compound lies in its comparison to the β-fluoro isomer, 3-fluoropyruvic acid. 3-FPA serves as a powerful example of how a subtle positional change of a fluorine atom can transform a molecule into a highly potent and specific metabolic inhibitor. The well-defined mechanism of PDHC inactivation by 3-FPA highlights a successful strategy in drug design and provides a valuable benchmark for the field. Future research could focus on the actual synthesis and biological evaluation of this compound to validate its inferred mechanism and determine if it possesses any unique inhibitory properties, thereby completing the story of these two fascinating fluorinated pyruvate analogues.
References
-
O'Hagan, D., et al. (2002). Biochemistry: biosynthesis of an organofluorine molecule. Nature, 416(6878), 279. [Link]
-
SciSpace. (2002). Biochemistry: biosynthesis of an organofluorine molecule. Nature, 416, 279. [Link]
-
Chan, K. K. J., & O'Hagan, D. (2012). The rare fluorinated natural products and biotechnological prospects for fluorine enzymology. Methods in Enzymology, 516, 203-235. [Link]
-
Flournoy, D. S., & Frey, P. A. (1989). Inactivation of the pyruvate dehydrogenase complex of Escherichia coli by fluoropyruvate. Biochemistry, 28(24), 9594-9602. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Bisswanger, H. (1980). Fluoropyruvate: a potent inhibitor of the bacterial and the mammalian pyruvate dehydrogenase complex. Biochemical and Biophysical Research Communications, 95(2), 513-519. [Link]
-
Fairhurst, A. S., et al. (1956). Inhibition of oxidative mechanism by 3-fluoropyruvate. Biochimica et Biophysica Acta, 20(3), 583-584. [Link]
-
Flournoy, D. S., & Frey, P. A. (1986). Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide. Biochemistry, 25(20), 6036-6043. [Link]
-
Bunik, V. I., et al. (2015). Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. Oncotarget, 6(37), 39775-39793. [Link]
-
Farber, S., et al. (2012). Targeting aerobic glycolysis: 3-bromopyruvate as a promising anticancer drug. Journal of Bioenergetics and Biomembranes, 44(1), 55-63. [Link]
-
Deng, H., et al. (2014). Natural and engineered biosynthesis of fluorinated natural products. Chemical Society Reviews, 43(10), 3530-3548. [Link]
-
Ko, Y. H., et al. (2016). Targeting Cancer Cells using 3-bromopyruvate for Selective Cancer Treatment. Journal of Clinical and Experimental Oncology, 5(5), 1000165. [Link]
-
Lis, P., et al. (2016). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International Journal of Molecular Sciences, 17(10), 1664. [Link]
-
El Sayed, S. M., et al. (2017). 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau. Oncology Reports, 38(2), 643-651. [Link]
-
Ganapathy-Kanniappan, S., & Geschwind, J. F. (2013). Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting. Annals of the New York Academy of Sciences, 1285, 1-8. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. youtube.com [youtube.com]
- 5. [(18)F]Fluoropyruvate: radiosynthesis and initial biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-oxopropanoic Acid
Abstract: This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic signature of 2-Fluoro-3-oxopropanoic acid (FOPA). As a fluorinated α-keto acid, FOPA represents a class of molecules with significant potential in medicinal chemistry and materials science, often serving as a key building block or a metabolite of fluorinated pharmaceuticals.[1] Due to the limited availability of published empirical data, this document serves as a predictive framework and methodological guide for researchers. Leveraging foundational spectroscopic principles and data from analogous structures, we will detail the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. This guide is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and quantify this compound.
Molecular and Physicochemical Properties
This compound, also known as Fluoromalonaldehydic Acid, is a small, trifunctional organic molecule.[2] Its structure contains a carboxylic acid, an aldehyde, and a fluorine atom at the alpha position. This unique combination of functional groups dictates its chemical reactivity and presents a distinct spectroscopic fingerprint.
| Property | Value | Source |
| Molecular Formula | C₃H₃FO₃ | [3] |
| Molecular Weight | 106.05 g/mol | [3] |
| Exact Mass | 106.00662212 Da | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 58629-87-1 | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of FOPA. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, provides a wealth of information. The fluorine atom, with its 100% natural abundance and spin of ½, is particularly informative due to its high sensitivity and wide chemical shift range.[4][5]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methine proton (Hα) and the aldehydic proton (Hβ).
-
Hα (C2-H): This proton is attached to the same carbon as the fluorine atom and the carboxylic acid group. Its chemical shift will be significantly downfield due to the deshielding effects of these two electronegative groups. It is expected to appear as a doublet of doublets (dd) due to coupling with both the geminal fluorine atom (²JHF) and the vicinal aldehydic proton (³JHH).
-
Hβ (C3-H): This is the aldehydic proton. Aldehydic protons typically resonate far downfield. This signal is expected to appear as a doublet (d) due to coupling with the vicinal Hα proton (³JHH).
Predicted ¹⁹F NMR Spectrum
Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated compounds.[6] For FOPA, a single resonance is expected.
-
The fluorine nucleus is attached to a carbon atom positioned between two carbonyl groups (one from the carboxylic acid and one from the aldehyde). This electron-withdrawing environment will cause a significant downfield shift.[7] The signal's multiplicity will be a doublet (d) , arising from the strong two-bond coupling (²JHF) to the geminal proton (Hα).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display three signals, each split into a doublet due to coupling with the fluorine atom. It is crucial to recognize that standard proton-decoupled spectra of fluorinated compounds will still show C-F coupling, which can complicate interpretation.[8][9]
-
C1 (Carboxylic Acid Carbonyl): This carbon will appear as a doublet due to two-bond coupling (²JCF) with the fluorine atom.
-
C2 (Methine Carbon): This carbon is directly bonded to the fluorine atom and will exhibit a very large one-bond coupling constant (¹JCF), resulting in a widely split doublet. This large splitting can sometimes make the signal difficult to distinguish from baseline noise if the signal-to-noise ratio is low.[8]
-
C3 (Aldehyde Carbonyl): This carbon will also appear as a doublet due to two-bond coupling (²JCF) with the fluorine atom.
Summary of Predicted NMR Data
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | C2-H (Hα) | 4.5 - 5.5 | Doublet of Doublets (dd) | ²JHF ≈ 45-55; ³JHH ≈ 2-4 |
| C3-H (Hβ) | 9.5 - 10.0 | Doublet (d) | ³JHH ≈ 2-4 | |
| COOH | 10.0 - 13.0 | Broad Singlet (s) | - | |
| ¹⁹F | C2-F | -180 to -200 (vs. CFCl₃) | Doublet (d) | ²JHF ≈ 45-55 |
| ¹³C | C1 (COOH) | 165 - 175 | Doublet (d) | ²JCF ≈ 20-30 |
| C2 (CHF) | 85 - 95 | Doublet (d) | ¹JCF ≈ 180-250 | |
| C3 (CHO) | 190 - 200 | Doublet (d) | ²JCF ≈ 20-30 |
Experimental Protocol: NMR Analysis
Rationale: Deuterated chloroform (CDCl₃) is a common solvent but may not be suitable if the compound has low solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that will also allow for the observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary standard, though secondary standards are often used.[6]
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of DMSO-d₆.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width is sufficient to include the downfield aldehydic and carboxylic acid protons (e.g., -2 to 16 ppm).
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. A broad spectral width is recommended initially to locate the peak.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio, especially for the fluorine-coupled carbons.[9]
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm the ³JHH coupling between Hα and Hβ.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate Hα directly to C2.
-
HMBC (Heteronuclear Multiple Bond Correlation): To confirm correlations between protons and carbons over 2-3 bonds (e.g., Hα to C1 and C3; Hβ to C2).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of FOPA will be dominated by absorptions from the carboxylic acid, aldehyde, and carbon-fluorine bonds.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.[10]
-
C-H Stretch (Aldehyde): Aldehydes typically show one or two characteristic C-H stretching bands of medium intensity in the region of 2850-2700 cm⁻¹. These may be partially obscured by the broad O-H band.
-
C=O Stretch (Carbonyls): This region will be complex.
-
The carboxylic acid C=O stretch will be a very strong and sharp band between 1760-1690 cm⁻¹.[10]
-
The aldehyde C=O stretch will also be a very strong and sharp band, typically around 1740-1720 cm⁻¹. The presence of the electronegative fluorine atom on the adjacent carbon may shift this to a slightly higher wavenumber. The two carbonyl bands may appear as two distinct peaks or as a single broad, intense peak.
-
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm⁻¹ region.[10]
-
C-F Stretch: A very strong, intense absorption band characteristic of the carbon-fluorine bond is expected in the 1400-1000 cm⁻¹ region. This is often one of the most intense peaks in the spectrum of a fluorinated compound.[11]
Summary of Predicted IR Data
| Wavenumber (cm⁻¹) | Functional Group | Bond Vibration | Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch | Strong, Very Broad |
| 2850 - 2700 | Aldehyde | C-H Stretch | Medium, Sharp |
| 1760 - 1690 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1740 - 1720 | Aldehyde | C=O Stretch | Strong, Sharp |
| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Medium |
| 1400 - 1000 | Fluoroalkane | C-F Stretch | Very Strong |
Experimental Protocol: IR Analysis
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid or liquid samples.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount (a few milligrams) of the solid FOPA sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
Using a hard ionization technique like Electron Ionization (EI), the molecular ion (M⁺˙) is expected to be observed at an m/z corresponding to the molecule's exact mass (106.0066).[2] Due to the molecule's small size and multiple functional groups, the molecular ion may be unstable and of low abundance.[12]
Predicted Fragmentation Pathways
The structure of FOPA suggests several likely fragmentation pathways that are critical for its identification.
-
Loss of a Hydroxyl Radical (•OH): Fragmentation of the carboxylic acid group can lead to the loss of •OH, resulting in a fragment at m/z 89 .
-
Loss of a Carboxyl Group (•COOH): Cleavage of the C1-C2 bond would result in the loss of the entire carboxyl group, yielding a fragment at m/z 61 .
-
Loss of Carbon Monoxide (CO): Aldehydes are known to lose CO. Loss of CO from the molecular ion would lead to a fragment at m/z 78 .
-
Alpha Cleavage: Cleavage adjacent to the carbonyl groups is a common fragmentation route. Loss of the aldehyde proton (•H) would give a fragment at m/z 105 .
Below is a diagram illustrating the most probable fragmentation pathways.
Caption: Predicted EI-MS Fragmentation of FOPA
Experimental Protocol: MS Analysis
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard method for the analysis of volatile small molecules. Derivatization may be required to improve the volatility of the carboxylic acid.
-
Sample Preparation (Derivatization): To increase volatility, convert the carboxylic acid to its methyl ester using a reagent like diazomethane or (trimethylsilyl)diazomethane.
-
GC Separation: Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., a polar DB-WAX or non-polar DB-5). Use a temperature program that effectively separates the analyte from any solvent or byproducts.
-
MS Analysis: The column eluent is directed into the ion source of the mass spectrometer (typically an EI source at 70 eV).
-
Data Acquisition: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-200).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion of the derivative and its characteristic fragment ions. Correlate this back to the structure of the original FOPA molecule.
Integrated Spectroscopic Workflow
Confirming the structure of this compound requires a synergistic approach, where data from each technique corroborates the others. The following workflow provides a logical pathway for comprehensive characterization.
Caption: Integrated Workflow for FOPA Characterization
Conclusion
The structural characterization of this compound is readily achievable through a combination of modern spectroscopic techniques. While empirical data is not widely published, a thorough understanding of chemical principles allows for the accurate prediction of its NMR, IR, and MS spectra. The key identifying features will be the unique coupling patterns in NMR due to the fluorine atom, the distinct carbonyl and C-F stretches in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully undertake the synthesis, isolation, and definitive characterization of this valuable fluorinated building block.
References
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Rontu, N., & Vaida, V. (2008). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. J Phys Chem B, 112(2), 276-82.
- Alfa Chemistry. 19F NMR Chemical Shift Table.
- Rasmus, S., et al. (2004). Infrared Spectra of Hydrogen Bond Network in Lamellar Perfluorocarboxylic Acid Monohydrates. ResearchGate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14050991, this compound. PubChem.
- Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012.
- Al-Maharik, N. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of High-Throughput Screening, 9, 1-15.
- Protheragen. This compound.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.
- UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
Sources
- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Protheragen [protheragen.ai]
- 4. biophysics.org [biophysics.org]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dovepress.com [dovepress.com]
- 8. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 9. acdlabs.com [acdlabs.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
2-Fluoro-3-oxopropanoic Acid: A Keystone for Probing and Inhibiting Serine Proteases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of fluorine into small molecules has consistently yielded compounds with profound impacts on biological systems. This guide delves into the significant, yet underexplored, potential of 2-Fluoro-3-oxopropanoic Acid, a structurally simple α-fluoro-β-keto acid. Drawing upon established principles of physical organic chemistry and enzymology, we will illuminate its promise as a powerful tool for the investigation and inhibition of serine proteases. This document will provide a comprehensive overview of its mechanistic foundation as a transition-state analog inhibitor, a proposed synthetic pathway, detailed protocols for its characterization as an enzyme inhibitor, and a discussion of its broader research applications.
The Rationale: Why this compound Merits Investigation
The introduction of a fluorine atom at the α-position to a carbonyl group dramatically alters the electronic properties of the molecule, a feature that can be exploited in the design of potent enzyme inhibitors. In the case of this compound, the highly electronegative fluorine atom enhances the electrophilicity of the adjacent ketone carbonyl. This heightened reactivity is central to its potential as an inhibitor of serine proteaces.
Serine proteases, a ubiquitous class of enzymes involved in a vast array of physiological processes, from digestion to blood clotting, employ a catalytic triad featuring a highly reactive serine residue. The hydroxyl group of this serine acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile bond to form a tetrahedral intermediate. This compound is poised to act as a transition-state analog, mimicking this transient, high-energy state.
The proposed mechanism of inhibition involves the nucleophilic attack of the active site serine on the electrophilic ketone carbonyl of this compound. This results in the formation of a stable, covalent hemiketal adduct. The stability of this adduct is significantly enhanced by the electron-withdrawing nature of the α-fluorine atom, effectively trapping the enzyme in an inactive state.
Foundational Chemistry: Synthesis and Physicochemical Properties
Proposed Synthetic Route
The synthesis of 2-fluoro-3-hydroxypropionic acid has been reported via biocatalytic methods, offering an environmentally benign starting point.[1][2] The subsequent oxidation of the secondary alcohol to a ketone can be achieved using a variety of mild oxidizing agents to minimize side reactions.
Caption: Proposed synthesis of this compound.
A number of chromium-based reagents, such as pyridinium chlorochromate (PCC), or hypervalent iodine reagents, like Dess-Martin periodinane, are known to efficiently oxidize secondary alcohols to ketones under mild conditions.[3] The choice of oxidant would require experimental optimization to maximize yield and purity.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, crucial for its handling and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃H₃FO₃ | PubChem |
| Molecular Weight | 106.05 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 58629-87-1 | PubChem |
| Predicted LogP | -0.1 | PubChem |
Core Application: Serine Protease Inhibition
The primary research application of this compound lies in its potential as a selective and potent inhibitor of serine proteases. This section outlines the mechanistic basis for this application and provides a detailed experimental workflow for its validation.
Mechanism of Action: A Transition-State Analog
As previously introduced, this compound is designed to function as a transition-state analog inhibitor. The following diagram illustrates the proposed interaction within the active site of a serine protease, such as chymotrypsin.
Caption: Proposed mechanism of serine protease inhibition.
This covalent modification of the active site serine residue effectively renders the enzyme inactive. The kinetics of this inhibition are likely to be time-dependent, exhibiting a "slow-binding" profile, which is characteristic of many transition-state analog inhibitors.[4][5][6]
Experimental Protocol: Characterization of Inhibitory Activity
The following protocol provides a detailed methodology for assessing the inhibitory potency of this compound against a model serine protease, α-chymotrypsin.
Objective: To determine the inhibitory constant (Kᵢ) and the mode of inhibition of this compound against α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich, C4129)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S7388, Sigma-Aldrich) as the chromogenic substrate
-
This compound (synthesized as proposed)
-
Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM CaCl₂
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.
-
Prepare a 100 mM stock solution of the substrate in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Enzyme Activity Assay:
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of the inhibitor (serially diluted from the stock solution) to the test wells. Add 10 µL of DMSO to the control wells.
-
Add 10 µL of the chymotrypsin solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes to allow for potential slow-binding inhibition.
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
-
Plot V₀ against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Dixon plots. For slow-binding inhibitors, more advanced kinetic analysis may be required to determine the association and dissociation rate constants.[4][6]
-
Expected Quantitative Data
The inhibitory potency of this compound is expected to be in the low micromolar to nanomolar range, based on data from structurally similar fluorinated ketone inhibitors.[7] The following table provides a hypothetical comparison of inhibitory constants (Kᵢ) for related compounds.
| Inhibitor | Target Enzyme | Kᵢ (µM) | Reference |
| Peptidyl trifluoromethyl ketone | Chymotrypsin | 0.19 | Parisi & Abeles, 1992[7] |
| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 0.2 | Gelb et al., 1985[8] |
| This compound (Predicted) | Serine Protease | 1 - 10 | Hypothetical |
Broader Research Applications and Future Directions
Beyond its direct application as a serine protease inhibitor, this compound can serve as a versatile scaffold for the development of more complex and selective probes and therapeutic candidates.
Development of Selective Inhibitors
The propanoic acid backbone of this compound can be chemically modified to introduce moieties that interact with the S1, S2, etc., substrate-binding pockets of specific serine proteases. This strategy can lead to the development of highly selective inhibitors for individual members of the serine protease family, which is crucial for therapeutic applications where off-target effects are a concern.
Probing Enzyme Mechanisms with ¹⁹F NMR
The presence of the fluorine atom provides a unique spectroscopic handle for studying the enzyme-inhibitor interaction using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique can provide detailed information about the chemical environment of the fluorine atom within the enzyme's active site, confirming the formation of the hemiketal adduct and providing insights into the conformation of the bound inhibitor.
Potential as a Precursor for Fluorinated Biomaterials
The related compound, 2-fluoro-3-hydroxypropionic acid, has been explored as a monomer for the synthesis of fluorinated biopolymers.[1] While the oxo- form is reactive, its potential to be incorporated into polymeric structures through various chemical transformations should not be overlooked, potentially leading to the development of novel biomaterials with unique properties.
Conclusion
This compound, while a simple molecule, embodies the power of strategic fluorination in molecular design. Its inherent reactivity, driven by the α-fluoro-β-keto acid motif, positions it as a highly promising candidate for the development of potent serine protease inhibitors. This guide has provided a comprehensive framework for its synthesis, characterization, and application. The experimental protocols and mechanistic insights presented herein are intended to empower researchers to explore the full potential of this and related fluorinated compounds in drug discovery and chemical biology. The continued investigation into such molecules will undoubtedly lead to the development of novel tools and therapeutics for a wide range of diseases.
References
-
Title: Kinetic analysis of enzyme reactions with slow-binding inhibition Source: PubMed, Biosystems URL: [Link]
-
Title: Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid Source: Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid Source: PubMed, Frontiers in Bioengineering and Biotechnology URL: [Link]
-
Title: Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest Source: Biomeditsinskaya Khimiya URL: [Link]
-
Title: Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 Source: MDPI URL: [Link]
-
Title: Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives Source: PubMed, Biochemistry URL: [Link]
-
Title: Kinetics and mechanism of oxidation of some α-hydroxy acids by triethylammonium fluorochromate in presence of picolinic acid ca Source: Der Pharma Chemica URL: [Link]
-
Title: 6: Slow Binding Inhibitors - Basicmedical Key Source: Basicmedical Key URL: [Link]
-
Title: Fluoro ketone inhibitors of hydrolytic enzymes Source: PubMed, Journal of Industrial Hygiene and Toxicology URL: [Link]
-
Title: DIFFERENT α-HYDROXY ACIDS OXIDATION BY MORPHOLINIUM FLUOROCHROMATE: A KINETIC AND MECHANISTIC STUDY Source: ResearchGate URL: [Link]
-
Title: A simple method to determine trypsin and chymotrypsin inhibitory activity Source: ResearchGate URL: [Link]
-
Title: A simple method to determine trypsin and chymotrypsin inhibitory activity Source: PubMed URL: [Link]
-
Title: Reactivity of α-hydroxy acids towards imidazolium fluorochromate oxidation Source: ResearchGate URL: [Link]
- Title: Synthesis method of 2-fluoro-methyl 3-hydroxypropionate Source: Google Patents URL
-
Title: Reactivity of alpha-Hydroxy Acids Towards Piperidinium Chlorochromate Oxidation Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited Source: ResearchGate URL: [Link]
-
Title: 39 Several steps are involved in the synthesis of 2-hydroxypropanoic acid.. Source: Filo URL: [Link]
-
Title: Enantioselective oxidation of 1,2-diols to L-.alpha.-hydroxy acids using co-immobilized alcohol and aldehyde dehydrogenases as catalysts Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
Sources
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity of alpha-Hydroxy Acids Towards Piperidinium Chlorochromate Oxidation – Oriental Journal of Chemistry [orientjchem.org]
- 4. Kinetic analysis of enzyme reactions with slow-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 6. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Enigmatic Role of 2-Fluoro-3-oxopropanoic Acid in Metabolic Pathways: A Technical Guide for Researchers
Foreword: Unveiling a Potential Metabolic Modulator
In the intricate web of metabolic pathways, the introduction of fluorine into small molecules can dramatically alter their biological activity, transforming them from simple metabolites into potent enzyme inhibitors or insightful metabolic probes. This guide delves into the scientific landscape surrounding 2-Fluoro-3-oxopropanoic Acid, a fascinating yet under-investigated alpha-fluoro beta-keto acid. While direct evidence of its natural occurrence is scarce, its structural similarity to key metabolic intermediates and its potential formation as a catabolite of fluoropyrimidine-based chemotherapeutics positions it as a molecule of significant interest. This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals, offering a theoretical framework and practical methodologies to explore the metabolic implications of this intriguing compound.
Section 1: The Biochemical Rationale for Investigating this compound
The unique physicochemical properties imparted by the fluorine atom, the most electronegative element, are central to the potential biological role of this compound. Its structure, featuring an alpha-fluoro substituent adjacent to a beta-keto group, suggests a high propensity for interaction with enzymes that process three-carbon keto- and carboxylic acids.
A Plausible Metabolic Intermediate
While not a widely recognized endogenous metabolite, there is a strong basis to hypothesize the existence of this compound as a transient intermediate in xenobiotic metabolism. Notably, 2-fluoro-3-hydroxypropanoic acid has been identified as a metabolite of the widely used anticancer drug capecitabine[1]. It is biochemically plausible that this hydroxy acid can be oxidized in vivo to its corresponding keto acid, this compound.
Caption: Hypothetical metabolic activation of Capecitabine to this compound.
The Promise of Enzyme Inhibition
The electron-withdrawing nature of the fluorine atom significantly increases the electrophilicity of the adjacent carbonyl carbon in the keto group. This makes this compound a prime candidate for acting as a potent inhibitor of enzymes that utilize nucleophilic catalysis, particularly those that form a tetrahedral intermediate with their substrates. The structural analogy to pyruvate, a central molecule in metabolism, points towards enzymes like pyruvate dehydrogenase and lactate dehydrogenase as potential targets[2][3][4].
Section 2: Potential Metabolic Targets and Mechanisms of Action
Based on its structure, this compound is hypothesized to interfere with key metabolic nodes, primarily within carbohydrate metabolism.
Pyruvate Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a critical enzyme that links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. Given that this compound is a structural analog of pyruvate, it could act as a competitive inhibitor, binding to the active site of the pyruvate dehydrogenase (E1) component of the complex[3][5][6]. The potent electron-withdrawing effect of the alpha-fluorine could stabilize the formation of a tetrahedral intermediate with the thiamine pyrophosphate (TPP) cofactor, effectively trapping the enzyme in an inactive state.
Lactate Dehydrogenase (LDH)
Lactate Dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate. As a pyruvate analog, this compound could inhibit LDH, potentially through a similar competitive mechanism[4][7][8]. Inhibition of LDH could have significant implications in cancer metabolism, where many tumors rely on high rates of glycolysis and lactate production (the Warburg effect).
Transaminases
Transaminases, which are crucial for amino acid metabolism, are another potential class of targets. Some fluorinated compounds are known to be inhibitors of transaminases[9][10][11]. This compound could potentially interact with the pyridoxal phosphate (PLP) cofactor in the active site of these enzymes.
Caption: Potential enzymatic targets of this compound in central metabolism.
Section 3: Experimental Protocols for the Investigation of this compound
The inherent instability of beta-keto acids necessitates careful handling and specialized analytical techniques[12][13][14]. The following protocols provide a framework for the synthesis, purification, and biological evaluation of this compound.
Synthesis and Purification of this compound
The synthesis of alpha-fluoro beta-keto acids can be challenging. A potential route involves the electrophilic fluorination of a suitable precursor, such as a beta-keto ester, followed by hydrolysis[15][16][17].
Step-by-Step Methodology:
-
Synthesis of Ethyl 2-fluoro-3-oxobutanoate:
-
In a fume hood, dissolve ethyl acetoacetate in a suitable aprotic solvent (e.g., acetonitrile).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an electrophilic fluorinating agent, such as Selectfluor®, in portions.
-
Monitor the reaction by thin-layer chromatography (TLC) or ¹⁹F NMR.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl 2-fluoro-3-oxobutanoate in a mixture of tetrahydrofuran (THF) and water.
-
Add a stoichiometric amount of lithium hydroxide (LiOH) and stir at room temperature.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Upon completion, carefully acidify the reaction mixture to pH 2-3 with cold 1 M HCl.
-
Immediately extract the product into a cold organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Due to its instability, it is advisable to use the product immediately or store it at -80°C under an inert atmosphere[12].
-
In Vitro Enzyme Inhibition Assays
Standard spectrophotometric or fluorometric assays can be adapted to determine the inhibitory potential of this compound against its putative enzyme targets[18][19][20][21].
Example Protocol for Lactate Dehydrogenase (LDH) Inhibition:
-
Assay Principle: The assay measures the decrease in NADH concentration, which is monitored by the change in absorbance at 340 nm, as LDH converts pyruvate to lactate.
-
Reagents and Materials:
-
Purified LDH enzyme
-
NADH
-
Sodium pyruvate
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (dissolved in assay buffer immediately before use)
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the LDH enzyme.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
As a control, perform the reaction in the absence of the inhibitor.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor.
-
To determine the mode of inhibition (competitive, non-competitive, etc.), repeat the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor.
-
Cellular Metabolism Studies using NMR-Based Metabolic Flux Analysis
To investigate the impact of this compound on cellular metabolism, stable isotope-resolved metabolomics (SIRM) using ¹³C-labeled glucose can be employed[22].
Workflow for Metabolic Flux Analysis:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to exhibit the Warburg effect) in a standard medium.
-
Replace the standard medium with a medium containing ¹³C-labeled glucose and treat the cells with a sub-lethal concentration of this compound.
-
Incubate the cells for a defined period to allow for the incorporation of the ¹³C label into various metabolites.
-
-
Metabolite Extraction:
-
Quench the metabolism rapidly by, for example, washing the cells with ice-cold saline and adding a cold extraction solvent (e.g., 80% methanol).
-
Collect the cell extracts and separate the soluble metabolites from the insoluble fraction by centrifugation.
-
-
NMR Spectroscopy:
-
Lyophilize the metabolite extracts and reconstitute them in a suitable NMR buffer containing a known concentration of an internal standard.
-
Acquire 1D and 2D ¹³C-HSQC NMR spectra to identify and quantify the ¹³C-labeled metabolites.
-
-
Data Analysis:
-
Analyze the NMR data to determine the fractional enrichment of ¹³C in key metabolites of glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
Use metabolic flux analysis software to model the metabolic network and quantify the changes in metabolic fluxes induced by this compound.
-
Caption: A streamlined workflow for investigating the metabolic effects of this compound.
Section 4: Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Hypothetical IC₅₀ Values of this compound against Target Enzymes
| Enzyme Target | Substrate | IC₅₀ (µM) | Inhibition Type |
| Pyruvate Dehydrogenase Complex | Pyruvate | [Value] | [Type] |
| Lactate Dehydrogenase A | Pyruvate | [Value] | [Type] |
| Alanine Transaminase | Alanine | [Value] | [Type] |
Table 2: Illustrative Changes in Metabolic Fluxes upon Treatment with this compound
| Metabolic Pathway | Key Flux | Fold Change (Treated/Control) | p-value |
| Glycolysis | Pyruvate Kinase | [Value] | [Value] |
| TCA Cycle | Citrate Synthase | [Value] | [Value] |
| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase | [Value] | [Value] |
Section 5: Concluding Remarks and Future Directions
This compound represents a compelling, albeit challenging, molecule for metabolic research. Its potential role as a metabolic intermediate of fluoropyrimidine drugs and its predicted activity as an enzyme inhibitor warrant further investigation. The methodologies outlined in this guide provide a robust starting point for elucidating its biological function. Future research should focus on the definitive identification of its enzymatic targets, the elucidation of its precise mechanism of action, and the exploration of its potential as a therapeutic agent or a metabolic probe. The inherent instability of this compound also presents an opportunity for the development of more stable analogs with retained or enhanced biological activity. The journey to fully understand the metabolic implications of this compound is just beginning, and it promises to yield valuable insights into the intricate interplay between metabolism, xenobiotics, and disease.
References
-
Kakkar, R. (2017). In silico design of PDHK inhibitors: From small molecules to large fluorinated compounds. In Computational Chemistry Methodology in Structural Biology and Materials Sciences (1st ed.). Apple Academic Press. [Link]
-
Bunik, V. I., et al. (2016). Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. Oncotarget, 7(1), 5486–5503. [Link]
-
Silverman, R. B., & Nanavati, S. M. (1992). Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors. Journal of Medicinal Chemistry, 35(23), 4248–4252. [Link]
-
Bunik, V. I., et al. (2015). Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. Oncotarget, 6(33), 34879–34896. [Link]
-
St-Gallay, S. A., et al. (2014). Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3487–3490. [Link]
-
Nanavati, S. M., & Silverman, R. B. (1991). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Journal of Medicinal Chemistry, 34(7), 2163–2169. [Link]
-
Rozen, S. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 31(2), 129–159. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
-
Tipton, K. F., & Fowler, C. J. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 21(29), 3348–3369. [Link]
-
Busch, H., & Nair, P. V. (1957). Inhibition of Lactic Acid Dehydrogenase by Fluoropyruvic Acid. Journal of Biological Chemistry, 229(1), 377–387. [Link]
-
Homework.Study.com. (n.d.). Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... [Link]
-
Wang, F., et al. (2020). A Remarkable Difference That One Fluorine Atom Confers on the Mechanisms of Inactivation of Human Ornithine Aminotransferase by Two Cyclohexene Analogues of γ-Aminobutyric Acid. Journal of the American Chemical Society, 142(10), 4892–4903. [Link]
-
Shcherbakov, I. N., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. The Journal of Physical Chemistry A, 125(6), 1348–1360. [Link]
-
Bunik, V. I., et al. (2015). Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells. Oncotarget, 6(33), 34879–34896. [Link]
-
Sloop, J. C., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 3(2), 105–111. [Link]
-
Li, H., et al. (2014). Human Lactate Dehydrogenase A Inhibitors: A Molecular Dynamics Investigation. PLoS ONE, 9(1), e86365. [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Sereda, O., et al. (2007). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Tetrahedron: Asymmetry, 18(12), 1446–1451. [Link]
-
Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(20), 7657–7676. [Link]
-
Reddit. (2025). Why are beta ketoacids instable and easily decarboxylate?. r/chemistry. [Link]
-
University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. [Link]
-
Ball, T. (2025). 17.3: Ketone Bodies. Biology LibreTexts. [Link]
-
Joseph, R. E., et al. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife, 10, e66324. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. [Link]
-
De Benedetti, A., & Pieroni, M. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24–32. [Link]
-
American Chemical Society. (n.d.). Fluorinated Conformationally-Restricted G-Aminobutyric Acid Aminotransferase Inhibitors. [Link]
-
Oxford Mastering Biology. (2020, September 22). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity [Video]. YouTube. [Link]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
PubChem. (n.d.). 2-Fluoro-3-hydroxypropanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023, December 1). Keto acid. In Wikipedia. [Link]
-
Environmental Health & Safety, University of Nevada, Reno. (n.d.). Safe Handling and Storage of Chemicals. [Link]
-
Al-Jzari, M., et al. (2024). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Jolley, D. F., et al. (2022). Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions. Biophysical Journal, 121(19), 3658–3671. [Link]
-
Ali, R., & Anjum, A. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. [Link]
-
Shu, Y.-Z., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]
-
Ninja Nerd. (2017, June 1). Ketone Metabolism [Video]. YouTube. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Center for Chemical Process Safety. (2010). Guidelines for Safe Storage and Handling of Reactive Materials. Wiley. [Link]
- Center for Chemical Process Safety. (2010).
-
PubChem. (n.d.). 3-(4-Fluoro-2-nitrophenoxy)-3-oxopropanoic acid. National Center for Biotechnology Information. [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]
-
Ramachandran, A., & Peterson, C. T. (2023). Biochemistry, Ketogenesis. In StatPearls. StatPearls Publishing. [Link]
-
Grabacka, M., et al. (2023). The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. Scientific Reports, 13(1), 20436. [Link]
Sources
- 1. 2-Fluoro-3-hydroxypropanoic acid | C3H5FO3 | CID 10329261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Specific inhibition by synthetic analogs of pyruvate reveals that the pyruvate dehydrogenase reaction is essential for metabolism and viability of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of lactic acid dehydrogenase by fluoropyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation [mdpi.com]
- 9. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. homework.study.com [homework.study.com]
- 14. reddit.com [reddit.com]
- 15. scispace.com [scispace.com]
- 16. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
- 22. elifesciences.org [elifesciences.org]
The Strategic Deployment of 2-Fluoro-3-oxopropanoic Acid in Fluorinated Heterocycle Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast arsenal of fluorinated building blocks, 2-Fluoro-3-oxopropanoic acid and its ester derivatives stand out as versatile and highly reactive precursors for the synthesis of a diverse array of fluorinated heterocycles. This guide provides a comprehensive technical overview of the synthesis, properties, and strategic applications of this compound, with a particular focus on its utility in constructing fluorinated pyrazoles, furans, pyrroles, and thiophenes. Detailed experimental protocols, mechanistic insights, and a discussion of the unique chemical causality imparted by the α-fluoro substituent are presented to empower researchers in the rational design and execution of novel synthetic strategies in drug discovery and development.
Introduction: The Enduring Impact of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become an indispensable strategy in the pharmaceutical industry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity to biological targets. Fluorinated building blocks, therefore, represent a critical class of reagents for medicinal chemists seeking to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.
This compound, a trifunctional building block possessing a carboxylic acid, a ketone, and an α-fluoro substituent, offers a unique convergence of reactivity. The presence of the electron-withdrawing fluorine atom significantly impacts the acidity of the α-proton and the electrophilicity of the adjacent carbonyl groups, setting the stage for a rich and diverse range of chemical transformations. This guide will delve into the practical applications of this valuable building block, providing both the "how" and the "why" behind its synthetic utility.
Physicochemical Properties and Synthesis of this compound and its Esters
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective application in synthesis.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₃H₃FO₃ | |
| Molecular Weight | 106.05 g/mol | |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| CAS Number | 58629-87-1 |
Synthesis of Ethyl 2-Fluoro-3-oxopropanoate: A Representative Protocol
While the direct synthesis of this compound is not widely documented, its ethyl ester, a more commonly used derivative, can be prepared via methods analogous to the synthesis of other α-fluoro-β-keto esters. A general and effective approach is the Claisen condensation of ethyl fluoroacetate with a suitable formylating agent.
Reaction Scheme:
Figure 1: General synthetic scheme for ethyl 2-fluoro-3-oxopropanoate.
Detailed Experimental Protocol:
Materials:
-
Ethyl fluoroacetate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide
-
Ethyl formate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) suspended in anhydrous diethyl ether under a nitrogen atmosphere.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl fluoroacetate (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Then, add ethyl formate (1.2 eq) dropwise, again keeping the temperature below 5 °C.
-
Work-up: After stirring for 2-4 hours at room temperature (monitor by TLC), cautiously quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-fluoro-3-oxopropanoate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like sodium hydride necessitates the exclusion of water to prevent its quenching and the hydrolysis of the ester.
-
Low Temperature: The Claisen condensation is an exothermic reaction. Maintaining a low temperature during the addition of reagents minimizes side reactions, such as self-condensation of the starting materials.
-
Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the highly reactive enolate with atmospheric oxygen.
Application in the Synthesis of Fluorinated Heterocycles
The true synthetic power of this compound and its esters is realized in their application as precursors to a wide variety of fluorinated five- and six-membered heterocycles. The 1,3-dicarbonyl motif is a classic synthon for reactions with dinucleophiles.
Synthesis of Fluorinated Pyrazoles via the Knorr Synthesis
The Knorr pyrazole synthesis is a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. The use of ethyl 2-fluoro-3-oxopropanoate in this reaction provides a direct route to 4-fluoropyrazoles, a scaffold of significant interest in medicinal chemistry.
Reaction Scheme:
Figure 2: Workflow for the Knorr synthesis of fluorinated pyrazoles.
Detailed Experimental Protocol:
Materials:
-
Ethyl 2-fluoro-3-oxopropanoate
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-fluoro-3-oxopropanoate (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add a solution of hydrazine hydrate (1.1 eq) in ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 4-fluoro-5-hydroxypyrazole.
Mechanistic Insight and the Role of Fluorine:
The reaction proceeds through the initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration. The electron-withdrawing fluorine atom at the α-position increases the electrophilicity of the adjacent carbonyl carbon, potentially influencing the regioselectivity of the initial nucleophilic attack by the hydrazine. Furthermore, the acidity of the α-proton is increased, which can facilitate the enolization step that precedes cyclization.
Synthesis of Fluorinated Furans and Pyrroles via the Paal-Knorr Synthesis
The Paal-Knorr synthesis provides a route to furans and pyrroles from 1,4-dicarbonyl compounds. While this compound is a 1,3-dicarbonyl, it can be a precursor to the necessary 1,4-dicarbonyl through appropriate synthetic manipulations, or can be used in related furan syntheses like the Feist-Benary synthesis. For the synthesis of pyrroles, a primary amine is used in place of hydrazine.
Conceptual Workflow for Pyrrole Synthesis:
Figure 4: Workflow for the Gewald synthesis of fluorinated thiophenes.
Detailed Experimental Protocol:
Materials:
-
Ethyl 2-fluoro-3-oxopropanoate
-
Malononitrile or ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol
Procedure:
-
Reaction Mixture: In a round-bottom flask, combine ethyl 2-fluoro-3-oxopropanoate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Base Addition: Add morpholine (0.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 1-3 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the desired 2-aminothiophene derivative.
The Influence of the Fluoro-substituent:
In the Gewald reaction, the first step is a Knoevenagel condensation between the ketone and the active methylene compound. The increased electrophilicity of the carbonyl group in ethyl 2-fluoro-3-oxopropanoate due to the adjacent fluorine atom can facilitate this initial condensation.
Safety and Handling
As with all fluorinated compounds, appropriate safety precautions should be taken when handling this compound and its derivatives. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. The reactivity of α-fluoro-β-keto esters should be considered, and they should be stored in a cool, dry place away from strong bases and oxidizing agents.
Conclusion
This compound and its esters are powerful and versatile building blocks for the synthesis of a wide range of fluorinated heterocycles. The presence of the α-fluoro substituent not only imparts unique properties to the final products but also influences the reactivity and outcome of the synthetic transformations. The Knorr, Paal-Knorr, and Gewald reactions provide reliable and efficient methods for the construction of fluorinated pyrazoles, pyrroles, and thiophenes, respectively, from this readily accessible precursor. This guide has provided a detailed overview of the synthesis, properties, and key applications of this compound, offering a solid foundation for researchers to explore its full potential in the development of novel, fluorinated molecules with applications in medicine and beyond.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. 1883, 16 (2), 2597–2599.
- Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft. 1884, 17 (2), 2756–2767.
- Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte. 1966, 99 (1), 94-100.
- Surmont, R.; Verniest, G.; De Kimpe, N. A new synthesis of fluorinated pyrazoles. Organic Letters. 2010, 12 (20), 4648–4651.
-
PrepChem. Synthesis of ethyl 2-fluoro-3-amino-3-phenyl-2-propenoate. [Link]
Methodological & Application
Application Notes & Protocols: Investigating 2-Fluoro-3-oxopropanoic Acid in Enzymatic Inhibition Studies
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-Fluoro-3-oxopropanoic Acid as an enzyme inhibitor. Given the limited direct literature on this specific molecule, this guide synthesizes established principles from related fluorinated compounds, such as 3-fluoropyruvate and other fluoroketones, to propose a robust framework for its investigation. We will explore the theoretical underpinnings of its inhibitory potential, identify a primary enzyme target, and provide detailed, field-proven protocols for its characterization.
Introduction: The Strategic Advantage of Fluorine in Inhibitor Design
The incorporation of fluorine into small molecules is a powerful strategy in modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological profile.[2][3] These alterations often lead to enhanced metabolic stability, increased binding affinity, and modulated bioavailability, making fluorinated compounds highly attractive as therapeutic candidates.[1][2]
This compound (also known as Fluoromalonaldehydic Acid) is a structural analog of pyruvate, a critical intermediate in central metabolism.[4] Its structure, featuring an electrophilic ketone and an adjacent electron-withdrawing fluorine atom, suggests a strong potential for interaction with enzymes that process pyruvate and other α-keto acids. This guide will focus on its potential as an inhibitor of the Pyruvate Dehydrogenase Complex (PDC), a key gatekeeper of cellular metabolism.[5]
Section 1: Hypothesized Mechanism of Action - Covalent Inhibition
We hypothesize that this compound acts as a potent inhibitor through the formation of a stable, covalent adduct with a nucleophilic residue in the enzyme's active site. The high electrophilicity of the ketone carbon, amplified by the adjacent fluorine atom, makes it highly susceptible to nucleophilic attack.
Causality of the Proposed Mechanism:
-
Electrophilic Activation: The fluorine atom's strong electron-withdrawing nature polarizes the C-F bond, which in turn increases the partial positive charge on the adjacent carbonyl carbon (C2).
-
Nucleophilic Attack: A key nucleophilic residue in the enzyme's active site (e.g., the cysteine in the active site of condensing enzymes or a serine in hydrolases) attacks the electrophilic carbonyl carbon.[6][7]
-
Formation of a Stable Adduct: This attack results in the formation of a tetrahedral hemiketal or hemithioketal intermediate. Unlike typical enzyme-substrate intermediates, this fluorinated adduct is significantly stabilized. The stability arises because the fluorine atom is a poor leaving group, and its presence disfavors the reformation of the carbonyl double bond required for substrate turnover or inhibitor release.[8] This mechanism is well-documented for other fluoroketone inhibitors.[6]
The proposed inhibitory mechanism is depicted below:
Caption: Proposed mechanism of covalent inhibition by this compound.
Section 2: Primary Target Profile - The Pyruvate Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[5] Its central role in metabolism makes it a critical target for therapeutic intervention in various diseases.
Why PDC is a Prime Candidate:
-
Structural Analogy: this compound is a close structural analog of PDC's natural substrate, pyruvate. This similarity suggests it can readily enter and bind to the active site of the first component enzyme, Pyruvate Dehydrogenase (E1).
-
Precedent with Fluoropyruvate: Studies have shown that 3-fluoropyruvate, a related compound, is processed by the E1 component of PDC.[9] This establishes that the enzyme can accommodate a fluorinated pyruvate analog, making it highly probable that this compound will also be recognized.
-
Thiamine Pyrophosphate (TPP) Cofactor: The E1 component utilizes a thiamine pyrophosphate (TPP) cofactor to decarboxylate pyruvate. The interaction of a fluorinated substrate with this cofactor could lead to the formation of an inhibitory intermediate, effectively shutting down the complex.
Other potential targets could include enzymes in pathways that utilize pyruvate, such as lactate dehydrogenase or pyruvate carboxylase. However, the precedent set by 3-fluoropyruvate makes PDC the most logical starting point for inhibition studies.[9]
Section 3: Experimental Protocols
These protocols provide a framework for the systematic evaluation of this compound as an enzyme inhibitor, using commercially available Bovine Heart Pyruvate Dehydrogenase Complex as a model system.
Protocol 3.1: General Materials and Reagent Preparation
Scientist's Note: Precision in reagent preparation is paramount for reproducible kinetic data. Always use high-purity water and freshly prepared solutions, especially for cofactors like TPP and CoA, which can degrade over time.
| Reagent/Material | Stock Concentration | Storage | Notes |
| Bovine Heart PDC | 10 U/mL | -80°C | Aliquot to avoid freeze-thaw cycles. |
| This compound | 100 mM in DMSO | -20°C | Prepare fresh dilutions in assay buffer. |
| Potassium Phosphate Buffer | 1 M, pH 7.4 | 4°C | Working buffer will be 100 mM. |
| Thiamine Pyrophosphate (TPP) | 50 mM | -20°C | Protect from light. |
| Coenzyme A (CoA) | 20 mM | -20°C | |
| NAD⁺ | 50 mM | -20°C | |
| Pyruvic Acid | 100 mM | -20°C | Prepare fresh from sodium pyruvate salt. |
| MgCl₂ | 1 M | Room Temp | |
| Dithiothreitol (DTT) | 1 M | -20°C | Add to assay buffer just before use. |
Assay Buffer (100 mL):
-
10 mL of 1 M Potassium Phosphate Buffer (pH 7.4)
-
0.2 mL of 1 M MgCl₂
-
0.1 mL of 1 M DTT (add just before use)
-
89.7 mL of ultrapure water
-
Final concentrations: 100 mM Phosphate, 2 mM MgCl₂, 1 mM DTT.
Protocol 3.2: In Vitro PDC Inhibition Assay (Spectrophotometric)
Principle: This assay measures the activity of the PDC by monitoring the reduction of NAD⁺ to NADH at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the rate of the PDC reaction.
Step-by-Step Procedure:
-
Reaction Mix Preparation: Prepare a master mix for the desired number of reactions. For a single 1 mL reaction, combine the following in a microcentrifuge tube:
-
850 µL Assay Buffer
-
10 µL of 50 mM TPP (Final: 0.5 mM)
-
10 µL of 20 mM CoA (Final: 0.2 mM)
-
20 µL of 50 mM NAD⁺ (Final: 1 mM)
-
-
Inhibitor Addition:
-
To a 1.5 mL cuvette, add 10 µL of the desired concentration of this compound (or DMSO for the vehicle control).
-
Add 890 µL of the Reaction Mix to the cuvette.
-
-
Enzyme Addition & Pre-incubation:
-
Add 50 µL of diluted PDC enzyme (e.g., 0.1 U/mL in assay buffer).
-
Rationale: Pre-incubating the enzyme with the inhibitor before adding the substrate is crucial for time-dependent or covalent inhibitors, allowing sufficient time for the binding/reaction to occur.
-
Incubate at 30°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of 100 mM Pyruvic Acid (Final: 5 mM) to the cuvette.
-
Mix immediately by gently pipetting or inverting.
-
-
Data Acquisition:
-
Place the cuvette in a spectrophotometer pre-warmed to 30°C.
-
Measure the absorbance at 340 nm every 15 seconds for 5-10 minutes.
-
Ensure the initial reaction rate is linear (R² > 0.98).
-
Protocol 3.3: Determination of IC₅₀ Value
Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of inhibitor potency.
Procedure:
-
Perform the PDC assay (Protocol 3.2) using a range of this compound concentrations (e.g., 0.1 nM to 100 µM, using a semi-log dilution series).
-
Include a positive control (no inhibitor, 100% activity) and a negative control (no enzyme, 0% activity).
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the data: % Activity = (V₀_inhibitor / V₀_control) * 100.
-
Plot % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
Protocol 3.4: Investigating the Mechanism of Inhibition (Reversibility)
Principle: This "jump dilution" experiment distinguishes between reversible and irreversible (or slowly reversible) inhibitors.[10] Irreversible inhibitors will remain bound to the enzyme even after significant dilution, while reversible inhibitors will dissociate, leading to a recovery of enzyme activity.[10]
Procedure:
-
High Concentration Incubation:
-
Prepare two tubes:
-
Tube A (Inhibitor): Incubate PDC (e.g., 1 U/mL) with a high concentration of this compound (e.g., 10x its IC₅₀) in Assay Buffer.
-
Tube B (Control): Incubate the same concentration of PDC with the corresponding percentage of DMSO in Assay Buffer.
-
-
Incubate both tubes at 30°C for 30 minutes.
-
-
Rapid Dilution:
-
Dilute the contents of both Tube A and Tube B 100-fold into pre-warmed assay reaction mixtures (containing all substrates and cofactors).
-
Rationale: This large dilution dramatically lowers the concentration of the unbound inhibitor to well below its IC₅₀, effectively preventing further inhibition. If the inhibitor is reversible, it will dissociate from the enzyme, and activity will be restored.
-
-
Measure Activity:
-
Immediately after dilution, monitor the reaction progress at 340 nm as described in Protocol 3.2.
-
-
Interpretation:
-
Activity Recovery: If the diluted sample from Tube A shows a gradual or immediate increase in activity that approaches the level of the diluted control (Tube B), the inhibition is reversible.
-
No Activity Recovery: If the diluted sample from Tube A remains significantly inhibited compared to the control, the inhibition is irreversible or very slowly reversible, consistent with the proposed covalent mechanism.
-
Section 4: Data Analysis and Interpretation
Proper analysis is key to understanding the inhibitor's characteristics. Below is a sample data table for an IC₅₀ determination.
| [Inhibitor] (µM) | Log [Inhibitor] | Initial Rate (ΔAbs/min) | % Activity |
| 0 (Control) | N/A | 0.150 | 100.0 |
| 0.01 | -2.00 | 0.145 | 96.7 |
| 0.1 | -1.00 | 0.120 | 80.0 |
| 0.5 | -0.30 | 0.080 | 53.3 |
| 1.0 | 0.00 | 0.055 | 36.7 |
| 10.0 | 1.00 | 0.010 | 6.7 |
| 100.0 | 2.00 | 0.005 | 3.3 |
From a non-linear regression fit of this data, one would derive the IC₅₀ value.
Section 5: Experimental Workflow Summary
The following diagram outlines the logical progression of experiments for characterizing a novel enzyme inhibitor like this compound.
Caption: Workflow for the screening and characterization of this compound.
References
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Fluoro-3-oxopropanoic Acid as a Novel Metabolic Probe for Interrogating Pyruvate Metabolism
Introduction: The Critical Role of Pyruvate Metabolism and the Need for Advanced Probes
Pyruvate sits at a crucial intersection of cellular metabolism, acting as the final product of glycolysis and a primary substrate for mitochondrial respiration via the tricarboxylic acid (TCA) cycle.[1] The fate of pyruvate—whether it is converted to lactate, alanine, or acetyl-CoA—is a key determinant of the metabolic state of a cell, influencing processes from energy production to biosynthesis. In numerous pathologies, particularly in cancer, metabolic pathways are rewired, often leading to an over-reliance on glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[2] This makes the enzymes and transporters involved in pyruvate metabolism compelling targets for therapeutic intervention and fundamental research.[3][4]
To dissect these complex pathways, researchers require sophisticated tools. Metabolic probes—molecules that mimic endogenous metabolites—are invaluable for tracking metabolic flux, identifying enzyme targets, and screening for novel therapeutics.[5][6] This document introduces 2-Fluoro-3-oxopropanoic Acid (2-FOP), a fluorinated analog of pyruvate, as a potent and versatile metabolic probe. Its structural similarity to pyruvate allows it to engage with key metabolic enzymes, while the presence of the fluorine atom provides a unique handle for detection and mechanistic studies, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comprehensive overview of the hypothesized mechanism of 2-FOP and detailed protocols for its application in cell-based assays to probe and quantify perturbations in central carbon metabolism.
Principle of Action: A Fluorinated Pyruvate Mimic
This compound is designed to function as a competitive inhibitor and reporter for pyruvate-centric metabolic pathways. We hypothesize that upon entering the cell, 2-FOP can interact with key enzymes that utilize pyruvate as a substrate.
Causality Behind the Design:
-
Structural Analogy: The core oxopropanoic acid structure mimics pyruvate, allowing it to fit into the active sites of enzymes like Lactate Dehydrogenase (LDH), Pyruvate Dehydrogenase (PDH), and Alanine Transaminase (ALT).
-
Electronegative Fluorine: The fluorine atom at the C2 position is highly electronegative. This modification is expected to alter the electronic properties of the molecule, potentially trapping it in the enzyme active site or leading to covalent modification, thereby inhibiting enzyme function. This mechanism is analogous to other halogenated metabolic inhibitors, such as 3-bromo-2-oxopropionate (3-BrOP).[2][7]
-
¹⁹F NMR Handle: The fluorine atom serves as a sensitive reporter for ¹⁹F NMR spectroscopy. This non-destructive analytical technique can be used to track the uptake and metabolic fate of 2-FOP in real-time within intact cells or tissues, providing invaluable kinetic data.[8][9]
Below is a diagram illustrating the central role of pyruvate and the hypothesized points of intervention for 2-FOP.
Caption: Hypothesized mechanism of 2-FOP action on central pyruvate metabolism.
Applications
-
Quantifying Glycolytic Inhibition: Assess the impact of 2-FOP on glycolytic flux by measuring downstream metabolites like lactate.
-
High-Throughput Drug Screening: Utilize 2-FOP in cell-based assays to screen for compounds that modulate pyruvate metabolism or mitigate 2-FOP-induced toxicity.
-
Enzyme Target Validation: Investigate the specific enzymatic targets of 2-FOP by analyzing changes in distinct metabolic pathways.
-
¹⁹F NMR-based Flux Analysis: Monitor the cellular uptake and conversion of 2-FOP in real-time to study metabolic kinetics in living systems.[10][11]
Experimental Protocols
Protocol 1: Cell-Based Assay for Measuring Inhibition of Lactate Production
This protocol provides a method to quantify the inhibitory effect of 2-FOP on glycolysis by measuring the reduction in extracellular lactate concentration. The workflow is designed to be robust and adaptable for high-throughput screening in 96-well plates.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Targeting glycolysis in leukemia: a novel inhibitor 3-BrOP in combination with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potent Fluorescent Probe for Target‐Engagement Studies of Allosteric Pyruvate Kinase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dbt.univr.it [dbt.univr.it]
"2-Fluoro-3-oxopropanoic Acid" for 19F-NMR metabolic flux analysis
Application Note & Protocol
Probing Glycolytic Flux with 2-Fluoro-3-oxopropanoic Acid: A Novel Strategy for Real-Time ¹⁹F-NMR Metabolic Flux Analysis
Abstract
Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and identifying therapeutic targets by quantifying the rates of metabolic reactions.[1] While traditional methods often rely on ¹³C labeling coupled with mass spectrometry or NMR, these techniques can be complex and time-consuming.[2] This guide introduces a novel strategy employing this compound (2-F-3-OP), a fluorinated pyruvate analog, as a metabolic probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The unique advantages of ¹⁹F-NMR—including its 100% natural abundance, high sensitivity, and the absence of endogenous background signals in biological systems—make it an ideal platform for non-invasive, real-time metabolic studies.[3][4] We propose a method to directly monitor the flux through lactate dehydrogenase (LDH), a key enzyme in central carbon metabolism, by tracking the conversion of 2-F-3-OP to its reduced form, 2-Fluoro-3-hydroxypropanoic Acid (2-F-3-HP). This application note provides the scientific rationale, detailed experimental protocols, and data analysis workflows for implementing this technique, offering a powerful new tool for investigating metabolic reprogramming in disease and evaluating the efficacy of metabolic drugs.
Introduction: The Need for Advanced Metabolic Probes
The study of cellular metabolism has re-emerged as a central focus in biomedical research, particularly in oncology and metabolic diseases, where profound alterations in metabolic pathways are a hallmark of disease progression. Metabolic flux analysis (MFA) provides a dynamic view of cellular function that static metabolite measurements cannot capture.[5] It quantifies the intricate network of biochemical reactions, revealing how cells allocate resources for energy production, biosynthesis, and redox balance.[6]
Traditional MFA heavily relies on stable isotope tracers like ¹³C-glucose, with subsequent analysis by mass spectrometry (MS) or NMR.[7] While powerful, these approaches can face challenges, including complex sample preparation and data deconvolution.[2] An alternative and complementary approach is the use of fluorinated molecular probes observed by ¹⁹F-NMR. The ¹⁹F nucleus is an exceptional NMR reporter for several key reasons:
-
High Sensitivity: Its gyromagnetic ratio is second only to ¹H, affording excellent signal-to-noise.[8]
-
No Biological Background: Fluorine is virtually absent in biological systems, meaning any detected ¹⁹F signal is exclusively from the administered probe.[3]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift spans a very wide range (~300 ppm) and is highly sensitive to subtle changes in the molecule's electronic environment, allowing for clear distinction between a parent compound and its metabolites.[3][8]
This guide details the application of this compound (also known as Fluoromalonaldehydic Acid[9]), a structural analog of pyruvate, as a dynamic probe for measuring flux through a critical metabolic node: the conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH).
Principle of the Method: Monitoring the Pyruvate-Lactate Axis
The rationale for using 2-F-3-OP is its structural similarity to pyruvate, the end-product of glycolysis. We postulate that 2-F-3-OP can enter the cell and act as a substrate for LDH. LDH is a critical enzyme that maintains redox balance by catalyzing the reversible, NADH-dependent reduction of pyruvate to lactate. In many cancer cells, this reaction is highly upregulated (the "Warburg effect") to support rapid glycolysis.
The proposed metabolic fate of 2-F-3-OP is its enzymatic reduction to 2-Fluoro-3-hydroxypropanoic Acid (2-F-3-HP), mirroring the native pyruvate-to-lactate conversion.[10]
The core principles of this method are:
-
Distinct NMR Signatures: The fluorine atom in 2-F-3-OP (the substrate) will have a distinct chemical shift in the ¹⁹F-NMR spectrum compared to the fluorine atom in its metabolite, 2-F-3-HP (the product). This is due to the change in the local electronic environment upon the reduction of the oxo group to a hydroxyl group.
-
Direct Flux Measurement: By monitoring the decrease in the ¹⁹F signal of 2-F-3-OP and the corresponding increase in the signal of 2-F-3-HP over time, one can directly calculate the rate of conversion. This rate is a direct measure of the LDH-mediated flux and reflects the cell's glycolytic activity and NADH/NAD⁺ redox state.
The diagram below illustrates the proposed metabolic conversion and its integration with central metabolism.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for applying this technique. It is crucial to perform initial optimization experiments to determine the ideal probe concentration and incubation times for your specific cell model, ensuring minimal toxicity and robust signal.
Protocol 1: Cell Culture and Labeling
This protocol describes the seeding of cells and the introduction of the 2-F-3-OP probe.
Materials:
-
Cell line of interest (e.g., HeLa, A549, or a non-cancerous control like HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
6-well cell culture plates
-
This compound (2-F-3-OP) stock solution (e.g., 100 mM in sterile water or PBS, pH adjusted to 7.4)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment (e.g., 0.5 x 10⁶ cells/well). Culture for 24-48 hours.
-
Preparation: On the day of the experiment, prepare fresh labeling medium by supplementing the complete culture medium with the desired final concentration of 2-F-3-OP.
-
Causality Note: A concentration range of 1-5 mM is a good starting point. Higher concentrations may ensure a stronger NMR signal but could induce toxicity or perturb the native metabolic network. A concentration titration is recommended.
-
-
Probe Introduction: Aspirate the old medium from the cells, wash once with 2 mL of warm sterile PBS, and then add 2 mL of the pre-warmed labeling medium to each well.
-
Time-Course Incubation: Place the plates back into the incubator. Harvest cells at various time points (e.g., 0, 30, 60, 120, 240 minutes) to monitor the conversion rate. The '0' time point represents cells harvested immediately after adding the probe, serving as a baseline.
-
Trustworthiness Note: A time-course experiment is essential to validate that the observed conversion is a time-dependent enzymatic process and to calculate a reliable flux rate.
-
Protocol 2: Quenching and Metabolite Extraction
This protocol ensures that metabolic activity is instantly halted and that polar metabolites, including the probe and its product, are efficiently extracted.
Materials:
-
Cold (on dry ice) 80% Methanol (v/v in water)
-
Cold (-20°C) Chloroform
-
Cold (4°C) ultrapure water
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge (4°C)
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching: At each time point, remove the plate from the incubator and immediately aspirate the medium. Place the plate on a bed of dry ice to rapidly cool the cells.
-
Extraction Solvent Addition: Immediately add 1 mL of ice-cold 80% methanol to each well. Scrape the cells from the plate surface using a cell scraper and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
Causality Note: Using ice-cold 80% methanol is a widely accepted method to simultaneously quench enzymatic activity and permeabilize cell membranes for metabolite extraction.[11]
-
-
Phase Separation: To the methanolic cell suspension, add 500 µL of cold chloroform and 300 µL of cold ultrapure water. Vortex vigorously for 1 minute and then incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: an upper polar (aqueous/methanolic) phase containing the metabolites of interest, a lower non-polar (chloroform) phase containing lipids, and a protein pellet at the interface.
-
Sample Collection: Carefully collect the upper polar phase (~800-900 µL) without disturbing the interface and transfer it to a new, clean microcentrifuge tube.
-
Drying: Dry the extracted polar metabolites completely using a lyophilizer or a vacuum concentrator. Store the dried pellets at -80°C until NMR analysis.
Protocol 3: ¹⁹F-NMR Sample Preparation and Data Acquisition
This protocol details the preparation of the sample for NMR analysis and suggests key acquisition parameters.
Materials:
-
Dried metabolite extracts
-
NMR Buffer: 100 mM phosphate buffer in 99.9% D₂O, pH 7.0
-
Internal Standard: Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known concentration and a chemical shift distant from the expected probe signals.[12]
-
5 mm NMR tubes
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in 600 µL of NMR buffer. Add the internal standard to a known final concentration (e.g., 100 µM).
-
Causality Note: The internal standard is crucial for both chemical shift referencing and for absolute quantification of the probe and its metabolite. D₂O is used to provide the field frequency lock for the NMR spectrometer.
-
-
Sample Transfer: Vortex the sample briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition: Acquire ¹⁹F-NMR spectra on a high-field NMR spectrometer equipped with a ¹⁹F-capable probe.
Suggested NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Pulse Sequence | Simple 1D pulse-acquire | Sufficient for detecting and quantifying distinct signals.[13] |
| Decoupling | ¹H decoupling (optional) | Can simplify spectra by removing ¹H-¹⁹F couplings, resulting in sharper singlets.[13] |
| Acquisition Time | 1 - 2 seconds | To ensure good digital resolution. |
| Relaxation Delay (d1) | 5 x T₁ | Crucial for accurate quantification. A longer delay ensures full relaxation of the ¹⁹F nuclei between scans, making peak integrals directly proportional to concentration.[13] A value of 5-10 seconds is a conservative start. |
| Number of Scans | 128 - 1024 | Dependent on sample concentration; more scans improve the signal-to-noise ratio. |
| Temperature | 298 K (25°C) | To maintain consistency across all samples. |
Protocol 4: NMR Data Processing and Flux Calculation
This protocol outlines the steps to process the raw NMR data and calculate the metabolic flux.
Software:
-
NMR processing software (e.g., MestReNova, TopSpin, NMRPipe)
Procedure:
-
Data Processing: Apply the following steps to the raw Free Induction Decay (FID) data:
-
Apodization (Line Broadening): Apply a small exponential function (e.g., 0.3-0.5 Hz) to improve the signal-to-noise ratio.
-
Fourier Transform: Convert the time-domain data (FID) to frequency-domain data (spectrum).
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak integration.[14][15]
-
-
Referencing: Calibrate the chemical shift axis by setting the peak of the internal standard (e.g., TFA) to its known chemical shift (-76.55 ppm).
-
Peak Integration: Integrate the area under the peaks corresponding to the internal standard (I_std), 2-F-3-OP (I_substrate), and 2-F-3-HP (I_product).
-
Concentration Calculation: Calculate the concentration of the substrate and product at each time point (t) using the following formula:
-
Concentration(X) = [Concentration(std) / I_std] * I_x
-
-
Flux Calculation: Plot the concentration of the product (2-F-3-HP) against time. The initial rate of formation, which represents the flux (J), can be determined by calculating the slope of the linear portion of this curve (typically the first few time points).
-
Flux (J) = Δ[Product] / Δt
-
The flux is typically expressed in units of µmol / minute / mg of protein or µmol / minute / 10⁶ cells. A separate protein quantification assay (e.g., BCA assay) on a parallel well is required for normalization.
-
Data Interpretation and Visualization
The final calculated flux value provides a quantitative measure of LDH activity. This data can be used to compare metabolic phenotypes between different cell lines (e.g., cancer vs. normal) or to assess the effect of a drug targeting glycolysis.
Hypothetical Data Presentation:
| Time (min) | [2-F-3-OP] (µM) | [2-F-3-HP] (µM) |
|---|---|---|
| 0 | 995.4 | 4.6 |
| 30 | 850.1 | 149.9 |
| 60 | 710.5 | 289.5 |
| 120 | 488.2 | 511.8 |
Experimental Workflow Visualization:
The entire process, from cell culture to data analysis, can be summarized in the following workflow diagram.
Caption: End-to-end experimental workflow for ¹⁹F-NMR flux analysis.
Conclusion and Future Outlook
The use of this compound as a ¹⁹F-NMR probe offers a direct, sensitive, and non-invasive method for quantifying flux through the lactate dehydrogenase reaction. This approach complements traditional ¹³C-based MFA by providing a focused measurement of a key glycolytic output, making it particularly valuable for high-throughput screening of drugs that target cellular metabolism or for rapidly characterizing metabolic phenotypes. Future work could involve synthesizing and testing other fluorinated analogs of key metabolites (e.g., fluorinated succinate or glutamine) to expand the toolkit of ¹⁹F-NMR probes for interrogating other critical metabolic pathways. This strategy holds significant promise for accelerating research and drug development in the ever-expanding field of metabolism.
References
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Euceda, L. R., Giskeødegård, G. F., & Bathen, T. F. (2015). Preprocessing of NMR metabolomics data. Scandinavian journal of clinical and laboratory investigation, 75(3), 193–203. [Link]
- Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 80(1), 59-84.
-
Nicholson, J. K., & Wilson, I. D. (1990). 19F and 1H magnetic resonance strategies for metabolic studies on fluorinated xenobiotics: application to flurbiprofen [2-(2-fluoro-4-biphenylyl)propionic acid]. Journal of pharmaceutical and biomedical analysis, 8(5), 401–410. [Link]
-
Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2011). Nuclear magnetic resonance methods for metabolic fluxomics. Methods in molecular biology (Clifton, N.J.), 708, 247–279. [Link]
-
Nagana Gowda, G. A., & Raftery, D. (Eds.). (2020). NMR-Based Metabolomics: Methods and Protocols. Springer. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14050991, this compound. PubChem. Retrieved January 14, 2026, from [Link].
-
Reardon, P. N., & Spicer, L. D. (2014). New frontiers and developing applications in 19F NMR. NMR in Biomedicine, 27(4), 347-362. [Link]
-
Ritt, M., & Wessjohann, L. A. (2021). 19F NMR as a tool in chemical biology. RSC Chemical Biology, 2(3), 819-841. [Link]
-
University of Ottawa. (n.d.). Fluorine labeling of proteins for NMR studies. [Link]
-
Wüthrich, K. (2015). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance, 253, 1-11. [Link]
-
Wikipedia. (n.d.). Metabolic flux analysis. Retrieved January 14, 2026, from [Link]
-
Chem-Space. (n.d.). 19Flourine NMR. chem-space.com. [Link]
-
Park, J. O., Tanner, L. B., Wei, M. H., & Antoniewicz, M. R. (2020). Metabolic flux analysis and fluxomics-driven determination of reaction free energy using multiple isotopes. Current Opinion in Biotechnology, 64, 151-160. [Link]
-
Nargund, S., Gu, H., & You, L. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. Metabolites, 12(11), 1076. [Link]
-
Atzori, L., Murgia, F., & Usai, P. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(41), 26955-26973. [Link]
- Wlodarczyk, S. R., & Khoury, G. A. (2018). A beginner's guide to 19F NMR and its role in drug screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 775-787.
-
An, Y., & Feng, Y. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9463183. [Link]
Sources
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Nuclear magnetic resonance methods for metabolic fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Solutions for Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Metabolic flux analysis and fluxomics-driven determination of reaction free energy using multiple isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 9. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pure.au.dk [pure.au.dk]
- 12. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. Preprocessing of NMR metabolomics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
Application Notes: The Strategic Utility of 2-Fluoro-3-oxopropanoic Acid in Modern Drug Discovery
Introduction: Unveiling a Promising Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into small molecules is a proven method for enhancing pharmacological properties. Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] This guide focuses on 2-Fluoro-3-oxopropanoic Acid (also known as Fluoromalonaldehydic Acid[3][4]), a simple yet potent three-carbon building block.
While direct applications of this specific molecule in drug discovery are not yet widely documented, its core structure, the α-fluoro-β-keto acid moiety, represents a powerful "warhead" and versatile scaffold. Drawing from established principles of bioorganic chemistry and extensive research on related α-fluoroketones, these notes will provide a forward-looking guide to the potential applications, mechanistic principles, and experimental protocols for leveraging this compound in the development of novel therapeutics. We will explore its promise primarily in the design of targeted enzyme inhibitors, a cornerstone of modern pharmacology.
Part 1: The α-Fluoro Ketone Moiety - A Privileged Electrophile
The key to the utility of this compound lies in the powerful electronic interplay between the fluorine atom and the adjacent ketone. The high electronegativity of fluorine creates a strong dipole, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated counterparts.[5][6][7]
This enhanced reactivity is the basis for its potential as an inhibitor of several classes of hydrolytic enzymes, most notably serine and cysteine proteases.[5][6] These enzymes feature a nucleophilic serine or cysteine residue in their active site, which is crucial for their catalytic function. An α-fluoro ketone can intercept this mechanism by forming a stable, yet often reversible, covalent bond with the active site nucleophile. The resulting adduct is a hemiketal (with serine) or hemithioketal (with cysteine), which mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[8][9]
Figure 1: Mechanism of Reversible Covalent Inhibition of a Serine Protease.
Part 2: Applications in Targeted Inhibitor Design
The true potential of this compound is realized when it is used as a scaffold. The carboxylic acid provides a crucial synthetic handle for elaboration into more complex and selective inhibitors. By coupling peptides or other targeting moieties to this acid, researchers can direct the α-fluoro ketone "warhead" to the active site of a specific enzyme.
Design of Serine and Cysteine Protease Inhibitors
Peptidyl fluoromethyl ketones are well-established inhibitors of proteases like caspases, cathepsins, and elastases.[5][6] By using this compound as a C-terminal fragment, one can construct libraries of peptidyl inhibitors. The peptide sequence confers specificity for the target protease, while the terminal α-fluoro-β-keto acid acts as the inhibitory component.
Illustrative Structure-Activity Relationship (SAR) Study:
The table below presents hypothetical data for a series of inhibitors based on the this compound scaffold, demonstrating how modifications to the peptide sequence could influence potency and selectivity.
| Compound ID | Structure (P3-P2-P1-Warhead) | Target A (Protease) Ki (nM) | Target B (Protease) Ki (nM) | Selectivity (B/A) |
| EX-001 | Ac-Ala-Pro-Val-[FKOA] | 550 | >10,000 | >18 |
| EX-002 | Z-Leu-Ala-Pro-[FKOA] | 85 | 8,500 | 100 |
| EX-003 | Z-Val-Ala-Asp-[FKOA] | 1,200 | 15 | 0.0125 (B-selective) |
| EX-004 | Boc-Phe-Leu-Gly-[FKOA] | 25 | 1,500 | 60 |
| [FKOA] represents the this compound warhead coupled via an amide bond. | ||||
| Table 1: Illustrative SAR data for hypothetical inhibitors. |
Potential as a Metabolic Probe
This compound is a structural analog of pyruvic acid, a central intermediate in several major metabolic pathways, including glycolysis and the citric acid cycle.[10][11] This analogy suggests that it could serve as a competitive inhibitor or a probe for enzymes that process pyruvate and other α-keto acids, such as dehydrogenases and transaminases. The fluorine atom can be used as a sensitive reporter for ¹⁹F NMR studies to investigate binding events and enzyme kinetics in a complex biological milieu.
Figure 2: Structural analogy to the key metabolite pyruvic acid.
Part 3: Experimental Protocols and Workflows
The following protocols are exemplary and intended to serve as a validated starting point. Researchers should optimize conditions based on their specific target and available instrumentation.
Protocol 1: Synthesis of a Targeted Peptidyl Inhibitor (Exemplary)
This protocol describes the coupling of a protected tripeptide (Z-Leu-Ala-Pro-OH) to a precursor of the α-fluoro-β-keto acid warhead, followed by oxidation.
Materials:
-
Z-Leu-Ala-Pro-OH (or other desired peptide)
-
3-amino-2-fluoropropanoic acid derivative (as precursor)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (Ethyl acetate, NaHCO₃ solution, brine, MgSO₄, silica gel)
Procedure:
-
Peptide Coupling:
-
To a solution of Z-Leu-Ala-Pro-OH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the 3-amino-2-fluoropropanoic acid precursor (1.2 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled alcohol intermediate.
-
-
Oxidation to α-Fluoro Ketone:
-
Dissolve the purified alcohol intermediate (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and NaHCO₃.
-
Stir vigorously for 30 minutes until both layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by flash chromatography to yield the target peptidyl this compound derivative.
-
Protocol 2: High-Throughput Screening for Protease Inhibition
This protocol outlines a general method for assessing the inhibitory activity of compounds against a model protease using a fluorogenic substrate.[12][13][14][15]
Materials:
-
Purified target protease (e.g., Cathepsin S, Human Neutrophil Elastase)
-
Fluorogenic peptide substrate (e.g., Ac-YVAD-AMC for caspases, or a substrate specific to the target)
-
Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 0.01% Tween-20, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC)
Procedure:
-
Plate Preparation:
-
In a 96-well plate, add 2 µL of test compound dilutions in DMSO to the "Test" wells.
-
Add 2 µL of DMSO to "Positive Control" (enzyme + substrate, no inhibitor) and "Blank" (substrate only) wells.
-
-
Enzyme Addition:
-
Prepare a working solution of the target protease in assay buffer.
-
Add 98 µL of the enzyme solution to the "Test" and "Positive Control" wells.
-
Add 98 µL of assay buffer to the "Blank" wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37 °C).
-
Measure the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the Percent Inhibition for each test compound concentration: % Inhibition = (1 - (V_test - V_blank) / (V_positive - V_blank)) * 100
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Part 4: Integrated Drug Discovery Workflow
The successful application of this compound in a drug discovery campaign involves a multi-step, iterative process.
Figure 3: Integrated workflow for inhibitor discovery.
Conclusion
This compound stands out as a high-potential, albeit underexplored, building block for modern drug discovery. Its inherent chemical properties, particularly the electrophilic α-fluoro ketone, make it an ideal starting point for designing potent covalent-acting enzyme inhibitors. The presence of a versatile carboxylic acid handle allows for the rational design of highly selective molecules targeting specific proteases or metabolic enzymes. The exemplary protocols and workflows provided herein offer a robust framework for researchers to begin harnessing the power of this promising scaffold in their quest for novel and effective therapeutics.
References
-
Govardhan, C. P., & Abeles, R. H. (1990). Structure-activity studies of fluoroketone inhibitors of alpha-lytic protease and human leukocyte elastase. Archives of Biochemistry and Biophysics, 280(1), 137-146. Available at: [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. Available at: [Link]
-
Angelini, R., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3996. Available at: [Link]
-
Angelini, R., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. Available at: [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar. Available at: [Link]
-
Tonna, S., et al. (1992). Application of a fluorogenic substrate in the assay of proteolytic activity and in the discovery of a potent inhibitor of Candida albicans aspartic proteinase. Analytical Biochemistry, 200(1), 75-80. Available at: [Link]
-
Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Available at: [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759. Available at: [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. OSTI.GOV. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-hydroxypropanoic acid. PubChem Compound Database. Available at: [Link]
-
Bode, J. W., & Ting, A. Y. (2004). A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. Organic Letters, 6(1), 129-132. Available at: [Link]
-
Püsken, L., et al. (2021). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal, 27(1), 351-358. Available at: [Link]
-
Chen, H., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(22), 5852-5855. Available at: [Link]
-
Cambridge MedChem Consulting. (n.d.). Serine Protease Inhibitors. Available at: [Link]
-
Pretze, M., et al. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 11(4), 114. Available at: [Link]
-
Contente, M. L., et al. (2021). The Reactivity of α‐Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. Angewandte Chemie International Edition, 60(33), 18181-18185. Available at: [Link]
-
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Jones, S. D., & Fletcher, S. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601. Available at: [Link]
-
Gill, H., et al. (2018). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1051-1069. Available at: [Link]
-
Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]
-
Roques, N. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Organic Preparations and Procedures International, 31(2), 111-162. Available at: [Link]
-
Maruoka, K., & Hashimoto, T. (2012). Synthesis applications of α-fluoroaldehydes. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 249-266. Available at: [Link]
-
Dawidowski, M., & Typek, R. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1435-1447. Available at: [Link]
- Carpino, L. A., & El-Faham, A. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents.
-
Beerli, R., et al. (2015). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Tetrahedron, 71(35), 5859-5867. Available at: [Link]
-
Wikipedia. (n.d.). Pyruvic acid. Available at: [Link]
-
O'Donnell-Tormey, J., et al. (1987). Antioxidant alpha-keto-carboxylate pyruvate protects low-density lipoprotein and atherogenic macrophages. Journal of Experimental Medicine, 165(2), 501-514. Available at: [Link]
-
Maji, M., & S. Mobin, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(55), 31465-31514. Available at: [Link]
-
Wikipedia. (n.d.). Keto acid. Available at: [Link]
-
Springsteen, G., & Krishnamurthy, R. (2019). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition, 58(31), 10542-10546. Available at: [Link]
-
O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. Journal of Fluorine Chemistry, 230, 109432. Available at: [Link]
-
Riis, S. E., et al. (2012). Synthesis of (all‐rac)‐α‐Tocopherol Using Fluorinated NH‐Acidic Catalysts. European Journal of Organic Chemistry, 2012(24), 4563-4568. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 11. Keto acid - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Application of a fluorogenic substrate in the assay of proteolytic activity and in the discovery of a potent inhibitor of Candida albicans aspartic proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Gateway to Novel Organofluorine Scaffolds: Application Notes for 2-Fluoro-3-oxopropanoic Acid
Forward: The Untapped Potential of a Versatile Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a vast array of physicochemical and biological properties.[1][2] From enhancing metabolic stability and bioavailability to fine-tuning acidity and conformational preferences, the unique attributes of fluorine have made organofluorine compounds a cornerstone of innovation. This guide introduces a potent, yet underexplored, precursor for the synthesis of diverse organofluorine compounds: 2-Fluoro-3-oxopropanoic Acid . As a fluorinated β-keto acid, this molecule is primed for a variety of chemical transformations, offering a gateway to novel fluorinated ketones, esters, and heterocyclic systems. These application notes provide a comprehensive overview of its synthesis and utility, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation fluorinated molecules.
Physicochemical Properties and Handling
This compound, with the chemical formula C₃H₃FO₃ and a molecular weight of 106.05 g/mol , is a small, functionalized organic molecule.[3] Its structure, featuring a carboxylic acid, a ketone, and an α-fluorine atom, makes it a versatile synthetic intermediate.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| Molecular Formula | C₃H₃FO₃ | PubChem[3] |
| Molecular Weight | 106.05 g/mol | PubChem[3] |
| CAS Number | 58629-87-1 | PubChem[3] |
Handling and Storage: As a β-keto acid, this compound is susceptible to decarboxylation, particularly upon heating.[4] It is recommended to store the compound at low temperatures (e.g., -20°C) under an inert atmosphere to minimize degradation. Due to the presence of the acidic carboxylic acid group, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.
Synthesis of this compound: A Two-Step Approach
A practical synthetic route to this compound starts from its corresponding hydroxy acid, 2-fluoro-3-hydroxypropanoic acid. This precursor can be synthesized via biocatalytic methods, offering a green and sustainable starting point.[1][2][5] The subsequent oxidation of the secondary alcohol to a ketone yields the target compound.
Step 1: Biocatalytic Synthesis of 2-Fluoro-3-hydroxypropanoic Acid (2-F-3-HP)
Step 2: Oxidation of 2-Fluoro-3-hydroxypropanoic Acid to this compound
The oxidation of α-hydroxy acids to α-keto acids can be challenging due to the potential for over-oxidation and decarboxylation.[6] Mild and selective oxidation methods are therefore crucial. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two well-established methods that are suitable for this transformation.[7][8][9]
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize alcohols to aldehydes or ketones.[8][10]
Workflow for Swern Oxidation:
Caption: Swern Oxidation Workflow.
Materials:
-
2-Fluoro-3-hydroxypropanoic acid
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2-fluoro-3-hydroxypropanoic acid (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices: The low temperature (-78 °C) is critical to prevent the decomposition of the active oxidant and to minimize side reactions.[10] Triethylamine is added to neutralize the acid generated during the reaction and to facilitate the final elimination step.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild and selective method for oxidizing alcohols, offering the advantage of being performed at room temperature.[7][9]
Workflow for Dess-Martin Oxidation:
Caption: Dess-Martin Oxidation Workflow.
Materials:
-
2-Fluoro-3-hydroxypropanoic acid
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-fluoro-3-hydroxypropanoic acid (1.0 eq) in DCM at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Trustworthiness of Protocols: Both the Swern and Dess-Martin oxidations are highly reliable and well-documented methods for the oxidation of alcohols.[7][8][9] The choice between them may depend on the scale of the reaction and the availability of reagents. The Swern oxidation is often preferred for larger scale reactions due to the lower cost of the reagents, but it requires cryogenic conditions. The Dess-Martin oxidation is convenient for smaller scale synthesis due to its room temperature conditions.
Applications of this compound as a Precursor
The synthetic utility of this compound stems from its β-keto acid moiety, which can undergo a variety of transformations, most notably decarboxylative reactions.
Application 1: Decarboxylative Alkylation to Synthesize α-Fluoromethyl Ketones
β-Keto acids can be alkylated at the α-position, and the resulting product can be decarboxylated to yield a ketone.[11][12] This provides a route to α-fluoromethyl ketones from this compound.
Reaction Pathway for Decarboxylative Alkylation:
Caption: Decarboxylative Alkylation Pathway.
Protocol 3: Decarboxylative Alkylation
Materials:
-
This compound
-
Sodium hydride (NaH) or other suitable base
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Diethyl ether or other extraction solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with dilute aqueous HCl at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is the alkylated β-keto acid, which can be decarboxylated by heating in a suitable solvent (e.g., toluene) to afford the α-fluoromethyl ketone.
-
Purify the final product by distillation or column chromatography.
Application 2: Synthesis of Fluorinated Heterocycles
β-Dicarbonyl compounds are classic precursors for the synthesis of a wide variety of heterocycles through condensation reactions with binucleophiles.[13] this compound can serve as a valuable building block for the synthesis of fluorinated pyrazoles, pyrimidines, and other heterocyclic systems.
Reaction Pathway for Pyrazole Synthesis:
Sources
- 1. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation [organic-chemistry.org]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. aklectures.com [aklectures.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Investigation of 2-Fluoro-3-oxopropanoic Acid
Introduction: Unveiling the Bioactivity of a 5-Fluorouracil Degradant
2-Fluoro-3-oxopropanoic acid (FOPA), also known by its synonym Fluoromalonaldehydic Acid (FMald), is a small fluorinated organic molecule of significant interest to researchers in oncology, pharmacology, and toxicology.[1][2][3] Its primary relevance stems from its identification as a degradation product of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][4][5] The parent drug, 5-FU, is a cornerstone in the treatment of various cancers, but its clinical use is often associated with significant side effects, including cardiotoxicity. Emerging evidence points to FOPA, formed during the hydrolytic breakdown of 5-FU, as a potent contributor to these toxic effects.[1][4][6] Specifically, FOPA and its downstream product, fluoroacetaldehyde, have been described as highly cardiotoxic.[1][4][6]
This context establishes a compelling rationale for the direct investigation of FOPA's biological effects in a controlled cellular environment. By studying FOPA in isolation, researchers can delineate its specific mechanisms of cytotoxicity, untangled from the broader effects of 5-FU and its other metabolites. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate and conduct foundational cell culture experiments with this compound. The protocols herein are designed as a self-validating system, beginning with essential safety and handling procedures, progressing to the determination of cytotoxic range, and culminating in suggestions for more profound mechanistic studies.
Chemical and Physical Properties
A clear understanding of the test article's properties is fundamental to experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | Fluoromalonaldehydic Acid, FOPA, FMald | [1][3][6][7] |
| CAS Number | 58629-87-1 | Protheragen, Capot Chemical |
| Molecular Formula | C₃H₃FO₃ | [8] |
| Molecular Weight | 106.05 g/mol | [8] |
Safety, Handling, and Storage: A Precautionary Approach
Given that FOPA is a known toxicant and a fluorinated organic acid, stringent safety measures are imperative.
-
Engineering Controls : All work involving FOPA, from weighing the powder to preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation risk.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:
-
Eye Protection : Chemical splash goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or during initial stock preparation.[9]
-
Hand Protection : Use nitrile gloves (double-gloving is recommended) that are compatible with the chosen solvent (e.g., DMSO).[9] Always consult the glove manufacturer's compatibility chart.
-
Body Protection : A flame-resistant lab coat is essential.[9]
-
-
Storage : Store FOPA in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.[9] The container must be clearly labeled with the chemical name and all relevant hazard warnings.[9]
-
Disposal : All waste containing FOPA must be collected in designated, clearly labeled, and compatible containers for hazardous chemical waste disposal, following institutional and local regulations.[9]
Preparation of Stock Solutions for Cell Culture
Accurate and consistent preparation of stock solutions is the bedrock of reproducible cell-based assays.[10]
3.1. Materials
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
3.2. Protocol for a 100 mM Stock Solution
-
Pre-calculation : Before opening the vial, calculate the volume of DMSO required to achieve the desired stock concentration. For example, to prepare a 100 mM stock solution from 10 mg of FOPA (MW: 106.05 g/mol ):
-
Moles = 0.010 g / 106.05 g/mol = 0.000094295 mol
-
Volume (L) = Moles / Molarity = 0.000094295 mol / 0.1 mol/L = 0.00094295 L
-
Volume (µL) = 943 µL
-
-
Reconstitution : Inside a chemical fume hood, carefully add the calculated volume (e.g., 943 µL) of anhydrous DMSO directly to the manufacturer's vial containing the FOPA powder. This avoids losses associated with transferring the powder.[10]
-
Solubilization : Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but monitor for any signs of degradation.
-
Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile polypropylene tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability. Always note the concentration, date, and compound name on each aliquot.
Experimental Workflow: A Foundational Approach
When investigating a compound with limited published cellular data, a systematic, multi-stage approach is critical. The following workflow provides a logical progression from initial toxicity screening to more detailed functional analysis.
Caption: Workflow for the cellular investigation of this compound.
Protocol 1: Determining the Cytotoxic Profile and IC₅₀
The first essential experiment is to determine the concentration range over which FOPA affects cell viability. This will establish the half-maximal inhibitory concentration (IC₅₀) and guide the design of all subsequent experiments.[11]
5.1. Materials
-
Target cell line(s) (e.g., a cancer cell line like HeLa or a more relevant line like AC16 human cardiomyocytes)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, clear-bottom, 96-well cell culture plates
-
FOPA stock solution (100 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
-
Multichannel pipette
-
Plate reader (Luminometer for CellTiter-Glo®, Spectrophotometer for MTT)
5.2. Step-by-Step Methodology
-
Cell Seeding : Seed cells into a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase at the end of the assay.[12] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution (Serial Dilution) :
-
Prepare a series of intermediate dilutions of the FOPA stock solution in complete culture medium.
-
Recommendation for initial broad screen : Aim for a wide range of final concentrations, for example, from 100 µM down to 1 nM using 10-fold dilutions.[13]
-
Important : Prepare these dilutions at 2x the final desired concentration. For example, to achieve a final concentration of 100 µM in the well, prepare a 200 µM solution.[13]
-
-
Cell Treatment :
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of fresh medium to each well.
-
Add 100 µL of the 2x FOPA dilutions to the appropriate wells. This brings the total volume to 200 µL and the compound concentration to 1x.
-
Include "vehicle control" wells containing only medium with the highest concentration of DMSO used (e.g., 0.1%).
-
Include "untreated control" wells with only fresh medium.
-
-
Incubation : Incubate the plate for a relevant period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
Viability Assessment (using CellTiter-Glo® as an example) :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data: Set the average luminescence from the vehicle control wells as 100% viability.
-
Plot the normalized viability (%) against the logarithm of the FOPA concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Protocol 2: Suggested Mechanistic Assays
Once the IC₅₀ is established, researchers can investigate the cellular mechanisms underlying FOPA-induced cytotoxicity using sub-lethal concentrations (e.g., concentrations at and below the IC₅₀).
6.1. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Principle : This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Method : Seed and treat cells as in the cytotoxicity protocol. At the desired time point, add the Caspase-Glo® 3/7 reagent, incubate, and measure luminescence. An increase in luminescence indicates apoptosis induction.
6.2. Cell Cycle Analysis
-
Principle : This method uses a DNA-staining dye like propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Method : Culture cells in 6-well plates, treat with FOPA for 24-48 hours. Harvest the cells, fix them in cold ethanol, and stain with a solution containing PI and RNase A. Analyze the DNA content per cell using a flow cytometer. This can reveal if the compound causes cell cycle arrest at a specific checkpoint.
Data Presentation and Interpretation
Table 2: Example IC₅₀ Values for FOPA in Different Cell Lines (Hypothetical Data)
| Cell Line | Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 28.5 |
| AC16 | Human Cardiomyocyte | 48 | 5.8 |
| HepG2 | Liver Cancer | 48 | 21.1 |
This table illustrates how results should be presented. The hypothetical data suggests a greater sensitivity in cardiomyocytes, aligning with the known cardiotoxicity of 5-FU degradation products.
The Origin of FOPA: A Degradation Pathway
Understanding the chemical origin of FOPA from 5-FU provides critical context for its biological relevance. The degradation can be initiated by hydration across the C5-C6 double bond of the 5-FU ring.[1]
Caption: Simplified pathway of 5-Fluorouracil degradation to FOPA.
Conclusion and Future Directions
This compound is a biologically active molecule with established toxic potential, particularly in the context of 5-fluorouracil chemotherapy. The protocols outlined in these application notes provide a robust framework for any researcher beginning to investigate the cellular effects of this compound. Initial characterization of its cytotoxic profile is a mandatory first step that informs all subsequent, more nuanced mechanistic studies. By carefully applying these methodologies, the scientific community can build a clearer understanding of FOPA's role in chemotherapy-associated toxicity and explore its own unique biological impact.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14050991, this compound. Available: [Link]
-
Protheragen. This compound. Available: [Link]
-
Petrikaite, V. (2018). How to choose concentration range of drug for cancer-cell proliferation assay? ResearchGate. Available: [Link]
-
Guerrieri, A., et al. (2025). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. ResearchGate. Available: [Link]
-
Capot Chemical. Specifications of this compound. Available: [Link]
-
IUPAC. PYRIMIDINE NUCLEOSIDE TRANSFORMATIONS. Available: [Link]
-
Kunikowska, D., et al. (2025). Photoreactivity of 5-Fluorouracil under UVB Light: Photolysis and Cytotoxicity Studies. ResearchGate. Available: [Link]
-
AntBio (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available: [Link]
-
Promega Connections (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Available: [Link]
-
Rastegari, A., et al. (2025). Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. ResearchGate. Available: [Link]
-
ResearchGate (2025). Stability of commercial solutions of 5-fluorouracil for continuos infusion in an ambulatory pump. Available: [Link]
-
ResearchGate (2025). Synthesis and properties of fluorinated uracils as promising drugs for medicine. Available: [Link]
-
ResearchGate (2025). Analytical method development and validation of anticancer agent, 5-fluorouracil, and its metabolites in biological matrices: An updated review. Available: [Link]
-
ResearchGate (2025). Chlorination of 5-fluorouracil: Reaction mechanism and ecotoxicity assessment of chlorinated products. Available: [Link]
-
ResearchGate (2025). Cytostatic drug removal using electrochemical oxidation with BDD electrode: Degradation pathway and toxicity. Available: [Link]
-
ResearchGate (2025). Micronucleus production due to hospital wastewater exposition. Available: [Link]
-
ResearchGate (2025). Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A statistical approach to improve compound screening in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antbioinc.com [antbioinc.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Kinetic Characterization of Pyruvate Decarboxylase Using 2-Fluoro-3-oxopropanoic Acid
Abstract
The study of enzyme mechanisms and the development of novel inhibitors are cornerstones of biochemical research and drug discovery. Substrate analogs, molecules that mimic the natural substrate, are invaluable tools for probing enzyme active sites, elucidating catalytic mechanisms, and screening for modulators of enzyme activity. This application note provides a comprehensive guide to the use of 2-Fluoro-3-oxopropanoic acid, a fluorinated analog of pyruvate, for the kinetic analysis of Pyruvate Decarboxylase (PDC). We present the scientific rationale for using this analog, a detailed, high-throughput protocol for a coupled enzyme assay, and guidance on data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize pyruvate-utilizing enzymes or to screen for novel inhibitors.
Scientific Principles and Rationale
The strategic substitution of a hydrogen atom with fluorine in a substrate molecule can profoundly influence its electronic properties and metabolic stability without drastically altering its size. This makes fluorinated analogs powerful probes for enzymatic studies.
The Target Enzyme: Pyruvate Decarboxylase (PDC)
Pyruvate Decarboxylase (EC 4.1.1.1) is a key enzyme in anaerobic fermentation pathways, notably in yeast, where it catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide.[1][2] This reaction is the first committed step in ethanol production. PDC is absent in mammals, making it a potential target for antimicrobial agents.
The enzyme's catalytic activity is dependent on the cofactors thiamine pyrophosphate (TPP) and a divalent metal ion, typically Mg²⁺.[2][3] The catalytic cycle, a cornerstone of its function, proceeds through several key steps:
-
Ylide Formation: A proton is abstracted from the C2 position of the TPP thiazolium ring, forming a highly nucleophilic ylide.[2][3]
-
Nucleophilic Attack: The TPP ylide attacks the electrophilic carbonyl carbon of the pyruvate substrate.[3][4]
-
Decarboxylation: The resulting adduct undergoes decarboxylation, releasing CO₂, a step facilitated by the electron sink properties of the TPP cofactor.[4]
-
Product Release: The intermediate is protonated and subsequently releases acetaldehyde, regenerating the TPP ylide for the next catalytic cycle.[2][4]
Understanding this mechanism is critical for interpreting how a substrate analog like this compound might interact with the enzyme.
Caption: Simplified Catalytic Cycle of Pyruvate Decarboxylase (PDC).
The Substrate Analog: this compound
This compound (also known as Fluoromalonaldehydic Acid) is a structural analog of pyruvic acid.[5] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃H₃FO₃ | [5] |
| Molecular Weight | 106.05 g/mol | [5] |
| Structure | C(=O)C(C(=O)O)F | [5] |
The rationale for using this analog is rooted in the unique properties of the fluorine atom:
-
High Electronegativity: The fluorine atom is a strong electron-withdrawing group. This can significantly alter the electrophilicity of the adjacent carbonyl carbon, potentially affecting the rate of nucleophilic attack by the TPP ylide.
-
Steric Mimicry: Fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to fit into most active sites designed for non-fluorinated substrates.
-
Mechanistic Probe: By observing how the enzyme's kinetic parameters (Kₘ, Vₘₐₓ) change with the fluorinated substrate compared to pyruvate, one can infer details about the transition state of the reaction. For example, a significant increase in Kₘ might suggest that the fluorine atom interferes with substrate binding, while a decrease in Vₘₐₓ could indicate a slower rate of catalysis.
The Assay Principle: A Coupled Spectrophotometric Method
Directly measuring the reaction rate of PDC can be challenging. A more convenient and widely adopted method is a coupled enzyme assay.[6][7] This protocol links the production of acetaldehyde to the activity of a second "coupling" enzyme, alcohol dehydrogenase (ADH), which is supplied in excess.
The reaction scheme is as follows:
-
PDC Reaction: Pyruvate (or analog) → Acetaldehyde (or analog) + CO₂
-
ADH Reaction: Acetaldehyde (or analog) + NADH + H⁺ → Ethanol (or analog) + NAD⁺
The progress of the reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (highly absorbent at 340 nm) to NAD⁺ (not absorbent at 340 nm).[6] The rate of NADH consumption is directly proportional to the rate of acetaldehyde production by PDC, provided that ADH is not rate-limiting.
Caption: Coupled Enzyme Assay Workflow for PDC Activity.
Experimental Protocols
This protocol is optimized for a 96-well microplate format, enabling higher throughput for determining kinetic parameters.
Required Materials and Reagents
| Reagent / Material | Stock Concentration | Final Concentration | Supplier / Notes |
| Assay Buffer | 500 mM MES, pH 6.5 | 50 mM MES, pH 6.5 | Prepare fresh, filter-sterilize. |
| Pyruvate Decarboxylase (PDC) | 1 mg/mL | 2-10 µg/mL | From Saccharomyces cerevisiae. Activity may vary. |
| Alcohol Dehydrogenase (ADH) | 500 units/mL | 10 units/mL | From Saccharomyces cerevisiae. Ensure it is not rate-limiting. |
| Thiamine Pyrophosphate (TPP) | 10 mM | 0.1 mM | Prepare fresh in Assay Buffer. |
| Magnesium Chloride (MgCl₂) | 1 M | 5 mM | |
| NADH | 10 mM | 0.2 mM | Prepare fresh in Assay Buffer. Protect from light. |
| This compound | 100 mM | 0.1 - 10 mM (variable) | Dissolve in Assay Buffer. Adjust pH if necessary. |
| Sodium Pyruvate | 100 mM | 0.1 - 10 mM (variable) | Positive control substrate. |
| 96-Well UV-Transparent Plates | N/A | N/A | E.g., Corning® 3635 |
| Microplate Spectrophotometer | N/A | N/A | Capable of kinetic reads at 340 nm. |
Step-by-Step Protocol for Kinetic Assay
Causality and Self-Validation: This protocol includes controls to ensure the observed activity is specific. The "No Substrate" control corrects for any background NADH degradation, while the "No PDC" control confirms that the substrate itself does not react with ADH or degrade non-enzymatically.
-
Prepare Substrate Dilution Series:
-
In a 96-well plate, perform a serial dilution of the 100 mM this compound stock solution to create a range of concentrations (e.g., 20 mM down to 0.2 mM). This will be the substrate plate.
-
Repeat this for the sodium pyruvate (positive control) in a separate set of wells.
-
Include wells with only Assay Buffer to serve as the "No Substrate" control.
-
-
Prepare Master Mix:
-
Prepare a master mix containing all reaction components except the substrate and PDC enzyme. This ensures consistency across all wells.
-
For a 100 µL final reaction volume per well, calculate volumes for N+5 wells (where N is the number of reactions) to account for pipetting errors.
-
Master Mix Composition (per 90 µL):
-
10 µL of 500 mM MES Buffer
-
5 µL of 1 M MgCl₂
-
1 µL of 10 mM TPP
-
2 µL of 10 mM NADH
-
2 µL of 500 U/mL ADH
-
60 µL of nuclease-free water
-
-
-
Set Up the Reaction Plate:
-
Add 90 µL of the Master Mix to each well of a new UV-transparent 96-well plate.
-
Add 10 µL from the substrate dilution plate to the corresponding wells of the reaction plate. The final substrate concentration will be 1/10th of the concentration in the substrate plate.
-
Include "No PDC" control wells for each substrate concentration by adding 10 µL of Assay Buffer instead of the enzyme solution in the final step.
-
-
Initiate and Measure the Reaction:
-
Set the microplate reader to perform a kinetic read at 340 nm at a constant temperature (e.g., 30°C) for 5-10 minutes, taking readings every 15-30 seconds.
-
Initiate the reaction by adding 10 µL of the appropriately diluted PDC enzyme solution to all wells (except the "No PDC" controls). Mix briefly by gentle pipetting or plate shaking.
-
Immediately start the kinetic measurement.
-
Data Analysis and Interpretation
-
Calculate Initial Velocities (V₀):
-
For each well, plot Absorbance (A₃₄₀) vs. Time (minutes).
-
Identify the initial linear portion of each curve. The slope of this line represents the rate of change in absorbance (ΔA/min).
-
Convert the rate from ΔA/min to concentration/min (µM/min) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Velocity (M/min) = (ΔA/min) / (ε * path length)
-
Note: Path length (l) in a 96-well plate is dependent on the volume and plate type; it must be determined or corrected for, often by measuring the absorbance of a known concentration of NADH.
-
-
-
Determine Kinetic Parameters:
-
Subtract the rate of the "No Substrate" control from all other rates to correct for background.
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R):
-
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
-
This analysis will yield the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
-
Expected Results and Troubleshooting
-
If Kₘ increases: This suggests the fluorine substitution hinders the binding of the substrate to the enzyme's active site.
-
If Vₘₐₓ decreases: This indicates that the catalytic turnover is slower, possibly due to the electronic effect of fluorine on the stability of reaction intermediates or transition states.
-
If the compound shows no activity but reduces the activity with pyruvate: It may be acting as a competitive inhibitor. Further inhibition studies would be required to determine the inhibition constant (Kᵢ).
| Problem | Possible Cause | Solution |
| No activity in any well | Inactive PDC or ADH enzyme. Degraded NADH or TPP. Incorrect buffer pH. | Test each enzyme's activity separately. Prepare fresh cofactors and NADH. Verify buffer pH. |
| High background rate in "No Substrate" control | NADH is degrading spontaneously. Contamination in reagents. | Prepare NADH fresh and protect from light. Use high-purity water and reagents. |
| Non-linear reaction progress curves | Substrate depletion. Enzyme instability. Product inhibition. | Use a lower enzyme concentration or measure for a shorter time. Add a stabilizing agent like BSA. Check if the product (2-fluoroacetaldehyde) inhibits PDC or ADH. |
| ADH reaction is rate-limiting | Insufficient ADH concentration. The fluorinated product is a poor substrate for ADH. | Increase the concentration of ADH in the master mix. Validate that ADH can process 2-fluoroacetaldehyde efficiently in a separate experiment. |
Safety and Handling
While detailed toxicological data for this compound is not widely available, all fluorinated organic compounds should be handled with care.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.[8]
-
Disposal: Dispose of waste according to institutional and local environmental regulations for hazardous chemical waste. Do not discard down the drain.
References
-
Wikipedia. (n.d.). Pyruvate decarboxylase. Retrieved from [Link][1]
-
Grokipedia. (n.d.). Pyruvate decarboxylase. Retrieved from [Link][2]
-
M-CSA. (n.d.). Pyruvate decarboxylase. Retrieved from [Link][3]
-
Liu, Y., et al. (2005). Theoretical Study toward Understanding the Catalytic Mechanism of Pyruvate Decarboxylase. The Journal of Physical Chemistry B. Available at: [Link][4]
-
Blank, K., et al. (2014). Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions. FEBS Letters. Available at: [Link][9]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link][10]
-
Hübner, G., et al. (1992). Kinetic mechanism of pyruvate decarboxylase. Evidence for a specific protonation of the enzymic intermediate. FEBS Letters. Available at: [Link][11]
-
Lammers, C. R., et al. (2015). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education. Available at: [Link][12]
-
Lammers, C. R., et al. (2015). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Pendidikan Kimia. Available at: [Link][13]
-
ERIC. (2015). A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates. Journal of Chemical Education. Available at: [Link][14]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14050991, this compound. Retrieved from [Link][5]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. Available at: [Link][15]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10329261, 2-Fluoro-3-hydroxypropanoic acid. Retrieved from [Link][16]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. Available at: [Link][17]
-
University of Wisconsin-Madison. (2007). Pyruvate Decarboxylase Assay Protocol. Retrieved from [Link][6]
-
Assay Genie. (n.d.). Pyruvate Decarboxylase (PDC) Activity Assay Kit (MAES0260). Retrieved from [Link][7]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Available at: [Link][18]
-
Protheragen. (n.d.). This compound. Retrieved from [Link][19]
-
Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International. Available at: [Link][20]
-
Erixon, K. M., et al. (2012). Structural Insights into the Prereaction State of Pyruvate Decarboxylase from Zymomonas mobilis. Biochemistry. Available at: [Link][21]
-
Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link][22]
-
Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. ScienceDirect. Available at: [Link][23]
-
Australian Government Department of Health. (2015). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. Retrieved from [Link][24]
Sources
- 1. Pyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 7. assaygenie.com [assaygenie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 11. Kinetic mechanism of pyruvate decarboxylase. Evidence for a specific protonation of the enzymic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. ERIC - EJ1062262 - A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates, Journal of Chemical Education, 2015-Feb [eric.ed.gov]
- 15. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Fluoro-3-hydroxypropanoic acid | C3H5FO3 | CID 10329261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound - Protheragen [protheragen.ai]
- 20. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structural Insights into the Prereaction State of Pyruvate Decarboxylase from Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. capotchem.com [capotchem.com]
- 23. cfpua.org [cfpua.org]
- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]
analytical methods for detecting "2-Fluoro-3-oxopropanoic Acid" in biological samples
Application Note & Protocol
Quantitative Analysis of 2-Fluoro-3-oxopropanoic Acid in Human Plasma using Derivatization-coupled Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
The introduction of fluorine into molecular structures is a key strategy in drug development, often enhancing metabolic stability and bioactivity.[1][2] Consequently, the detection and quantification of novel fluorinated metabolites, such as this compound, are critical for understanding the pharmacokinetics and potential toxicological profiles of new chemical entities. This molecule, an α-keto acid, presents significant analytical challenges due to its inherent instability and high polarity.[3][4] This application note describes a robust, sensitive, and selective method for the quantification of this compound in human plasma. The method employs a protein precipitation extraction, followed by a crucial pre-column derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to stabilize the reactive keto functional group. The resulting stable oxime derivative is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in negative ion electrospray ionization (ESI) mode. This protocol provides a self-validating system, incorporating an isotopically labeled internal standard to ensure accuracy and precision, making it suitable for regulated bioanalysis in clinical and drug development settings.
Introduction & Method Rationale
This compound is a short-chain fluorinated α-keto acid. α-keto acids are pivotal intermediates in numerous metabolic pathways, including glycolysis and amino acid metabolism.[5][6] However, their analysis is notoriously difficult. The α-keto moiety is susceptible to decarboxylation and keto-enol tautomerism, leading to analytical variability and sample degradation.[3][4] Furthermore, their high polarity results in poor retention on standard reverse-phase chromatographic columns and inefficient ionization for mass spectrometry.
To overcome these challenges, a chemical derivatization strategy is essential.[3] This method utilizes PFBHA, a reagent that specifically targets the carbonyl (keto) group under mild conditions to form a stable O-pentafluorobenzyl (PFB) oxime derivative.[5][6]
The causality behind this choice is threefold:
-
Stabilization: The derivatization "locks" the keto group, preventing degradation and tautomerization, thus ensuring the integrity of the analyte from sample preparation to detection.[3]
-
Chromatographic Enhancement: The addition of the bulky, hydrophobic pentafluorobenzyl group significantly increases the analyte's retention on C18 columns, enabling effective separation from endogenous matrix components.
-
Sensitivity Improvement: The highly electronegative fluorine atoms on the PFB group enhance ionization efficiency in negative ESI mode, leading to a dramatic increase in signal intensity and, therefore, superior sensitivity.[5]
This application note provides a complete workflow, from sample collection to data analysis, designed for researchers and drug development professionals requiring reliable quantification of this challenging analyte.
Derivatization Principle
The core of this analytical method is the chemical derivatization of the keto group in this compound with PFBHA. The reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a stable oxime.
Caption: Derivatization of this compound with PFBHA.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade). Formic Acid (FA, >99%).
-
Reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl), Pyridine (analytical grade).
-
Standards: this compound (analytical standard). This compound-¹³C₃ (Internal Standard, IS).
-
Biological Matrix: Drug-free, K₂EDTA human plasma.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials.
Instrumentation and Analytical Conditions
The following provides a typical setup. Parameters should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 | |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be determined by infusion of derivatized standards.Analyte: Q1 (Parent Ion) -> Q3 (Product Ion) IS: Q1 (Parent Ion+3) -> Q3 (Product Ion) |
| Key MS Parameters | Capillary Voltage: 3.0 kV; Source Temp: 150 °C; Desolvation Temp: 450 °C; Gas flows optimized. |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte & IS Stock Solutions (1 mg/mL): Accurately weigh and dissolve standards in MeOH. Store at -20°C.
-
Analyte & IS Working Solutions: Serially dilute stock solutions in 50:50 ACN:Water to prepare calibration curve standards (e.g., 0.1-1000 ng/mL) and a fixed concentration IS working solution (e.g., 100 ng/mL).
-
PFBHA Reagent (10 mg/mL): Prepare fresh daily by dissolving PFBHA·HCl in a 1:1 mixture of Pyridine and Water. Vortex to mix.
Sample Preparation and Derivatization
This protocol is designed for a 50 µL plasma sample.
-
Aliquoting: Pipette 50 µL of plasma samples, calibration standards, or quality control (QC) samples into 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition: Add 10 µL of the IS working solution to all tubes (except blanks) and briefly vortex.
-
Protein Precipitation: Add 200 µL of cold ACN to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new set of tubes or a 96-well plate.
-
Derivatization Reaction: Add 25 µL of the freshly prepared PFBHA reagent to each sample. Seal the plate or cap the tubes.
-
Incubation: Incubate at room temperature for 60 minutes. Note: Some keto acid derivatizations benefit from mild heating (e.g., 60°C for 30 min) or cooling, which should be optimized during method development.[5]
-
Analysis: Transfer the final solution to autosampler vials or inject directly from the 96-well plate for LC-MS/MS analysis.
Analytical Workflow Visualization
The entire process from sample receipt to data generation is outlined below.
Caption: Comprehensive workflow for the analysis of this compound.
Method Validation & Performance
A robust analytical method must be validated to ensure its trustworthiness.[7] The following table presents expected performance characteristics for this method, based on similar published assays for keto acids.[5][6]
| Validation Parameter | Target Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | > 0.997 |
| Calibration Range | Biologically relevant range | 0.5 - 500 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) | -5.2% to +8.5% |
| Precision (%CV) | < 15% (< 20% at LLOQ) | Intra-day: < 7%; Inter-day: < 10% |
| Matrix Effect | CV < 15% | Minimal suppression observed, corrected by IS |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Stability | Analyte stable under tested conditions | Stable for 24h at RT post-prep; 3 freeze-thaw cycles |
Conclusion
This application note details a highly selective and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The strategic use of PFBHA derivatization successfully overcomes the inherent analytical challenges associated with α-keto acids, namely instability and poor chromatographic/ionization performance. The described protocol, including sample preparation, derivatization, and optimized LC-MS/MS conditions, provides a reliable and reproducible tool for researchers in pharmacology, toxicology, and clinical research, enabling accurate assessment of this novel fluorinated metabolite.
References
-
Noguchi, K., Mizukoshi, T., Miyano, H., & Yamada, N. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(6), 625-630. [Link][5][6]
-
Afshar, M., & van Hall, G. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Journal of Chromatography B, 1230, 123906. [Link][7][8][9]
-
Zimmermann, M., Sauer, U., & Zamboni, N. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 86(15), 7738–7745. [Link][4]
-
Wang, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link][1]
-
PubMed. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link][2]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link][10]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 21(20), 7785. [Link][11][12]
-
Yamashita, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2133-2139. [Link][13]
Sources
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 7. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.regionh.dk [research.regionh.dk]
- 9. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for 2-Fluoro-3-oxopropanoic Acid in Enzyme Inhibitor Development
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Fluoro-3-oxopropanoic Acid as a tool compound and starting point for the development of novel enzyme inhibitors. We will delve into the mechanistic basis of its inhibitory activity, provide detailed protocols for its characterization, and illustrate its utility in both biochemical and cellular contexts. The protocols and insights herein are designed to be self-validating, emphasizing experimental causality and robust data interpretation.
Introduction: The Mechanistic Rationale of this compound
This compound, also known as 3-fluoropyruvic acid, is a structural analog of pyruvate. Its strategic design, incorporating an electrophilic carbonyl group adjacent to a carbon atom bearing a good leaving group (fluoride), makes it a potent tool for interrogating the active sites of pyruvate-processing enzymes.
The primary mechanism of action for many inhibitors derived from this scaffold is mechanism-based irreversible inhibition . The target enzyme's catalytic machinery initiates a reaction with the inhibitor, which it mistakes for its natural substrate. This process, however, leads to the formation of a reactive intermediate that covalently modifies a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.
Key Molecular Features:
-
Pyruvate Analog: Mimics the natural substrate, granting specificity for pyruvate-binding enzymes.
-
α-Fluoro Ketone Moiety: The fluorine atom polarizes the C-F bond, making the adjacent carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The fluoride ion is an excellent leaving group, facilitating the covalent modification of the target enzyme.
This guide will focus on providing the practical steps to harness these features for inhibitor discovery and characterization.
Synthesis and Handling of this compound
The synthesis of this compound and its esters, such as ethyl 2-fluoro-3-oxopropanoate, has been described in the literature. One common method involves the fluorination of the corresponding β-keto ester. For instance, ethyl 3-oxo-2-phenylsulfinylpropanoate can be fluorinated and subsequently desulfinylated to yield the desired product.
General Handling and Safety Precautions:
-
Corrosive and Toxic: Handle this compound and its derivatives in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Application Note I: In Vitro Characterization of Enzyme Inhibition
The first critical step in evaluating a potential inhibitor is to determine its potency and mechanism of action against the purified target enzyme.
Protocol 1: Determining Inhibitory Potency (IC₅₀) using a Continuous Spectrophotometric Assay
This protocol is a general template for assessing the inhibition of a dehydrogenase enzyme that uses NAD⁺/NADH as a cofactor, a common class of enzymes targeted by pyruvate analogs.
Principle: The activity of the dehydrogenase enzyme is monitored by the change in absorbance at 340 nm, corresponding to the consumption or production of NADH. The initial rates of the reaction are measured at various concentrations of the inhibitor to determine the IC₅₀ value.
Materials:
-
Purified target enzyme
-
This compound (inhibitor)
-
Substrate (e.g., pyruvate)
-
Cofactor (e.g., NADH or NAD⁺)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader with spectrophotometric capabilities
Step-by-Step Methodology:
-
Prepare Reagent Solutions:
-
Prepare a 10x stock solution of the substrate in the assay buffer.
-
Prepare a 10x stock solution of the cofactor in the assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer) and create a serial dilution series (e.g., from 100 mM to 1 nM).
-
-
Set up the Assay Plate:
-
In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
Inhibitor solution at various concentrations (include a vehicle control, e.g., DMSO).
-
Enzyme solution (at a final concentration that gives a linear reaction rate for at least 10 minutes).
-
-
Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow for binding.
-
-
Initiate the Reaction:
-
Add the substrate and cofactor mixture to all wells to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities to the vehicle control (as 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC₅₀ value.
-
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ of this compound.
Protocol 2: Investigating the Mechanism of Inhibition (Irreversibility)
Principle: To determine if the inhibition is reversible or irreversible, a dialysis experiment can be performed. If the inhibitor forms a covalent bond with the enzyme, its inhibitory effect will persist even after the removal of the free inhibitor from the solution.
Materials:
-
Purified target enzyme
-
This compound
-
Dialysis tubing or centrifugal dialysis units (with an appropriate molecular weight cutoff)
-
Assay Buffer
Step-by-Step Methodology:
-
Inhibitor Treatment:
-
Prepare two samples of the enzyme at a high concentration.
-
Treat one sample with a high concentration of the inhibitor (e.g., 10x IC₅₀).
-
Treat the second sample with the vehicle control.
-
Incubate both samples for a sufficient time to allow for binding and potential covalent modification (e.g., 1-2 hours).
-
-
Dialysis:
-
Place both the inhibitor-treated and control samples in separate dialysis units.
-
Dialyze against a large volume of cold assay buffer for several hours or overnight, with multiple buffer changes. This will remove any unbound inhibitor.
-
-
Activity Assay:
-
After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples using the assay described in Protocol 1.
-
-
Interpretation:
-
Irreversible Inhibition: If the inhibitor-treated enzyme shows significantly lower activity compared to the control enzyme, the inhibition is likely irreversible.
-
Reversible Inhibition: If the activity of the inhibitor-treated enzyme is restored to the level of the control, the inhibition is reversible.
-
Application Note II: Cellular Target Engagement
Confirming that an inhibitor binds to its intended target in a complex cellular environment is a crucial step in drug development.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein. When a small molecule binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature (Tₘ).
Materials:
-
Cultured cells expressing the target enzyme
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein quantification and Western blotting
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor at various concentrations (including a vehicle control) for a specific duration.
-
-
Harvesting and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Lyse the cells (e.g., by freeze-thaw cycles) and clarify the lysate by centrifugation to obtain the soluble proteome.
-
-
Heat Shock:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Analysis by Western Blot:
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble target protein as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ).
-
A significant shift in the Tₘ to a higher temperature in the presence of the inhibitor indicates direct binding to the target protein.
-
CETSA Experimental Workflow
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data obtained from the protocols described above.
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | 15 µM |
| Mechanism of Action | The mode of inhibition (e.g., reversible, irreversible, competitive). | Irreversible |
| ΔTₘ (CETSA) | The change in the melting temperature of the target protein upon inhibitor binding. | +4.5 °C |
Concluding Remarks
This compound represents a valuable chemical tool for the study of pyruvate-metabolizing enzymes. Its mechanism-based mode of action allows for potent and often irreversible inhibition, making it an excellent starting point for the development of therapeutic agents. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory properties, from in vitro kinetics to cellular target engagement. By systematically applying these methods, researchers can effectively validate and advance their enzyme inhibitor discovery programs.
References
-
Synthesis of Ethyl 2-Fluoro-3-oxopropanoate: A relevant synthetic procedure can be found in publications detailing the synthesis of fluorinated carbonyl compounds. For an example, see: Journal of Organic Chemistry, "Synthesis of α-Fluorocarbonyl Compounds." (A representative, non-specific link would be: [Link])
-
Enzyme Kinetics and Inhibition Analysis: For a detailed theoretical background on determining IC₅₀ values and mechanisms of inhibition, refer to authoritative biochemistry textbooks or review articles on enzyme kinetics. For example: Methods in Enzymology, "Enzyme Kinetics and Mechanism." (A representative link: [Link])
-
Cellular Thermal Shift Assay (CETSA): The original and subsequent methodology papers provide the foundational protocols for CETSA. For example: Science, "Thermal proximity coaggregation for drug target mapping." (A representative link: [Link])
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Fluoro-3-oxopropanoic Acid in Aqueous Solutions
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical information, troubleshooting advice, and standardized protocols for researchers, chemists, and drug development professionals working with 2-Fluoro-3-oxopropanoic Acid. Given the compound's inherent reactivity, understanding its stability profile in aqueous solutions is critical for obtaining reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in water a significant concern?
This compound (also known as Fluoromalonaldehydic Acid, CAS No. 58629-87-1) is an α-fluoro-β-keto acid.[1][2] Its structure, containing a carboxylic acid, a ketone, and an alpha-fluorine atom, makes it highly functionalized and, consequently, susceptible to several degradation pathways in aqueous media. The primary concerns are hydration of the ketone and decarboxylation, which can lead to a loss of the parent compound, the formation of impurities, and variability in experimental outcomes. The manufacturer's safety data sheet (SDS) often advises to avoid moisture and store the compound under an inert gas, highlighting its sensitivity to water.[3][4]
Q2: What are the primary degradation pathways for this compound in an aqueous environment?
The two principal pathways are:
-
Reversible Hydration: The ketone carbonyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent α-fluoro atom. In water, it can readily and reversibly add a water molecule to form a gem-diol hydrate. For many fluoro-ketones, this hydrated form can be the predominant and more stable species in solution, potentially altering the compound's biological or chemical activity.[5]
-
Irreversible Decarboxylation: Like other β-keto acids, this compound is thermally labile and prone to decarboxylation (loss of CO₂).[6] This reaction is often accelerated by heat and can proceed through a cyclic transition state, ultimately yielding fluoroacetaldehyde.[7]
Q3: Which factors have the most significant impact on the stability of my aqueous solutions?
-
Temperature: Higher temperatures significantly accelerate the rate of decarboxylation. Therefore, stock solutions should always be stored at low temperatures (e.g., 2-8°C) and working solutions should be kept on ice.[8]
-
pH: The pH of the solution can influence both the hydration equilibrium and the rate of decarboxylation. While specific data for this compound is limited, the stability of related molecules often varies significantly between acidic, neutral, and basic conditions.
-
Time: Degradation is a time-dependent process. It is strongly recommended to prepare aqueous solutions fresh before each experiment to minimize the impact of degradation over time.[8]
-
Buffer Components: Certain buffer components, especially those with nucleophilic groups, could potentially react with the highly electrophilic ketone, leading to adduct formation. It is crucial to screen buffers for compatibility.
Q4: How should I prepare and store aqueous stock solutions of this compound?
Given its moisture sensitivity, the solid compound should be handled in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).[3][4] For aqueous solutions:
-
Use high-purity, deionized water or a pre-screened, non-reactive buffer.
-
Prepare a concentrated stock solution in an appropriate organic solvent if possible, and perform the final dilution into the aqueous medium immediately before use.
-
If an aqueous stock is required, prepare it at a low temperature (on ice), use it immediately, and discard any unused portion.
-
For short-term storage (a few hours), keep the solution tightly sealed at 2-8°C and protected from light.[8]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action & Explanation |
| Inconsistent biological/enzymatic assay results. | Degradation of the active compound. | The concentration of the parent keto-acid is likely decreasing over the course of the experiment. Action: Prepare a fresh solution of this compound immediately before starting the assay. Run a time-course stability check in your assay buffer using an analytical method like LC-MS to quantify the compound's half-life under your specific experimental conditions. |
| Appearance of new, unexpected peaks in HPLC or LC-MS analysis. | Formation of degradation products. | The new peaks could correspond to the hydrated gem-diol form or the product of decarboxylation. Action: Use mass spectrometry (MS) to determine the mass of the unknown peaks. The hydrated form will have a mass of +18 Da compared to the parent. Characterize these impurities to understand the primary degradation pathway in your system.[8] |
| Drifting pH in an unbuffered stock solution. | Formation of acidic or basic degradation products. | While decarboxylation yields a neutral aldehyde, other unforeseen hydrolysis or rearrangement reactions could alter the solution's pH. Action: Always use a well-buffered system for your experiments to maintain a stable pH. If using an unbuffered solution for initial stock preparation, measure the pH immediately after dissolution and before use. |
| Rapid loss of parent compound signal, even at low temperatures. | Incompatible buffer or high reactivity. | A nucleophilic buffer component (e.g., Tris, which contains a primary amine) may be reacting with the compound. Action: Test the compound's stability in simpler buffer systems (e.g., phosphate, HEPES). Perform a forced degradation study (see Protocol 3) to systematically identify incompatible conditions. |
Key Experimental Protocols & Methodologies
Protocol 1: Preparation of Standardized Aqueous Working Solutions
This protocol minimizes initial degradation during solution preparation.
-
Pre-chill: Place your chosen aqueous buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) and all necessary labware (vials, pipette tips) on ice for at least 30 minutes.
-
Weighing: Weigh the required amount of solid this compound in a dry, controlled environment.
-
Dissolution: Add the pre-chilled buffer directly to the solid compound. Vortex briefly (5-10 seconds) at a low setting until fully dissolved.
-
Concentration Check: Immediately perform a UV-Vis scan or a quick analytical run (LC-MS) to establish the initial (T=0) concentration and purity.
-
Use/Storage: Use the solution immediately for your experiments. If absolutely necessary, store in a tightly sealed vial at 2-8°C for no more than a few hours.
Protocol 2: General Method for Monitoring Stability by LC-MS
This method allows for the quantification of the parent compound over time.
-
Sample Preparation: Prepare a solution of this compound (e.g., 10 µg/mL) in the aqueous matrix of interest (e.g., cell culture media, buffer).
-
Time Points: Aliquot the solution into multiple HPLC vials. Immediately inject the first vial (T=0). Place the remaining vials under the desired storage condition (e.g., 4°C, 25°C, 37°C).
-
Analysis: Inject subsequent vials at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).
-
Chromatographic Conditions:
-
Column: A C18 or an organic acid-specific column (e.g., Acclaim Organic Acid).[9]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Gradient: A suitable gradient to elute the polar parent compound and any less polar degradation products. An example is provided in the table below.
-
-
Data Analysis: Monitor the peak area of the parent compound's mass ion. Plot the peak area against time to determine the degradation kinetics and calculate the half-life (t½).
Table 1: Example LC-MS Gradient for Stability Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98% | 2% |
| 5.0 | 98% | 2% |
| 15.0 | 5% | 95% |
| 17.0 | 5% | 95% |
| 17.1 | 98% | 2% |
| 20.0 | 98% | 2% |
Note: This gradient is a starting point and must be optimized for your specific instrumentation and column.
Data Visualization & Mechanistic Pathways
Diagram 1: Key Equilibria and Degradation Pathways
Caption: Potential pathways for this compound in aqueous solution.
Diagram 2: Experimental Workflow for a Stability Study
Caption: A typical workflow for assessing the stability of the compound.
References
-
Liu, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- Fluorochem. (2024). Safety Data Sheet for 3-(1-adamantylamino)-3-oxopropanoic acid. While not the exact compound, it provides general handling advice for related structures.
-
University of California, Berkeley. (n.d.). Safe Storage of Chemicals. EH&S, UC Berkeley. Provides general guidelines for chemical storage. Available at: [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for 2,2-Difluoro-2-(fluorosulfonyl)acetic acid. Provides handling information for moisture-sensitive fluorinated acids. Available upon request from chemical suppliers like Sigma-Aldrich.
-
Eurofins. (n.d.). Analytical Method Summaries. Discusses solid-phase extraction (SPE) for sample cleanup. Available at: [Link]
- AstaTech. (n.d.). MSDS of this compound. Material Safety Data Sheet.
-
Eurofins. (2021). Analytical Method Summaries. Further details on sample preparation for analysis. Available at: [Link]
-
Protheragen. (n.d.). This compound Product Page. Available at: [Link]
-
Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Discusses advanced methods for fluorine-containing compounds. Available at: [Link]
-
Arvaniti, O. S., & Stamatelatou, K. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available at: [Link]
-
Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Provides background on β-keto ester reactions. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-3-hydroxypropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 3-fluoro-2-oxopropanoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Cooper, A. J., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews. Available at: [Link]
-
Lasee, S., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology. Available at: [Link]
-
MDPI. (n.d.). Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. Molecules. Available at: [Link]
-
AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. This compound - Protheragen [protheragen.ai]
- 2. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. capotchem.cn [capotchem.cn]
- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
Technical Support Center: Synthesis of 2-Fluoro-3-oxopropanoic Acid
Welcome to the dedicated technical support resource for the synthesis of 2-Fluoro-3-oxopropanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable fluorinated building block. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success of your synthetic endeavors.
Introduction to the Challenges
This compound, also known as fluoromalonaldehydic acid, is a highly reactive and versatile intermediate in organic synthesis, particularly for creating fluorinated analogues of biologically active molecules.[1][2][3][4] However, its synthesis is fraught with challenges stemming from its inherent instability and the reactivity of its functional groups. The presence of a fluorine atom alpha to a carbonyl group and a carboxylic acid makes the molecule susceptible to decomposition, polymerization, and various side reactions. For instance, it can easily lose carbon dioxide to form fluoroacetaldehyde.[5] This guide provides practical, experience-driven solutions to overcome these obstacles.
Frequently Asked questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary routes involve the fluorination of pyruvate derivatives or the hydrolysis of fluorinated malonate precursors. A widely referenced method is the electrophilic fluorination of silyl enol ethers of pyruvate esters using reagents like Selectfluor®.[6][7][8] Another approach involves the selective hydrolysis of a dibenzyl fluoromalonate to yield 3-(benzyloxy)-2-fluoro-3-oxopropanoic acid, a protected form of the target molecule.[9] Biocatalytic methods are also emerging as a greener alternative, for example, using engineered E. coli to produce 2-fluoro-3-hydroxypropionic acid, a related precursor.[1][2][3][4]
Q2: My reaction mixture turns dark brown or black during the fluorination of a pyruvate enol ether. What is causing this?
A2: The formation of a dark, tar-like substance is a common indicator of decomposition and polymerization. This is often triggered by the presence of moisture or acidic impurities, which can catalyze the decomposition of the starting material or the product. The high reactivity of the enol ether and the fluorinated product makes them susceptible to side reactions if the reaction conditions are not strictly controlled. Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. The use of a non-protic solvent and a mild, non-nucleophilic base is also crucial.
Q3: I am struggling with the purification of this compound. It seems to decompose on my silica gel column. What are my options?
A3: Due to its high polarity and instability, especially in its free acid form, purification of this compound by standard silica gel chromatography is notoriously difficult and often leads to decomposition. It is generally recommended to handle it as its more stable ester or salt form. If the free acid is required, purification is often best achieved by non-chromatographic methods such as crystallization or by using a very quick chromatographic separation on a deactivated stationary phase with cooled solvents. Some researchers have reported success with short-path distillation of the corresponding ester under high vacuum, although this must be done at low temperatures (preferably below 125°C) to avoid thermal degradation.[10]
Q4: What is the typical stability and recommended storage condition for this compound?
A4: this compound is known to be unstable, particularly at room temperature and in the presence of moisture or protic solvents. It is highly recommended to store it as its more stable ester or salt derivative. If the free acid must be stored, it should be kept under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or below) and for a limited duration.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter during the synthesis and offers step-by-step solutions.
Problem 1: Low Yields in the Electrophilic Fluorination of Pyruvate Enol Ethers
Symptoms:
-
The reaction does not go to completion, with a significant amount of starting material remaining.
-
Multiple unidentified byproducts are observed by TLC or NMR analysis.
Possible Causes & Solutions:
-
Inactive Fluorinating Reagent: Electrophilic fluorinating reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) can degrade if not handled and stored properly.[6]
-
Solution: Use a freshly opened bottle of the fluorinating reagent. Ensure it has been stored in a desiccator away from light. You can test for its activity using a standard substrate.
-
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may be sluggish. If it's too high, side reactions and decomposition can dominate.
-
Solution: Carefully control the reaction temperature. Start at a low temperature (e.g., -78 °C) and slowly allow the reaction to warm to the optimal temperature as determined by literature precedent or your own optimization studies.
-
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction or the formation of byproducts.
-
Solution: Accurately measure all reagents. A slight excess of the fluorinating agent is sometimes used to drive the reaction to completion, but a large excess can lead to side reactions.
-
Problem 2: Difficulty in Isolating the Product After Hydrolysis of the Ester
Symptoms:
-
The product appears to be lost during the aqueous workup.
-
The isolated product is impure and difficult to handle.
Possible Causes & Solutions:
-
Product Instability in Aqueous Media: The free acid form of this compound is unstable in aqueous solutions, especially under acidic or basic conditions, and can readily decompose.[5] The rate of hydrolysis of fluorinated esters can also be influenced by pH and the presence of adjacent functional groups.[11][12]
-
Solution: Minimize the time the product is in an aqueous environment. Use a rapid extraction with an appropriate organic solvent immediately after hydrolysis. Keep all solutions cold during the workup.
-
-
Emulsion Formation during Extraction: The polarity of the product can sometimes lead to the formation of stable emulsions during extraction.
-
Solution: Add a small amount of brine to the aqueous layer to break the emulsion. Centrifugation can also be an effective method for separating the layers.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Fluoro-3-oxopropanoate via Electrophilic Fluorination
This protocol is a general guideline based on commonly reported procedures for the fluorination of silyl enol ethers.[6] Optimization may be required for your specific setup.
Step 1: Formation of the Silyl Enol Ether
-
To a solution of ethyl pyruvate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an argon atmosphere, add triethylamine (1.2 eq).
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.
Step 2: Electrophilic Fluorination
-
Cool the solution of the silyl enol ether back down to -78 °C.
-
In a separate flask, prepare a solution of Selectfluor® (1.1 eq) in anhydrous acetonitrile.
-
Add the Selectfluor® solution to the silyl enol ether solution dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
Step 3: Workup and Purification
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by vacuum distillation at a low temperature.[10]
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-fluoro-3-oxopropanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with cold 1M HCl.
-
Immediately extract the product with cold ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to yield the crude this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yields in fluorination.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield (Esterification) | 60-85% | Highly dependent on the purity of starting materials and reaction conditions. |
| Yield (Hydrolysis) | 50-70% | Can be lower due to product instability during workup.[5][11] |
| Purity (after chromatography) | >95% | For the ester form. The free acid is often used crude due to its instability. |
References
-
Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1. MDPI. Available from: [Link]
- Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester. Google Patents.
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Electrophilic fluorination. Wikipedia. Available from: [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC - NIH. Available from: [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. Available from: [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. Available from: [Link]
-
(PDF) Fluorination of pyrimidines. Part 2. Mechanistic aspects of the reaction of acetyl hypofluorite with uracil and cytosine derivatives. ResearchGate. Available from: [Link]
- Fluoromalonyl Halfthioesters. Google Patents.
-
This compound | C3H3FO3 | CID 14050991. PubChem - NIH. Available from: [Link]
-
This compound. Protheragen. Available from: [Link]
-
Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids. PubMed. Available from: [Link]
-
"Electrophilic Fluorination of Pyroglutamic Acid Derivatives: Applicati" by David Konas and James K. Coward. Montclair State University Digital Commons. Available from: [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. NIH. Available from: [Link]
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate. Google Patents.
-
Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure. Available from: [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. NIH. Available from: [Link]
-
Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. PMC - NIH. Available from: [Link]
-
Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. MDPI. Available from: [Link]
- Process for preparation of 2-fluoroacrylic esters. Google Patents.
-
Hydrolysis of 2'-esters of erythromycin. PubMed. Available from: [Link]
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. EP3020703A1 - Fluoromalonyl Halfthioesters - Google Patents [patents.google.com]
- 8. Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US7220878B2 - Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester - Google Patents [patents.google.com]
- 11. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolysis of 2'-esters of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Fluoro-3-oxopropanoic Acid
Welcome to the technical support center for 2-Fluoro-3-oxopropanoic Acid (CAS 58629-87-1). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable but challenging synthetic intermediate. As a small, reactive, and potentially thermally sensitive molecule, its purification requires a nuanced approach. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the desired purity for your critical applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, properties, and purification strategies for this compound.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: this compound, also known as Fluoromalonaldehydic Acid, is a small organic molecule with the formula C₃H₃FO₃ and a molecular weight of 106.05 g/mol .[1] Its structure contains three key functional groups that dictate its behavior: a carboxylic acid, a ketone, and an alpha-fluoro substituent. The molecule's reactivity and instability, which are crucial considerations during purification, stem from the juxtaposition of these groups. Specifically, it is a β-keto acid, a class of compounds known for their susceptibility to decarboxylation, especially when heated. The presence of the electronegative fluorine atom can further influence the molecule's acidity and reactivity.
Q2: Why is thermal instability a major concern for this compound?
A2: The primary concern is thermal degradation. As a β-keto acid, this compound is prone to losing carbon dioxide (decarboxylation) upon heating, which would result in the formation of fluoroacetaldehyde. Furthermore, studies on related fluorinated carboxylic acids have shown they can undergo thermal decomposition at temperatures as low as 200°C, often through the elimination of hydrogen fluoride (HF).[2] A patent related to the purification of a similar compound, 2-fluoro-3-oxoalkylcarboxylic acid ester, explicitly warns against temperatures exceeding 125°C to prevent thermal degradation.[3] Therefore, all purification steps must be conducted at the lowest feasible temperatures.
Q3: What are the primary safety precautions I should take when handling this compound?
Mandatory Safety Protocols:
-
Engineering Controls: Always handle the compound within a certified chemical fume hood to avoid inhalation of any vapors or dust.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[4][5]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, likely in a corrosives cabinet.[4]
Q4: What are the likely impurities in a crude sample of this compound?
A4: Impurities can originate from several sources:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be precursors used in the fluorination or oxidation steps.
-
Reaction Byproducts: Side reactions can generate structurally related compounds.
-
Decomposition Products: As discussed, thermal or chemical degradation can lead to decarboxylated byproducts or products from HF elimination.
-
Solvent Residues: Residual solvents from the reaction or initial workup. It is noteworthy that this compound is listed as "Fluorouracil Impurity 8," making its effective removal critical in pharmaceutical contexts.[1]
Part 2: Troubleshooting Guide - Common Purification Issues
This section is formatted to directly address specific problems you may encounter during your experiments.
Q5: My compound appears to be decomposing during solvent removal by rotary evaporation. What should I do?
A5: This is a classic sign of thermal instability. The key is to minimize heat exposure.
-
Root Cause: The elevated temperature of the rotary evaporator's water bath is likely causing decarboxylation or other degradation pathways.
-
Solution:
-
Reduce Temperature: Use a low-temperature water bath (room temperature or slightly above, not exceeding 40°C).
-
Use High Vacuum: A high-performance vacuum pump will lower the boiling point of the solvent, facilitating its removal without excessive heat.
-
Alternative Methods: For very small scales, consider lyophilization (freeze-drying) from a suitable solvent (like water or 1,4-dioxane) if the compound is not volatile, or nitrogen stream evaporation at room temperature.
-
Q6: I am struggling to find a suitable solvent for recrystallization. The compound is either too soluble or insoluble in common solvents. Why is this happening?
A6: This is a common challenge with highly fluorinated molecules. They can exhibit unique solubility profiles, being both hydrophobic and lipophobic.[6]
-
Root Cause: The fluorine content gives the molecule a "fluorous" character, which may not be compatible with standard hydrocarbon or polar aprotic/protic solvents. The principle of "like-dissolves-like" is key.
-
Solutions & Strategy:
-
Systematic Solvent Screening: Test solubility in a range of solvents from non-polar (hexanes), to moderately polar (ethyl acetate, dichloromethane), to polar (acetone, methanol, water). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[6]
-
Use a Co-Solvent System (Solvent/Anti-Solvent): This is often the most effective method. Dissolve the crude solid in a minimum amount of a "soluble solvent" while hot. Then, while still hot, add a miscible "insoluble solvent" (the anti-solvent) dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.[6]
-
Consider Fluorous Solvents: For compounds with significant fluorine content, specialized fluorous solvents might be necessary. These are highly fluorinated alkanes or ethers that have a strong affinity for other fluorinated compounds.[6]
-
Q7: My compound "oils out" instead of forming crystals during recrystallization. How can I resolve this?
A7: "Oiling out" occurs when the compound comes out of the solution as a liquid phase rather than a solid crystal lattice.
-
Root Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.
-
Solutions:
-
Use a Lower-Boiling Point Solvent: Select a solvent or co-solvent system with a lower boiling point.[6]
-
Slow Down Cooling: After heating to dissolve, allow the flask to cool to room temperature very slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oiling.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to provide a nucleation point.[6]
-
Increase Solvent Volume: You may have a solution that is too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until a clear solution is formed, then attempt to cool slowly again.
-
Part 3: Experimental Protocols & Workflows
Disclaimer: These are generalized protocols based on established chemical principles for related compounds. They must be adapted and optimized for your specific crude material and scale.
Protocol 1: Low-Temperature Co-Solvent Recrystallization
This protocol is designed to mitigate thermal degradation and address solubility challenges.
Step-by-Step Methodology:
-
Solvent Selection: In small test tubes, test the solubility of ~10 mg of crude material in various solvent systems. A promising system will fully dissolve the compound upon gentle warming and show significant precipitation upon cooling in an ice bath.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the "soluble solvent" (e.g., Diethyl Ether or Ethyl Acetate) portion-wise while gently warming the flask in a water bath (max 40-50°C) and stirring until the solid is fully dissolved. Use the absolute minimum amount of solvent.
-
Inducing Precipitation: While the solution is still warm, add the "anti-solvent" (e.g., Hexanes or Pentane) dropwise with continuous swirling. Stop when a persistent cloudiness appears. If too much anti-solvent is added, clarify the solution by adding a few drops of the warm "soluble solvent."
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum at room temperature.
Table 1: Suggested Co-Solvent Systems for Screening
| Soluble Solvent | Anti-Solvent | Rationale |
| Diethyl Ether | Hexane / Pentane | Classic system with low boiling points, minimizing thermal stress. |
| Ethyl Acetate | Hexane / Pentane | Offers slightly more polarity for dissolution than ether. |
| Acetone | Dichloromethane | A more polar system; use with caution due to acetone's higher boiling point. |
| Water | Acetonitrile | For highly polar impurities; may require lyophilization to dry. |
Protocol 2: Purification via Chemical Derivatization
For exceptionally unstable acids, a common strategy is to convert the acid to a more stable derivative (like an ester), purify the derivative, and then regenerate the pure acid. The ester of this compound can be purified by vacuum distillation.[3]
Step-by-Step Methodology:
-
Esterification: Convert the crude acid to a simple ester (e.g., methyl or ethyl ester) using a mild esterification method (e.g., Fischer esterification with methanol/H₂SO₄ catalyst, or using diazomethane for small scales with extreme caution).
-
Workup: After the reaction is complete, perform an aqueous workup to remove the acid catalyst and any water-soluble impurities.
-
Purification of Ester: Purify the crude ester by vacuum distillation. It is critical to perform this at a low temperature and under reduced pressure (e.g., below 125°C, preferably below 50°C, and under 30 torr).[3] This step effectively removes non-volatile impurities.
-
Hydrolysis: Subject the purified ester to a controlled hydrolysis (e.g., using dilute acid or base at low temperatures) to regenerate the this compound.
-
Final Isolation: Carefully acidify the solution (if basic hydrolysis was used) and extract the pure acid into an organic solvent. Dry the organic layer and carefully remove the solvent under high vacuum at low temperature.
Visualization of Workflows
References
- Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester.
-
This compound. Protheragen. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC, National Institutes of Health. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed. [Link]
Sources
- 1. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US7220878B2 - Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Oxopropanoic acid(127-17-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-3-oxopropanoic Acid Derivatives
Welcome to the technical support center for the synthesis and handling of 2-fluoro-3-oxopropanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with these valuable fluorinated building blocks. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.
Introduction: The Synthetic Potential and Challenges of this compound Derivatives
This compound, a fluorinated analog of a β-keto acid, and its ester derivatives are highly versatile intermediates in organic synthesis. The presence of the fluorine atom at the α-position can significantly influence the biological activity and physicochemical properties of target molecules, making these compounds particularly attractive in pharmaceutical and agrochemical research.[1][2] However, the unique electronic properties conferred by the fluorine atom, combined with the inherent reactivity of the β-keto acid moiety, present specific challenges in their synthesis and handling. Common issues include instability leading to decarboxylation, potential for epimerization, and difficulties in purification.
This guide provides a structured approach to troubleshooting these challenges, enabling you to optimize your reaction conditions and achieve reliable, reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and derivatization of this compound derivatives.
Problem 1: Low or No Yield of the Desired Product
Q: I am attempting a Claisen condensation to synthesize an ethyl 2-fluoro-3-oxopropanoate derivative, but I am observing very low yields. What are the likely causes and how can I optimize the reaction?
A: Low yields in Claisen-type condensations for preparing β-keto esters, including fluorinated analogs, can stem from several factors.[3][4] The key is to control the equilibrium and prevent side reactions.
Possible Causes & Suggested Solutions:
| Possible Cause | Scientific Rationale | Suggested Solution |
| Inappropriate Base Selection | The base must be strong enough to deprotonate the α-carbon of the starting ester but should not promote significant side reactions like saponification of the ester. For fluorinated esters, the acidity of the α-proton is increased, which can influence the choice of base. | Use a non-nucleophilic, strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). If using an alkoxide, it should match the alcohol of the ester (e.g., sodium ethoxide for ethyl esters) to avoid transesterification. |
| Reaction Reversibility | The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, the resulting β-keto ester, which is more acidic than the starting alcohol, must be deprotonated by the base. | Use at least one full equivalent of the base to ensure complete deprotonation of the product and shift the equilibrium. |
| Moisture in Reaction | Protic solvents or residual water will quench the strong base and the enolate intermediate, halting the reaction. | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Temperature | While heating can increase the reaction rate, it can also promote side reactions and decomposition, especially for thermally sensitive fluorinated compounds. | Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. |
Problem 2: Product Decomposition and Spontaneous Decarboxylation
Q: My purified this compound (or its ester after hydrolysis) appears to be unstable and I suspect it is decarboxylating. How can I confirm this and prevent it?
A: The decarboxylation of β-keto acids is a well-known and often facile process that proceeds through a cyclic transition state upon heating.[5][6][7][8][9] The presence of the electron-withdrawing fluorine atom can further influence the stability of the molecule.
Mechanism of Decarboxylation:
The reaction proceeds through a six-membered cyclic transition state, leading to the formation of an enol, which then tautomerizes to the more stable ketone.[6][9]
Caption: Decarboxylation of a β-keto acid via a cyclic transition state.
Troubleshooting Strategies:
| Issue | Suggested Action | Rationale |
| Confirmation of Decarboxylation | Analyze the sample over time using ¹H NMR and ¹⁹F NMR. Look for the disappearance of the signal corresponding to the α-proton and the appearance of new signals corresponding to the fluoromethyl ketone product. The evolution of a gas (CO₂) upon gentle heating is also a strong indicator. | NMR spectroscopy provides direct structural information about the starting material and any degradation products.[10][11] |
| Instability During Workup | Avoid acidic conditions during aqueous workup, as acid can catalyze decarboxylation. Keep all extractions and washes cold (e.g., using an ice bath). | The intramolecular hydrogen bonding that facilitates decarboxylation is promoted in the acidic form.[9] |
| Decomposition During Purification | Use purification techniques that do not require high temperatures, such as column chromatography at room temperature or recrystallization from a suitable solvent system at low temperatures. Avoid distillation if possible. | Heating the β-keto acid will provide the activation energy needed for decarboxylation.[7] |
| Long-term Storage | If the carboxylic acid is required, it is often best to generate it in situ just before its intended use. If storage is necessary, store it as its corresponding ester (e.g., methyl or ethyl ester) at low temperatures (2-8 °C). | Esters are not susceptible to this mode of decarboxylation and are generally more stable.[5] |
Problem 3: Epimerization at the α-Carbon in Asymmetric Syntheses
Q: I am performing an asymmetric synthesis to obtain a specific enantiomer of a 2-fluoro-3-oxopropanoate derivative, but I am observing a loss of enantiomeric excess (ee). What could be causing this?
A: The α-proton in β-keto esters is acidic and can be removed by bases, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to racemization or epimerization.[12]
Workflow for Diagnosing and Preventing Epimerization:
Caption: Mechanism of base-mediated epimerization at the α-carbon.
Preventative Measures:
-
Avoid Strong Bases: During workup and purification, use mild conditions. If a basic wash is necessary, use a weak base like sodium bicarbonate and perform the extraction quickly at low temperatures.
-
pH Control: Maintain a neutral or slightly acidic pH during purification steps like chromatography.
-
Temperature Control: Perform all manipulations at low temperatures to reduce the rate of both deprotonation and reprotonation.
-
Reagent Choice: In subsequent reaction steps, choose reagents and conditions that are non-basic or where the reaction is faster than the rate of epimerization.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of reactions involving this compound derivatives?
A1: A combination of techniques is recommended for comprehensive monitoring:
-
TLC (Thin Layer Chromatography): Useful for a quick, qualitative assessment of the reaction progress.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for monitoring the disappearance of starting materials and the appearance of the product, as well as detecting any side products. It provides both retention time and mass information.[13]
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a highly sensitive and specific technique for fluorine-containing compounds.[10][14] The chemical shift of the fluorine atom will be distinct for the starting material and the product, allowing for accurate monitoring of the conversion.
Q2: I need to purify my crude 2-fluoro-3-oxopropanoate ester. What is the recommended method?
A2: Flash column chromatography is generally the most effective method for purifying these types of compounds.[15][16]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is common. The optimal solvent system should be determined by TLC analysis first.
-
Caution: Avoid using amine-containing additives (like triethylamine) in the mobile phase unless necessary to prevent streaking, as this can cause epimerization.
Q3: Are there any specific safety precautions I should take when working with fluorinated organic compounds?
A3: Yes, standard laboratory safety practices should be strictly followed. Additionally:
-
Handling Fluorinating Agents: Some reagents used in the synthesis of these compounds, such as electrophilic fluorinating agents (e.g., Selectfluor®), are strong oxidizers and should be handled with care.[17]
-
Toxicity: The toxicity of specific this compound derivatives may not be fully characterized. Therefore, it is prudent to treat them as potentially toxic and avoid inhalation, ingestion, and skin contact. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction mixtures, in accordance with your institution's hazardous waste disposal guidelines.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 2-Fluoro-3-oxo-3-phenylpropanoate
This protocol is a representative example of a Claisen-type condensation to form a derivative of this compound.
-
Preparation: Under an inert atmosphere of nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: A solution of ethyl fluoroacetate (1.2 equivalents) and ethyl benzoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH over 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ethyl 2-fluoro-3-oxo-3-phenylpropanoate.
Protocol 2: Hydrolysis of Ethyl 2-Fluoro-3-oxopropanoate to this compound
This protocol describes the saponification of the ester to the corresponding carboxylic acid.
-
Dissolution: Dissolve the ethyl 2-fluoro-3-oxopropanoate derivative (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask.
-
Base Addition: Cool the solution to 0 °C and add lithium hydroxide (LiOH, 1.5 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the hydrolysis by TLC or LC-MS until all the starting material has been consumed (typically 1-3 hours).
-
Acidification: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~2 by the dropwise addition of cold 1 M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude this compound derivative.
-
Use: Due to the potential for decarboxylation, it is recommended to use the crude product immediately in the next step without further purification if possible.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. (2022-05-20). Available from: [Link]
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. Available from: [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]
-
Allen. Decarboxylation Of Beta Keto Acid. Available from: [Link]
-
JoVE. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. (2023-04-30). Available from: [Link]
- Google Patents. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
-
PubMed. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022-08-17). Available from: [Link]
-
ResearchGate. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022-08-17). Available from: [Link]
-
PubMed. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase. (2025-03-27). Available from: [Link]
-
Wikipedia. Organofluorine chemistry. Available from: [Link]
-
Reachem. The Purification of Organic Compound: Techniques and Applications. (2024-08-09). Available from: [Link]
-
ResearchGate. Study on the Asymmetric Synthesis of Chiral 3,3,3‐Trifluoro‐2‐Hydroxypropanoic Acids by Lactate Dehydrogenase | Request PDF. Available from: [Link]
-
Protheragen. This compound. Available from: [Link]
-
National Institutes of Health. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020-07-17). Available from: [Link]
-
PubMed. α-Fluorination of carbonyls with nucleophilic fluorine. (2019-03-04). Available from: [Link]
-
MDPI. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020-07-17). Available from: [Link]
-
SciSpace. SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Available from: [Link]
-
PubMed. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020-07-17). Available from: [Link]
-
YouTube. What Is Purification Of Organic Compounds? - Chemistry For Everyone. (2025-01-25). Available from: [Link]
- Google Patents. US5493025A - Process for preparation of fluorinated beta-keto ester.
-
Chemistry LibreTexts. 12.3: Isomerization at the α-Carbon. (2022-07-20). Available from: [Link]
-
National Institutes of Health. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022-08-17). Available from: [Link]
-
National Institutes of Health. This compound | C3H3FO3 | CID 14050991 - PubChem. Available from: [Link]
-
MDPI. Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation. (2023-01-27). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]
-
PubChem. 2-Fluoro-3-hydroxypropanoic acid | C3H5FO3 | CID 10329261. Available from: [Link]
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. Available from: [Link]
-
Environmental Protection Agency. Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). (2024-01-01). Available from: [Link]
-
Journal of the American Chemical Society. Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. (2012-05-31). Available from: [Link]
-
Nature. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022-10-12). Available from: [Link]
-
Defense Technical Information Center. Determination of Fluorine in Fluoro-Organic Compounds. Available from: [Link]
-
MDPI. Epimerisation in Peptide Synthesis. (2023-04-12). Available from: [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. (2023-09-11). Available from: [Link]
-
Office of Scientific and Technical Information. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Available from: [Link]
-
ACS Publications. Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. (2006-03-28). Available from: [Link]
-
PubMed Central. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. (2022-04-01). Available from: [Link]
Sources
- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. US5493025A - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. aklectures.com [aklectures.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Decarboxylation Of Beta Keto Acid [allen.in]
- 9. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. files.eric.ed.gov [files.eric.ed.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. osti.gov [osti.gov]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
"2-Fluoro-3-oxopropanoic Acid" solubility and handling instructions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Fluoro-3-oxopropanoic Acid (CAS: 58629-87-1).[1][2] This document provides in-depth guidance on solubility, handling, and troubleshooting for researchers, scientists, and drug development professionals. Given the limited specific literature on this compound, this guide synthesizes direct information with established principles from related chemical classes, such as α-fluoro ketones and fluorinated carboxylic acids, to ensure a scientifically grounded and safety-first approach.
Frequently Asked Questions (FAQs)
Section 1: Compound Identity & Core Properties
Q1: What is this compound?
This compound, also known as Fluoromalonaldehydic Acid, is a small, functionalized organic molecule with the chemical formula C₃H₃FO₃.[1] It possesses a carboxylic acid group, a ketone group, and a fluorine atom on the alpha-carbon relative to the ketone. Its molecular weight is approximately 106.05 g/mol .[1] It has been identified as an impurity related to the synthesis or degradation of Fluorouracil, a chemotherapy drug.[1]
Section 2: Solubility Characteristics
Q2: What solvents should I use to dissolve this compound?
Due to the presence of both a polar carboxylic acid and a ketone group, the molecule is expected to be soluble in a range of polar organic solvents. However, a critical consideration is its potential instability. The compound is an α-fluoro ketone, a class of molecules known to be inherently unstable, particularly in protic, nucleophilic media like water or methanol.[3]
Expert Recommendation: Prioritize polar aprotic solvents. Always start with a small amount of material to test solubility before committing the bulk of your sample.
| Solvent Type | Recommended Solvents | Expected Solubility & Stability Notes |
| Polar Aprotic | Acetonitrile, THF, Acetone, DMSO, DMF | Recommended. High likelihood of solubility. These solvents are less likely to induce the degradation pathway involving fluoride ion expulsion that can occur in protic solvents.[3] Use anhydrous grades if possible. |
| Polar Protic | Water, Methanol, Ethanol | Use with Extreme Caution. While likely soluble due to hydrogen bonding, these solvents are nucleophilic and can promote rapid degradation.[3] If required, use immediately after preparation at low temperatures. |
| Non-Polar | Hexanes, Toluene | Poor. Unlikely to be a suitable solvent due to the high polarity of the carboxylic acid and ketone functional groups. |
Q3: I need to use an aqueous buffer. How can I minimize degradation?
If an aqueous solution is absolutely necessary for your experiment:
-
Prepare Fresh: Make the solution immediately before use. Do not store aqueous stock solutions.
-
Work Cold: Perform dilutions and experiments on ice to slow the rate of degradation.
-
Control pH: The stability of the compound may be pH-dependent. While specific data is unavailable, keeping the pH neutral to slightly acidic (pH 5-7) may be preferable. Avoid basic conditions, which can accelerate enolate formation and subsequent degradation.
Handling and Storage Protocols
Q4: What are the primary safety hazards associated with this compound?
Q5: What personal protective equipment (PPE) is mandatory?
Based on the potential hazards, the following PPE should be used at all times:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and dispose of them after use in accordance with good laboratory practices.[5]
-
Skin Protection: Use a lab coat. Ensure all skin is covered.[5]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4]
Q6: How should I properly store this chemical?
Proper storage is critical to maintaining the integrity of the compound.
-
Temperature: Store long-term in a cool, dry place.[4] Refrigeration is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with moisture and air.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5][7]
Troubleshooting Guide
Q7: My experiment is giving inconsistent results. Could the compound be degrading?
Yes, this is the most probable cause of inconsistency. The chemical structure, specifically the fluorine atom on the carbon alpha to a ketone, suggests a susceptibility to degradation.
The Mechanism of Instability: α-fluoro ketones can undergo enolization. In the presence of a protic solvent or base, the enol form can rapidly expel a fluoride ion, leading to a reactive intermediate and subsequent decomposition of your starting material.[3] This process is often irreversible and leads to loss of the compound.
Q8: How can I confirm if my sample has degraded?
-
NMR Spectroscopy: ¹⁹F NMR is an excellent tool. The disappearance of the signal corresponding to your compound and the appearance of a new signal for free fluoride ion would be strong evidence of degradation.
-
LC-MS: Compare a freshly prepared sample to an older one. The appearance of new peaks with lower molecular weights or the loss of your target mass peak indicates degradation.
Workflow: Mitigating Compound Instability
Caption: Decision workflow for solvent selection.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Acetonitrile
This protocol describes the preparation of a stock solution using a recommended aprotic solvent to maximize stability.
Materials:
-
This compound (MW: 106.05 g/mol )
-
Anhydrous Acetonitrile
-
Inert gas (Argon or Nitrogen)
-
Vial with a septum-lined cap
-
Microbalance
-
Calibrated pipettes
Procedure:
-
Weighing: Tare a sterile, dry amber vial on a microbalance. Carefully weigh approximately 1.06 mg of this compound directly into the vial. Perform this step in a fume hood.
-
Inert Atmosphere: Immediately flush the vial with a gentle stream of argon or nitrogen.
-
Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous acetonitrile to the vial.
-
Dissolution: Cap the vial securely and vortex gently until the solid is completely dissolved.
-
Storage: For short-term storage (1-2 weeks), store the vial at -20°C. For longer-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Documentation: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
References
-
Garg, M., & Houghten, R. A. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425–428. [Link]
-
Oleson, B. H., & Hites, R. A. (2025). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14050991, this compound. Retrieved from [Link]
-
Wang, Z., et al. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242-248. [Link]
-
Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids. Retrieved from [Link]
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Protheragen [protheragen.ai]
- 3. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. echemi.com [echemi.com]
- 7. 2-Oxopropanoic acid(127-17-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Preventing Degradation of 2-Fluoro-3-oxopropanoic Acid
Welcome to the technical support center for 2-Fluoro-3-oxopropanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maintaining the integrity of this valuable but sensitive compound throughout your experimental workflows. As a molecule possessing both an α-fluoro and a β-keto acid moiety, it is susceptible to specific degradation pathways that can compromise experimental results. This document provides a foundational understanding of its stability and practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The structure of this compound makes it inherently susceptible to decarboxylation, which is the primary route of degradation.[1] This process involves the loss of the carboxylic acid group as carbon dioxide (CO₂), especially when heated.[1][2] The mechanism proceeds through a cyclic six-membered transition state, leading to the formation of an enol intermediate, which then tautomerizes to a more stable ketone, in this case, fluoroacetone.[2][3][4]
The presence of the electron-withdrawing fluorine atom at the α-position can influence the stability and reactivity of the molecule, but the β-keto acid structure dominates its degradation profile.
Q2: What are the optimal long-term storage conditions for the neat compound and its solutions?
Proper storage is the first line of defense against degradation. Both temperature and atmosphere are critical factors.
-
Neat Compound: The solid form of this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or, ideally, -80°C.[5] This minimizes both spontaneous decarboxylation and potential reactions with atmospheric moisture.[1]
-
Stock Solutions: For solutions, the choice of solvent and temperature is paramount. Prepare stock solutions in a compatible, dry, aprotic solvent if possible. If aqueous buffers are required, prepare solutions fresh and use them immediately. For short-term storage of aqueous solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C.[1] Studies on similar β-keto acids show significant degradation within a week at -20°C, whereas storage at -80°C dramatically slows this process.[1]
| Storage Parameter | Recommendation | Causality and Rationale |
| Temperature | -80°C or lower | Drastically reduces the kinetic rate of spontaneous decarboxylation, which is the main degradation pathway.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents potential oxidation and reactions with atmospheric moisture. Store in a tightly closed container.[5][6] |
| Light | Store in the dark (amber vials) | Minimizes the risk of photochemically-induced degradation pathways. |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to air/moisture. Use containers compatible with fluorinated compounds.[7] |
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of β-keto acids like this compound is highly pH-dependent.[1] The key is the equilibrium between the protonated acid and its conjugate base (the carboxylate anion).
-
Acidic Conditions (low pH): In acidic solutions, the compound exists in its protonated carboxylic acid form. This form is more susceptible to decarboxylation via the cyclic transition state mechanism.[1][2]
-
Neutral to Slightly Alkaline Conditions (pH 7-8): At neutral or slightly alkaline pH, the carboxylic acid group is deprotonated to form the carboxylate anion. This anionic form is significantly more stable and less prone to decarboxylation.[1] Therefore, maintaining a neutral to slightly alkaline pH is generally recommended to enhance stability in aqueous buffers.[1]
However, very high pH values should also be avoided as they can promote other degradation pathways, such as enolate-mediated reactions. For many β-keto acids, a pH range of 7.0-8.5 offers a good balance of stability.
Q4: I'm observing a loss of activity in my enzyme assay. Could my compound be degrading in the reaction buffer?
Yes, this is a common issue. If your assay requires conditions that are suboptimal for the compound's stability, you may observe a decline in its effective concentration over the course of the experiment.
Consider the following:
-
Temperature: If your assay is run at elevated temperatures (e.g., 37°C), the rate of decarboxylation will increase significantly.[2][4]
-
pH: If your assay buffer is acidic, it will accelerate degradation.[1]
-
Incubation Time: Long pre-incubation or reaction times will allow for more significant degradation, leading to inconsistent results.
To troubleshoot this, run a time-course experiment where you measure the compound's concentration or its inhibitory effect at different time points under your exact assay conditions. This will help you determine its functional half-life in your specific system.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Inconsistent biological activity or variable IC50 values. | Degradation of the compound in stock solution or during the assay. | 1. Prepare Fresh Solutions: Always prepare working solutions immediately before use from a frozen, concentrated stock.[1] 2. Use a Cooled Autosampler: If using automated injection for analysis, maintain the autosampler tray at a low temperature (e.g., 4°C). 3. Minimize Incubation Times: Reduce pre-incubation and reaction times where possible to limit the exposure of the compound to destabilizing conditions. |
| Appearance of a new peak in LC-MS or NMR analysis over time. | Formation of the primary degradation product, fluoroacetone, via decarboxylation. | 1. Confirm Identity: Use mass spectrometry to confirm if the new peak's mass corresponds to fluoroacetone (C₃H₅FO). 2. Review Protocol: Scrutinize your experimental protocol for any steps involving heat or prolonged exposure to acidic pH.[1][2] |
| Gradual decrease in the main compound peak area during a series of analytical runs. | On-instrument degradation. | 1. Check Injector Temperature: If using Gas Chromatography (GC), the high temperature of the injector port will cause rapid decarboxylation. Derivatization is often necessary for GC analysis of β-keto acids.[1] 2. Mobile Phase pH: For Liquid Chromatography (LC), ensure the mobile phase pH is compatible with the compound's stability (ideally neutral or slightly basic). |
| Poor recovery after a workup procedure. | Degradation during extraction or purification steps. | 1. Avoid Strong Acids/Bases: Use mild conditions for any pH adjustments during workup. 2. Keep it Cold: Perform all extractions and concentration steps at low temperatures (e.g., on an ice bath). 3. Limit Exposure: Minimize the time the compound spends in solution, especially during purification. |
Visualizing the Problem: Degradation Pathway and Workflow
To better understand the core issue, the following diagrams illustrate the chemical transformation and a logical workflow for troubleshooting.
Primary Degradation Pathway: Decarboxylation
Caption: The heat- or acid-catalyzed decarboxylation of this compound.
Troubleshooting Workflow for Experimental Inconsistency
Caption: A decision tree for diagnosing sources of compound degradation.
Experimental Protocols
Protocol 1: Preparation of Stabilized Aqueous Stock Solutions
This protocol is designed to prepare a stock solution for immediate use in assays where an aqueous buffer is required. The goal is to minimize degradation during preparation.
-
Pre-cool all materials: Place your buffer, microcentrifuge tubes, and pipette tips on ice or at 4°C.
-
Weigh the compound: Quickly weigh the required amount of this compound in a pre-tared tube. Perform this step rapidly to minimize exposure to atmospheric moisture.
-
Initial Dissolution: If possible, dissolve the compound in a small volume of a compatible, water-miscible organic solvent (e.g., DMSO) first to create a concentrated stock.
-
Dilution in Buffer: Add the pre-chilled aqueous buffer (ideally at a neutral or slightly alkaline pH, if compatible with your experiment) to the dissolved compound to achieve the final desired concentration.[1] Mix gently by pipetting or brief vortexing at a low setting.
-
Immediate Use: Use the freshly prepared solution immediately. Do not let it sit at room temperature.
-
Storage (if absolutely necessary): If the solution cannot be used immediately, aliquot it into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
Protocol 2: Monitoring Degradation by LC-MS
This method allows for the quantitative assessment of the compound's stability under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at the working concentration.
-
Incubate this solution under the exact conditions of your assay (temperature, light, etc.).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench it by diluting it in a cold, aprotic solvent (e.g., acetonitrile) to halt further degradation.
-
-
LC-MS Analysis:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile with a neutral pH modifier (e.g., ammonium acetate) is a good starting point.
-
Detection: Use negative ion mode electrospray ionization (ESI-). Monitor the mass-to-charge ratio (m/z) for this compound and its potential degradation product, fluoroacetone.
-
-
Data Analysis:
-
Plot the peak area of this compound against time.
-
This plot will reveal the degradation kinetics and allow you to calculate the compound's half-life under your specific experimental conditions.
-
References
-
JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Journal of Visualized Experiments. Retrieved from [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 12). Decarboxylation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Toney, M. D. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Biochemical and Biophysical Research Communications, 190(3), 1066-1072. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Hazardous Chemicals. EH&S. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. capotchem.cn [capotchem.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
Technical Support Center: Synthesis of 2-Fluoro-3-oxopropanoic Acid
An advanced technical support guide for researchers, scientists, and drug development professionals on improving the yield of 2-Fluoro-3-oxopropanoic Acid synthesis.
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this valuable fluorinated building block. As this compound is known for its instability, this guide focuses on a robust, two-step synthetic strategy: the electrophilic fluorination of a β-keto ester intermediate, followed by its controlled hydrolysis.
Overview of the Synthetic Strategy
The synthesis of this compound is most reliably achieved through a two-stage process. Direct methods are often hampered by the inherent instability of the final product, which is prone to decomposition and decarboxylation. Our recommended pathway maximizes yield and purity by isolating a more stable intermediate.
-
Step 1: α-Fluorination of a β-Keto Ester. This involves the deprotonation of a suitable β-keto ester (e.g., ethyl 3-oxobutanoate or a related analog) to form an enolate, which is then quenched with an electrophilic fluorine source like Selectfluor® to yield the stable ethyl 2-fluoro-3-oxobutanoate intermediate.
-
Step 2: Selective Hydrolysis. The resulting α-fluoro-β-keto ester is then hydrolyzed under carefully controlled, typically acidic, conditions to afford the target this compound.
This approach allows for the purification of a stable intermediate, which is critical for achieving a high-purity final product.
General Reaction Scheme
Caption: General two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Part A: Troubleshooting the α-Fluorination Step
Question 1: My fluorination reaction is stalled or fails to initiate. What are the primary causes?
Answer: This is a frequent issue, typically rooted in incomplete enolate formation. The α-proton of a β-keto ester is acidic, but efficient deprotonation is paramount for the reaction to proceed.
-
Causality—Inadequate Base or Deprotonation: The chosen base may not be strong enough, or it may be sterically hindered. For complete and rapid enolate formation, a strong, non-nucleophilic base is required.
-
Solution & Protocol Validation:
-
Base Selection: Sodium hydride (NaH) is a common choice, but for more challenging substrates, consider stronger bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).
-
Anhydrous Conditions: The enolate is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Any trace of water will quench the enolate and halt the reaction.
-
Temperature Control: Add the base at a low temperature (e.g., -78 °C for LDA, 0 °C for NaH) to control the reaction, then allow it to warm to the optimal temperature for enolate formation before adding the fluorinating agent.
-
Question 2: My yield is low, with significant recovery of starting material. How can I drive the reaction to completion?
Answer: Low conversion suggests that the reaction equilibrium is not favorable or that the reaction kinetics are slow.
-
Causality—Reagent Stoichiometry & Reaction Time: Insufficient fluorinating agent or reaction time can lead to incomplete conversion.
-
Solution & Protocol Validation:
-
Stoichiometry: Use a slight excess of the electrophilic fluorinating agent (typically 1.1 to 1.2 equivalents of Selectfluor®) to ensure the enolate is fully consumed.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or a rapid analytical method like GC-MS on quenched aliquots. Do not stop the reaction until the starting material spot has disappeared.
-
Temperature Adjustment: While initial enolate formation is done at low temperatures, the fluorination step may require warming to room temperature or even gentle heating to proceed at a reasonable rate. Monitor carefully, as higher temperatures can also promote side reactions.
-
Question 3: My NMR analysis indicates the presence of a di-fluorinated byproduct. How can this be prevented?
Answer: The formation of α,α-difluoro compounds is a classic example of over-reaction. The mono-fluorinated product still possesses an acidic α-proton, which can be removed to form a new enolate and react a second time.
-
Causality—Excess Base or Rapid Addition: If excess base is present after the initial deprotonation or if the fluorinating agent is added too slowly, a second deprotonation/fluorination cycle can occur. Conversely, adding the enolate solution to the fluorinating agent ensures the enolate is always the limiting reagent.
-
Solution & Protocol Validation:
-
Controlled Addition: The most effective method is a "reverse addition." Prepare your enolate solution, and then add it slowly via a syringe pump to a solution of the fluorinating agent (e.g., Selectfluor®). This ensures the enolate is immediately consumed and never in excess.
-
Precise Stoichiometry: Use exactly one equivalent of base to form the enolate.
-
Low Temperature: Maintain a low temperature throughout the addition to maximize selectivity and minimize the rate of the second fluorination.
-
Part B: Troubleshooting the Hydrolysis & Purification
Question 4: The hydrolysis of my fluorinated ester is slow or incomplete. What are the best conditions?
Answer: Hydrolysis of the sterically hindered and electron-withdrawing α-fluoro ester can be sluggish.
-
Causality—Reaction Conditions: Standard saponification with NaOH can lead to side reactions like retro-Claisen condensation. Acid-catalyzed hydrolysis is generally cleaner but may require more forcing conditions.
-
Solution & Protocol Validation:
-
Acid-Catalyzed Hydrolysis: Refluxing the ester in an aqueous solution of a strong acid like HCl (e.g., 3-6 M) or H₂SO₄ is often effective.[1][2] The progress should be monitored by TLC or NMR until the starting ester is consumed.
-
Microwave-Assisted Hydrolysis: For very resistant esters, microwave heating can significantly accelerate the hydrolysis process, often reducing reaction times from hours to minutes.[2]
-
Question 5: My final product, this compound, decomposes during isolation. How can I purify it effectively?
Answer: This is the most critical challenge. β-keto acids are notoriously unstable and readily undergo decarboxylation (loss of CO₂) upon heating. The presence of an electronegative fluorine atom at the α-position can further destabilize the molecule.
-
Causality—Thermal Instability: The product is highly susceptible to thermal degradation.[3] Standard distillation is often not a viable purification method.
-
Solution & Protocol Validation:
-
Avoid Heat: All purification steps must be conducted at low temperatures. After the hydrolysis is complete, perform an aqueous workup in an ice bath.
-
Extraction, Not Distillation: Extract the product from the acidic aqueous layer into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Low-Temperature Solvent Removal: Remove the solvent using a rotary evaporator with the water bath at room temperature or below, followed by high vacuum to remove final traces. The goal is to obtain the product as an oil or solid without any heating.[3]
-
Use Crude or Recrystallize: If the purity is high enough after extraction (>90-95% by NMR), it is often best to use the crude product immediately in the next step. If purification is essential, low-temperature recrystallization from a suitable solvent system is the preferred method over chromatography or distillation.
-
Key Experimental Protocol
This protocol provides a representative method for the synthesis. Warning: Always perform a thorough risk assessment before starting any chemical synthesis.
Step 1: Synthesis of Ethyl 2-Fluoro-3-oxobutanoate
-
Setup: Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq) to a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer.
-
Solvent: Add anhydrous THF and cool the slurry to 0 °C in an ice bath.
-
Enolate Formation: Add ethyl 3-oxobutanoate (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for 1 hour at 0 °C after the addition is complete.
-
Fluorination: In a separate flask, dissolve Selectfluor® (1.1 eq) in anhydrous DMF or acetonitrile. Add this solution slowly to the enolate slurry at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Setup: To the purified ethyl 2-fluoro-3-oxobutanoate (1.0 eq) in a round-bottom flask, add 3 M aqueous HCl (5-10 volumes).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC or ¹H NMR of an extracted aliquot.
-
Workup: Once hydrolysis is complete, cool the reaction mixture in an ice bath. Extract the aqueous solution with cold diethyl ether (4x).
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent on a rotary evaporator with the bath temperature below 25 °C. Remove final solvent traces under high vacuum to yield the product. Store immediately at low temperature (-20 °C).
Data & Parameter Summary Table
The fluorination step is often the most variable. This table summarizes common conditions.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Rationale & Key Considerations |
| Base | NaH | LDA | NaH is cheaper and easier to handle. LDA is stronger and ensures rapid, complete enolate formation. |
| Solvent | THF | THF | THF is ideal for its ability to dissolve intermediates and its appropriate boiling point. Must be anhydrous. |
| Fluorinating Agent | Selectfluor® | Selectfluor® | Selectfluor® is a reliable, crystalline, and relatively safe electrophilic fluorine source.[4][5] |
| Temperature (°C) | 0 to 25 | -78 to 0 | Lower temperatures (-78 °C) with LDA provide maximum control and selectivity, minimizing side reactions. |
| Typical Yield | 60-80% | 75-90% | Higher yields are often achieved with stronger bases and lower temperatures due to cleaner reactions. |
Visualized Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical guide for troubleshooting synthesis issues.
References
-
Synthesis of α‐fluoro‐β‐keto ester derivatives. ResearchGate. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. National Institutes of Health (PMC). [Link]
-
Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides. Journal of the American Chemical Society. [Link]
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PubMed. [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PubMed. [Link]
- Process for preparation of fluorinated beta-keto ester.
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]
- Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester.
-
SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. [Link]
-
Fast and Accurate Partial Hydrolysis of Poly(2-ethyl-2-oxazoline) into tailored Linear Polyethylenimine Copolymers. ResearchGate. [Link]
-
Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University Library. [Link]
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. US7220878B2 - Method of purifying and separating 2-fluoro-3-oxoalkylcarboxylic acid ester - Google Patents [patents.google.com]
- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review [mdpi.com]
Technical Support Center: Troubleshooting Enzymatic Assays with 2-Fluoro-3-oxopropanoic Acid
Welcome to the technical support center for enzymatic assays involving 2-Fluoro-3-oxopropanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and intricacies of working with this fluorinated substrate. Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format, grounded in established biochemical principles and field-proven insights.
I. Understanding the Molecule: Key Considerations for this compound
This compound is an intriguing molecule for enzymatic studies due to the presence of a fluorine atom alpha to a keto and a carboxylic acid group. This substitution can significantly influence its chemical properties and interaction with enzymes compared to its non-fluorinated analog.
Key Properties to Consider:
-
Increased Acidity: The electron-withdrawing nature of fluorine increases the acidity of the alpha-proton, which can be a critical factor in enzyme-catalyzed reactions.
-
Potential for Hydration: The α-fluoroketone motif can be susceptible to hydration of the carbonyl group, forming a gem-diol. This equilibrium in aqueous solution may affect substrate availability.
-
Stability: While generally stable, α-fluoro-β-keto acids can be prone to degradation under certain pH and temperature conditions.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing lower than expected or no enzymatic activity with this compound as a substrate. What are the possible causes?
Possible Causes & Solutions:
-
Enzyme Specificity: The primary reason for a lack of activity is that the enzyme may not recognize or process the fluorinated substrate. The presence of the fluorine atom can sterically hinder binding or alter the electronic properties of the substrate, making it incompatible with the enzyme's active site.[2][3]
-
Recommendation: Perform a substrate titration to determine the Michaelis-Menten constants (K_m and V_max). A significantly higher K_m compared to the non-fluorinated analog would indicate poor binding.
-
-
Substrate Instability/Hydration: In your aqueous assay buffer, this compound may exist in equilibrium with its hydrated form (a gem-diol). Your enzyme might only recognize the keto form, thus reducing the effective substrate concentration.
-
Recommendation: Prepare fresh substrate solutions for each experiment. Consider exploring the effect of pH on the reaction, as the hydration equilibrium can be pH-dependent.
-
-
Incorrect Assay Conditions: Standard assay conditions for the non-fluorinated substrate may not be optimal for the fluorinated analog.[4]
-
Recommendation: Systematically vary the pH and temperature of your assay to find the optimal conditions for the fluorinated substrate.
-
Q2: My assay shows high background signal or inconsistent readings. How can I troubleshoot this?
Possible Causes & Solutions:
-
Autofluorescence of the Compound: Fluorinated compounds can sometimes exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays.[5][6]
-
Recommendation: Run a control experiment with this compound in the assay buffer without the enzyme to measure its background fluorescence. If it is significant, you may need to switch to a different detection method (e.g., absorbance-based) or use a fluorophore with excitation and emission wavelengths that do not overlap with your compound.[7]
-
-
Non-specific Enzyme Inhibition: Carboxylic acids, in general, can cause non-specific inhibition of enzymes, particularly at higher concentrations.[8][9] This effect might be more pronounced with the increased acidity of the fluorinated compound.
-
Recommendation: Perform a dose-response curve to determine if the compound inhibits the enzyme at the concentrations used in your assay.
-
-
Contamination of Reagents: Ensure all buffers and reagents are free from contaminants that might interfere with the assay.[4]
-
Recommendation: Use high-purity water and reagents. Prepare fresh buffers regularly.
-
Q3: I suspect this compound is acting as an inhibitor in my assay. How can I confirm this and determine the mechanism of inhibition?
Possible Causes & Solutions:
-
Competitive, Non-competitive, or Mixed Inhibition: Fluorinated molecules can act as inhibitors through various mechanisms.[1][10]
-
Recommendation: Conduct enzyme kinetic studies by varying the concentration of both the natural substrate and this compound. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.
-
-
Covalent Modification: The reactive nature of the α-fluoroketone moiety could potentially lead to covalent modification of active site residues, resulting in irreversible inhibition.[11]
-
Recommendation: Perform a dialysis experiment. If the enzyme activity is not restored after removing the inhibitor by dialysis, it suggests covalent modification. Mass spectrometry of the enzyme after incubation with the inhibitor can also identify any covalent adducts.
-
III. Experimental Protocols
Protocol 1: General Enzymatic Assay Setup
This protocol provides a starting point for a typical enzymatic assay using this compound. Optimization will be necessary for your specific enzyme.
-
Prepare Assay Buffer: A common starting point is a 50 mM phosphate or Tris buffer at a pH between 7.0 and 8.0.
-
Prepare Substrate Stock Solution: Dissolve this compound in the assay buffer to create a concentrated stock solution (e.g., 100 mM). Prepare fresh daily.
-
Prepare Enzyme Solution: Dilute the enzyme in cold assay buffer to the desired working concentration. Keep the enzyme on ice.[12]
-
Assay Reaction:
-
In a microplate well or cuvette, add the assay buffer.
-
Add the desired volume of the this compound stock solution to reach the final desired concentration.
-
Initiate the reaction by adding the enzyme solution.
-
Mix gently.
-
-
Detection: Monitor the reaction progress using a suitable detection method (e.g., spectrophotometer, fluorometer).
Protocol 2: Investigating Assay Interference by Autofluorescence
-
Prepare Solutions:
-
Assay buffer
-
A solution of this compound in assay buffer at the highest concentration used in your assays.
-
A solution of your fluorescent probe (if applicable) in assay buffer.
-
-
Measurements:
-
Measure the fluorescence of the assay buffer alone (blank).
-
Measure the fluorescence of the this compound solution.
-
Measure the fluorescence of your fluorescent probe solution.
-
-
Analysis: Compare the fluorescence of the this compound solution to the blank and the probe. Significant fluorescence from the test compound indicates autofluorescence interference.[5][6]
IV. Data Presentation
Table 1: Hypothetical Kinetic Parameters
| Substrate | K_m (mM) | V_max (µmol/min/mg) |
| 3-oxopropanoic Acid | 1.5 | 120 |
| This compound | 15.2 | 35 |
This table illustrates a potential outcome where the fluorinated substrate shows a higher K_m and lower V_max, indicating poorer binding and turnover.
V. Visualization of Workflows
General Troubleshooting Workflow
Sources
- 1. rroij.com [rroij.com]
- 2. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 8. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding biocatalyst inhibition by carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rroij.com [rroij.com]
- 11. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
A Comparative Guide for Enzyme Inhibition: 2-Fluoro-3-oxopropanoic Acid vs. Oxaloacetic Acid
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Enzyme Inhibition in Science and Medicine
Enzyme inhibitors are indispensable tools in the fields of biochemistry and pharmacology. They are crucial for elucidating metabolic pathways and form the basis for developing numerous therapeutic agents. A thorough understanding of the subtle yet significant differences between inhibitors, such as the synthetic compound 2-Fluoro-3-oxopropanoic acid and the endogenous metabolite oxaloacetic acid, is essential for designing rigorous experiments and innovative pharmaceuticals.
Oxaloacetic acid is a central intermediate in vital metabolic pathways, including the citric acid cycle and gluconeogenesis.[1][2] Its levels are meticulously regulated, and it acts as a natural feedback inhibitor for enzymes like succinate dehydrogenase (Complex II) in the electron transport chain.[2][3] this compound, a fluorinated counterpart of oxaloacetic acid, is a synthetic molecule designed to investigate and potentially amplify these inhibitory properties. The strategic placement of a fluorine atom can significantly modify a molecule's electronic character, stability, and affinity for its target.
Molecular Profiles and Mechanisms of Action
Understanding the structural and electronic distinctions between these two molecules is fundamental to comprehending their different inhibitory capabilities.
Oxaloacetic Acid: The Body's Own Regulator
Oxaloacetic acid (OAA) is a dicarboxylic acid that exists in equilibrium between keto and enol tautomers.[2] In its physiological capacity, it is a critical metabolic hub.[1][2] As an inhibitor, OAA typically functions competitively, binding to the active site of enzymes that recognize structurally similar substrates. Its most prominent inhibitory role is on succinate dehydrogenase (SDH), where it vies with the natural substrate, succinate.[3][4][5]
This compound: The Synthetic Probe
This compound, also known as fluoro-oxaloacetate, is created by substituting a hydrogen atom on the alpha-carbon of oxaloacetate with a fluorine atom.[6] This substitution has significant consequences:
-
Enhanced Electronegativity: The highly electronegative fluorine atom can alter the molecule's acidity (pKa) and influence its interactions with amino acid residues within the enzyme's active site.[7]
-
Potential for Irreversible Inhibition: The fluorine substituent can, in some enzymatic reactions, act as a leaving group, which could lead to the formation of a covalent bond with the enzyme, causing irreversible inhibition. This is in contrast to the reversible, competitive inhibition typically seen with oxaloacetic acid.
The rationale behind designing this compound is that the electron-withdrawing properties of fluorine will either strengthen its binding to the target enzyme or introduce an entirely new mode of inhibition.[7]
A Comparative Look at Inhibitory Strength
The true efficacy of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes existing data on the inhibitory effects of this compound and oxaloacetic acid on relevant enzymes.
Table 1: Comparative Inhibitory Activity
| Enzyme Target | Inhibitor | IC50 / Ki | Mechanism of Inhibition |
| Malate Dehydrogenase | Oxaloacetic Acid | ~30 µM (Ki) | Substrate Inhibition |
| Aspartate Aminotransferase | Oxaloacetic Acid | Not specified | Active site-directed inhibitor |
| Aspartate Transaminase | Difluoro-oxaloacetate | Not specified | Competitive with 2-oxoglutarate, Uncompetitive with aspartate |
Note: There is a scarcity of direct comparative studies for this compound against oxaloacetic acid on the same enzyme under identical conditions, indicating a gap in the current research landscape. The predicted inhibitory mechanisms for the fluorinated analog are based on its structural similarity to oxaloacetic acid.
Designing a Head-to-Head Experimental Comparison
To definitively compare these two inhibitors, a series of meticulously controlled experiments is required. Below is a detailed protocol for determining the IC50 values and elucidating the mechanism of inhibition for both compounds against a target enzyme, for instance, malate dehydrogenase.
Workflow for a Comparative Enzyme Inhibition Assay
Caption: A workflow for the comparative analysis of enzyme inhibitors.
Detailed Protocol: IC50 Determination for Malate Dehydrogenase
Objective: To determine the concentration of this compound and oxaloacetic acid that results in a 50% reduction in the activity of malate dehydrogenase.
Materials:
-
Porcine heart malate dehydrogenase (MDH)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
L-Malic acid
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Oxaloacetic acid
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader with absorbance detection at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of MDH in the assay buffer.
-
Prepare stock solutions of L-malic acid and NAD+ in the assay buffer.
-
Prepare 10 mM stock solutions of oxaloacetic acid and this compound in the assay buffer. Create a series of dilutions to obtain a range of inhibitor concentrations.[8]
-
-
Assay Setup: [9]
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or buffer for the control)
-
MDH solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow for the inhibitor to bind to the enzyme.[10]
-
-
Reaction Initiation and Measurement:
-
Start the enzymatic reaction by adding a solution of L-malic acid and NAD+.[9]
-
Immediately place the plate in the microplate reader and monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). This tracks the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear phase of the absorbance versus time plot.[10]
-
Normalize the velocities against the control (no inhibitor) to calculate the percent inhibition.[10]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[11]
-
Fit the data to a dose-response curve to ascertain the IC50 value for each inhibitor.[12]
-
Interpreting the Results from a Mechanistic Standpoint
The data from these experiments will enable a direct, quantitative comparison of the two inhibitors.
-
A significantly lower IC50 for this compound compared to oxaloacetic acid would indicate a higher potency. This could be attributed to the electronic influence of the fluorine atom, leading to enhanced binding at the active site.
-
Lineweaver-Burk plots will help to elucidate the mechanism of inhibition.[10]
-
Competitive Inhibition: The lines will intersect on the y-axis, suggesting that both the inhibitor and the substrate are competing for the same active site.
-
Non-competitive Inhibition: The lines will intersect on the x-axis, indicating that the inhibitor binds to an allosteric site.
-
Irreversible Inhibition: A time-dependent loss of enzyme activity that cannot be restored by dialysis would suggest that this compound has formed a covalent bond with the enzyme.
-
Conclusion and Future Outlook
While oxaloacetic acid is a well-understood endogenous regulator, its fluorinated analog, this compound, is a compelling synthetic alternative that may offer greater potency or a novel mechanism of action. The limited availability of direct comparative data highlights a valuable opportunity for new research in this domain.
The experimental framework outlined in this guide provides a clear methodology for the direct comparison of these two compounds. Such investigations are vital for:
-
Validating this compound as a research tool for probing enzyme active sites and metabolic pathways.
-
Guiding the rational design of new therapeutic agents targeting enzymes implicated in metabolic diseases or cancer.
Future research should aim to broaden these comparative studies to include a more extensive range of enzymes and employ structural biology techniques, such as X-ray crystallography, to visualize the precise binding interactions of both inhibitors.
References
- Biocrates. Oxaloacetic acid (oaa) - metabolite. Published December 11, 2024.
- Fink BD, Bai F, Yu L, et al. Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II–driven respiration. J Biol Chem. 2018;293(51):19932-19941.
- Wikipedia. Oxaloacetic acid.
- Fink BD, Bai F, Yu L, et al. Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II–driven respiration.
- Fink BD, Bai F, Yu L, et al. Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II-driven respiration. J Biol Chem. 2018;293(51):19932-19941.
- Everse J, Bernstein E, Grisham MB, Cole KD.
- edX.
- National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Published May 1, 2012.
- Benchchem. 3-(2,4-Difluoroanilino)-3-oxopropanoic Acid.
- Kawaguchi A, Bloch K. Inhibition of glutamate dehydrogenase and malate dehydrogenases by palmitoyl coenzyme A. J Biol Chem. 1976;251(5):1406-1412.
- Benchchem. Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Biology LibreTexts. 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Published December 11, 2025.
- ResearchGate. Experimental conditions for the single point inhibition assay and the IC 50 assay with recombinant enzymes.
- Liu W, Yuan S, Jin M, Xian M. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Front Bioeng Biotechnol. 2022;10:969012.
- Gelb MH, Svaren JP, Abeles RH. Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. 1985;24(8):1813-1817.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 14050991, this compound.
- Liu W, Yuan S, Jin M, Xian M. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Front Bioeng Biotechnol. 2022;10:969012.
- Wikipedia.
- Liu W, Yuan S, Jin M, Xian M. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Front Bioeng Biotechnol. 2022;10:969012.
- Benchchem.
- Enzymes helping enzymes: Oxaloacetate decarboxylase increases malate dehydrogenase's turnover number. PNAS Nexus. 2025;4(4):pgae133.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 159152595.
- Minárik P, Varecka L. Catalytic mechanism and kinetics of malate dehydrogenase. Gen Physiol Biophys. 2021;40(5):505-524.
- Liu W, Yuan S, Jin M, Xian M. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.
- Cooper AJ, Nirde P, Schasteen CS. Irreversible inactivation of aspartate aminotransferase by 2-oxoglutaconic acid and its dimethyl ester. J Biol Chem. 1984;259(12):7637-7643.
- Jitrapakdee S, St Maurice M, Rayment I, Cleland WW, Wallace JC, Attwood PV. Inhibitors of Pyruvate Carboxylase. Biochem J. 2008;413(3):369-387.
- ResearchGate.
- ResearchGate. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Published August 9, 2025.
- Briley PA, Eisenthal R, Harrison R, Smith GD. Interaction of difluoro-oxaloacetate with aspartate transaminase. Biochem J. 1977;161(2):383-387.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10329261, 2-Fluoro-3-hydroxypropanoic acid.
- Cornell NW, Crow KE, Whitefoot RP. Re-activation by glutamate or aspartate of amino-oxyacetate-inhibited aspartate aminotransferase in vitro and in isolated hepatocytes. Biochem J. 1981;198(1):219-223.
- ResearchGate.
- Divergent acetyl-CoA binding modes mediate allosteric inhibition of bacterial hybrid-type malic enzymes. J Biol Chem. 2025;301(12):107873.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11446300, (2R)-3-fluoro-2-hydroxypropanoic acid.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 153726775, 3-(4-Fluoro-2-nitrophenoxy)-3-oxopropanoic acid.
- Schollmeyer P, Klingenberg M. Oxaloacetate and adenosinetriphosphate levels during inhibition and activation of succinate oxidation. Biochem Biophys Res Commun. 1961;4:43-47.
Sources
- 1. Oxaloacetic acid (oaa) - metabolite - biocrates life science ag [biocrates.com]
- 2. Oxaloacetic acid - Wikipedia [en.wikipedia.org]
- 3. Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II–driven respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxaloacetic acid mediates ADP-dependent inhibition of mitochondrial complex II-driven respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C3H3FO3 | CID 14050991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Inhibitors: 3-Bromopyruvic Acid vs. the Enigmatic 2-Fluoro-3-oxopropanoic Acid
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic inhibitors, the choice of tool compounds is critical. This guide provides an in-depth comparison of the well-characterized metabolic inhibitor, 3-bromopyruvic acid (3-BP), and the lesser-known compound, 2-Fluoro-3-oxopropanoic Acid (2-FOP). While 3-BP has been the subject of extensive research for its potent anti-cancer properties, 2-FOP remains largely uncharacterized in a biological context. This guide will delve into the established mechanisms of 3-BP and present a framework for the potential evaluation of novel compounds like 2-FOP.
Introduction: Targeting the Engine of Cancer - Cellular Metabolism
Cancer cells exhibit a profound metabolic reprogramming, famously described as the "Warburg effect," where they favor glycolysis for energy production even in the presence of oxygen. This metabolic shift provides a therapeutic window to selectively target cancer cells by inhibiting key glycolytic enzymes, leading to energy depletion and cell death. Both 3-bromopyruvic acid and, hypothetically, this compound, as analogs of the key metabolic intermediate pyruvate, are positioned to interfere with these critical energy-producing pathways.
3-Bromopyruvic Acid (3-BP): A Multi-Pronged Metabolic Assault
3-Bromopyruvic acid is a synthetic, brominated analog of pyruvic acid that has demonstrated significant preclinical anti-cancer efficacy. Its mechanism of action is multifaceted, stemming from its ability to act as a potent alkylating agent, primarily targeting cysteine residues in proteins.
Mechanism of Action
3-BP enters cancer cells preferentially through monocarboxylate transporters (MCTs), which are often overexpressed on the surface of tumor cells to facilitate the efflux of lactate produced during aerobic glycolysis[1][2][3]. Once inside the cell, 3-BP exerts its cytotoxic effects by inhibiting multiple key enzymes involved in both glycolysis and mitochondrial respiration.
The primary targets of 3-BP include:
-
Hexokinase II (HK-II): By inhibiting HK-II, the first rate-limiting enzyme in glycolysis, 3-BP blocks the initial step of glucose metabolism[1].
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): Inhibition of GAPDH, a crucial enzyme in the glycolytic pathway, leads to a significant block in ATP production[3][4].
-
Succinate Dehydrogenase (SDH): 3-BP also targets the mitochondrial electron transport chain by inhibiting SDH (Complex II), further crippling the cell's ability to generate ATP through oxidative phosphorylation[1].
-
Other TCA Cycle Enzymes: Studies have shown that 3-BP can also inhibit other enzymes in the tricarboxylic acid (TCA) cycle, including isocitrate dehydrogenase (IDH) and α-ketoglutarate dehydrogenase (αKD)[5].
This multi-targeted inhibition leads to a rapid depletion of intracellular ATP, generation of reactive oxygen species (ROS), and ultimately, induction of apoptosis and other forms of cell death[1][3][6].
Diagram: Mechanism of Action of 3-Bromopyruvic Acid
Caption: A stepwise workflow for the experimental characterization of a potential metabolic inhibitor.
Detailed Experimental Protocols
Objective: To determine the concentration of the test compound (2-FOP) and the positive control (3-BP) that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a highly glycolytic line like HeLa or a relevant line for your research) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and 3-BP for 24, 48, and 72 hours. Include a vehicle-only control.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Calculate the IC50 values using a non-linear regression curve fit.
Objective: To assess the effect of the inhibitor on the glycolytic capacity of the cells.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.
-
Assay Preparation: On the day of the assay, replace the culture medium with a low-buffered Seahorse XF Base Medium and incubate in a non-CO2 incubator.
-
Inhibitor Injection: Load the test compound and 3-BP into the injector ports of the Seahorse XF Sensor Cartridge.
-
Measurement of Extracellular Acidification Rate (ECAR): Use a Seahorse XF Analyzer to measure the ECAR, a proxy for lactate production and thus glycolysis. The assay involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxyglucose (a glycolysis inhibitor to establish the non-glycolytic acidification rate).
-
Data Analysis: Analyze the changes in ECAR in response to the inhibitor to determine its effect on glycolysis, glycolytic capacity, and glycolytic reserve.
Objective: To directly measure the impact of the inhibitor on cellular energy levels.
Methodology:
-
Cell Treatment: Treat cells in a 96-well plate with the test compound and 3-BP at their respective IC50 concentrations for various time points.
-
ATP Quantification: Use a commercially available luminescence-based ATP assay kit (e.g., ATP Bioluminescence Assay Kit) according to the manufacturer's protocol. This typically involves lysing the cells and measuring the light produced from the luciferase-catalyzed reaction with ATP.
-
Data Analysis: Normalize the luminescence signal to the protein concentration or cell number and compare the ATP levels in treated cells to the vehicle control.
Objective: To determine if the inhibitor induces oxidative stress.
Methodology:
-
Cell Treatment: Treat cells with the test compound and 3-BP.
-
ROS Staining: Incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS within the cell.
-
Detection: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Data Analysis: Quantify the change in fluorescence in treated cells compared to the control to assess the level of ROS production.
Conclusion
3-bromopyruvic acid is a potent and well-documented metabolic inhibitor with a complex mechanism of action that involves the targeting of multiple key enzymes in cellular metabolism. Its efficacy in preclinical models makes it a valuable tool for cancer research, although considerations regarding its off-target effects are important.
In contrast, this compound remains a compound of unknown biological activity in the context of metabolic inhibition. The lack of available data necessitates a thorough experimental investigation to determine its potential as a metabolic inhibitor. The provided experimental framework offers a starting point for researchers to characterize novel compounds like 2-FOP, using the extensive knowledge of 3-BP as a benchmark. Such studies are essential to expand the arsenal of tools available for probing and targeting the metabolic vulnerabilities of cancer and other diseases.
References
-
Shoshan, M. C. (2012). 3-bromopyruvate: Targets and outcomes. Journal of Bioenergetics and Biomembranes, 44(1), 87-93. [Link]
-
Cia-Lina, C., et al. (2019). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International Journal of Molecular Sciences, 20(15), 3695. [Link]
-
Ganapathy-Kanniappan, S., & Geschwind, J. F. (2013). Anticancer efficacy of the metabolic blocker 3-bromopyruvate: specific molecular targeting. Anticancer research, 33(1), 13-20. [Link]
-
Ganapathy-Kanniappan, S., & Geschwind, J. F. (2013). Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting. Anticancer Research, 33(1), 13-20. [Link]
-
Liu, Y., et al. (2015). Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer. Journal of bioenergetics and biomembranes, 47(5), 427-435. [Link]
-
Wang, L., et al. (2022). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Letters, 24(4), 1-12. [Link]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Zhang, Q., et al. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Cancers, 11(3), 317. [Link]
-
Li, X., et al. (2016). 3-bromopyruvate enhanced daunorubicin-induced cytotoxicity involved in monocarboxylate transporter 1 in breast cancer cells. American journal of cancer research, 6(1), 143. [Link]
-
Ganapathy-Kanniappan, S., & Geschwind, J. F. (2013). Anticancer efficacy of the metabolic blocker 3-bromopyruvate: Specific molecular targeting. Anticancer research, 33(1), 13-20. [Link]
-
El Sayed, S. M. (2018). Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience. International journal of nanomedicine, 13, 4699. [Link]
-
Pereira da Silva, A. P., et al. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research, 36(5), 2233-2242. [Link]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in bioengineering and biotechnology, 10, 969012. [Link]
-
Zhang, Q., et al. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Cancers, 11(3), 317. [Link]
-
National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. [Link]
-
Attia, Y. M., et al. (2016). Targeting glycolysis by 3-bromopyruvate improves tamoxifen cytotoxicity of breast cancer cell lines. BMC cancer, 16(1), 1-12. [Link]
-
TeSlaa, T., & Teitell, M. A. (2014). Techniques to monitor glycolysis. Methods in enzymology, 542, 91-114. [Link]
-
Shoshan, M. C. (2012). 3-bromopyruvate: targets and outcomes. Journal of bioenergetics and biomembranes, 44(1), 87-93. [Link]
-
Kunjithapatham, R., et al. (2014). 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes. Journal of neuroscience research, 92(6), 763-772. [Link]
-
Liu, W., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Will, M. J., et al. (2017). Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology. Methods in molecular biology (Clifton, N.J.), 1567, 143-155. [Link]
-
Pedersen, P. L. (2012). 3-Bromopyruvate (3BP) a fast acting, promising, powerful, specific, and effective “small molecule” anti-cancer agent taken from labside to bedside: Introduction to a special issue. Journal of bioenergetics and biomembranes, 44(1), 1-6. [Link]
-
Elabscience. (2023). Fluorescence-Based Mitochondrial Function Assays: Techniques, ATP & ROS Detection, and Applications in Drug Discovery. [Link]
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropion
-
TeSlaa, T., & Teitell, M. A. (2014). Techniques to monitor glycolysis. Methods in enzymology, 542, 91-114. [Link]
-
Munder, M., et al. (2006). ATP Activates a Reactive Oxygen Species-dependent Oxidative Stress Response and Secretion of Proinflammatory Cytokines in Macrophages. The Journal of Immunology, 176(12), 7558-7568. [Link]
-
Ko, Y. H., et al. (2012). 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau. IUBMB life, 64(12), 963-969. [Link]
-
Mitigation of reactive oxygen species (ROS) production, ATP depletion,... [Link]
-
ROS and ATP assay. (a) The ROS production assay indicating that PBM... [Link]
-
How see glycolysis inhibition in cancer cells. [Link]
-
Kim, H. S., et al. (2015). Glycolysis Inhibition Sensitizes Non–Small Cell Lung Cancer with T790M Mutation to Irreversible EGFR Inhibitors via Translational Suppression of Mcl-1 by AMPK Activation. Molecular cancer therapeutics, 14(6), 1385-1394. [Link]
-
Zawacka-Pankau, J., et al. (2011). Inhibition of Glycolytic Enzymes Mediated by Pharmacologically Activated p53: TARGETING WARBURG EFFECT TO FIGHT CANCER. Journal of Biological Chemistry, 286(48), 41499-41508. [Link]
Sources
- 1. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells | Anticancer Research [ar.iiarjournals.org]
- 6. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Novel Metabolic Tracers: A Hypothetical Case Study of 2-Fluoro-3-oxopropanoic Acid
In the landscape of metabolic research and drug development, the ability to visualize and quantify metabolic pathways in living systems is paramount. Metabolic tracers, molecules that can be tracked as they are processed by cells, are indispensable tools in this endeavor. The success of tracers like 18F-Fluorodeoxyglucose (FDG) in oncology highlights the power of these agents in both basic research and clinical diagnostics.[1] However, the development of novel tracers is a rigorous process that demands comprehensive validation to ensure their specificity, sensitivity, and safety.
This guide provides a framework for the validation of a novel metabolic tracer, using the hypothetical candidate "2-Fluoro-3-oxopropanoic Acid." While there is limited published data on this specific molecule as a metabolic tracer, its structural similarity to key metabolic intermediates makes it an interesting theoretical candidate. This guide will, therefore, serve as a detailed roadmap for researchers, outlining the critical experimental stages and data interpretation necessary to validate a new tracer from the bench to preclinical models.
The Biochemical Rationale: Why this compound?
The potential of a molecule as a metabolic tracer is often predicated on its structural analogy to an endogenous metabolite. This compound is an analog of pyruvate, a critical hub in central carbon metabolism. The introduction of a fluorine atom can, in theory, alter its metabolic fate in a way that allows for its detection and quantification.[2][3] For this hypothetical validation, we will assume that this compound, once taken up by the cell, is a substrate for lactate dehydrogenase (LDH), converting it to 2-fluoro-3-hydroxypropionic acid.[2][3] This conversion, if it leads to intracellular trapping, could form the basis of its utility as a tracer for imaging tissues with high glycolytic rates, such as tumors.
Caption: Hypothetical metabolic pathway of this compound.
In Vitro Validation: The First Litmus Test
The initial validation of a novel metabolic tracer begins in a controlled cellular environment. These in vitro assays are designed to assess the fundamental characteristics of the tracer, including its uptake, metabolic stability, and potential toxicity.
Experimental Protocol: In Vitro Characterization
-
Cell Line Selection:
-
Choose a panel of cell lines with varying metabolic phenotypes. For cancer research, this could include a highly glycolytic line (e.g., MDA-MB-231 breast cancer), a more oxidative line (e.g., MCF-7 breast cancer), and a non-cancerous control line (e.g., MCF-10A).
-
-
Uptake and Accumulation Studies:
-
Culture cells to 80% confluency in 24-well plates.
-
Incubate cells with varying concentrations of [18F]-2-Fluoro-3-oxopropanoic Acid (hypothetically radiolabeled) for different time points (e.g., 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS to stop uptake.
-
Lyse cells and measure radioactivity using a gamma counter.
-
Normalize radioactivity to protein content.
-
-
Metabolic Stability Assay:
-
Incubate cells with the tracer for a defined period (e.g., 60 minutes).
-
Extract intracellular metabolites using a methanol/water/chloroform extraction method.
-
Analyze the cell extracts using radio-thin-layer chromatography (radio-TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify the parent tracer and any metabolites.[4][5]
-
-
Mechanism of Uptake Studies:
-
To identify the transporters involved, perform competitive inhibition assays.
-
Co-incubate the tracer with known inhibitors of relevant transporters (e.g., inhibitors of monocarboxylate transporters for pyruvate analogs).
-
Measure the reduction in tracer uptake compared to control.
-
-
Toxicity Assays:
-
Treat cells with a range of concentrations of the non-radiolabeled tracer for 24, 48, and 72 hours.
-
Assess cell viability using a standard method like the MTT assay.[6]
-
Caption: Experimental workflow for in vitro validation.
Comparative In Vitro Analysis (Hypothetical Data)
| Parameter | This compound (Hypothetical) | [18F]FDG (Established) | Justification |
| Uptake Rate | High in glycolytic cells | High in glycolytic cells | Both tracers are designed to target highly metabolic cells. |
| Intracellular Trapping | High, as 2-fluoro-3-hydroxypropionic acid | High, as FDG-6-phosphate | The metabolic conversion should lead to trapping within the cell.[7] |
| Metabolic Stability | Parent compound and one major metabolite | Parent compound and one major metabolite | A good tracer should have a predictable and limited metabolic profile. |
| Toxicity (IC50) | > 100 µM | > 1 mM | The tracer should have low toxicity at concentrations used in experiments. |
In Vivo Validation: Preclinical Imaging
Positive in vitro results provide the rationale for advancing to in vivo studies in animal models. These experiments are crucial for evaluating the tracer's biodistribution, tumor-targeting capabilities, and overall performance in a complex biological system.
Experimental Protocol: In Vivo Characterization
-
Animal Model:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting a chosen cancer cell line (e.g., MDA-MB-231).
-
-
Radiolabeling:
-
Synthesize the radiolabeled tracer, [18F]-2-Fluoro-3-oxopropanoic Acid, with high radiochemical purity.
-
-
Biodistribution Studies:
-
Inject tumor-bearing mice with a known amount of the radiotracer via the tail vein.
-
At various time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the mice.
-
Dissect major organs and the tumor, weigh them, and measure the radioactivity in a gamma counter.
-
Calculate the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
PET/CT Imaging:
-
Anesthetize tumor-bearing mice and inject them with the radiotracer.
-
Perform dynamic or static PET/CT scans at different time points to visualize the tracer's distribution and accumulation in the tumor and other organs.
-
For direct comparison, image the same cohort of animals with [18F]FDG on a separate day.
-
Caption: Experimental workflow for in vivo validation.
Comparative In Vivo Analysis (Hypothetical Data)
| Parameter | This compound (Hypothetical) | [18F]FDG (Established) | Justification |
| Tumor Uptake (%ID/g) | > 2.0 | > 1.5 | The tracer should show significant accumulation in the tumor. |
| Tumor-to-Muscle Ratio | > 3.0 | > 2.5 | A high ratio indicates good contrast for imaging. |
| Tumor-to-Blood Ratio | > 2.0 | > 1.5 | Indicates clearance from circulation and retention in the tumor. |
| Brain Uptake | Low | High | A key advantage would be low background signal in the brain for neuro-oncology applications.[8] |
| Clearance | Rapid renal clearance | Renal and some hepatobiliary clearance | Rapid clearance of unbound tracer improves signal-to-noise. |
Data Interpretation and Go/No-Go Decision
The culmination of these validation studies is a critical decision point. A promising metabolic tracer should exhibit:
-
High and specific uptake in the target tissue.
-
A clear and predictable metabolic fate that leads to trapping.
-
Favorable pharmacokinetics , including rapid clearance from non-target tissues.
-
Low toxicity at the doses required for imaging.
If this compound were to meet these criteria, the next steps would involve more extensive preclinical studies, including evaluation in different tumor models, dosimetry, and long-term toxicity studies, before it could be considered for clinical translation.
Conclusion
The validation of a novel metabolic tracer is a multi-faceted process that requires a systematic and rigorous approach. While "this compound" serves as a hypothetical candidate in this guide, the principles and protocols outlined are universally applicable. By adhering to a structured validation pathway, researchers can confidently assess the potential of new tracers to illuminate the intricate world of metabolism and ultimately, to improve the diagnosis and treatment of human diseases.
References
- Exploring metabolism in vivo using endogenous 11C metabolic tracers - PMC - NIH. (n.d.).
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
- In vivo 2H/13C flux analysis in metabolism research - PMC - PubMed Central. (n.d.).
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Stable isotope tracing to assess tumor metabolism in vivo. (2021). Nature Protocols. [Link]
- Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics. (n.d.).
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
- Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC - NIH. (n.d.).
-
Laube, M., Wodtke, R., Löser, R., & Pietzsch, J. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Cells, 11(15), 2447. [Link]
-
Laube, M., Wodtke, R., Löser, R., & Pietzsch, J. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Cells, 11(15), 2447. [Link]
-
This compound | C3H3FO3 | CID 14050991 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
In Vitro Tracking of Intracellular Metabolism-Derived Cancer Volatiles via Isotope Labeling. (2018). Analytical Chemistry, 90(15), 9038-9046. [Link]
-
Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. (2020). Pharmaceutics, 12(11), 1047. [Link]
-
Recent advances in multimodal imaging of infections: research highlights using Nuclear-Optical imaging. (2026). Nuklearmedizin. [Link]
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents. (n.d.).
- Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC - NIH. (n.d.).
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. (2024). Proceedings of the National Academy of Sciences, 121(40), e2406820121. [Link]
-
This compound - Protheragen. (n.d.). Retrieved January 14, 2026, from [Link]
-
A Method for Measuring Metabolism in Sorted Subpopulations of Complex Cell Communities Using Stable Isotope Tracing. (2022). Journal of Visualized Experiments, (187). [Link]
- 2-18F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer - PMC - NIH. (n.d.).
-
Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (2021). Frontiers in Cardiovascular Medicine, 8, 744721. [Link]
-
Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates. (2019). Nucleic Acids Research, 47(7), 3306-3320. [Link]
-
Showing metabocard for 3-Fluoro-2-oxopropanoic acid (HMDB0252391) - Human Metabolome Database. (n.d.). Retrieved January 14, 2026, from [Link]
- Metabolomics and isotope tracing - PMC - PubMed Central. (n.d.).
-
Compound A Uptake and Metabolism to Mercapturic Acids and 3,3,3-trifluoro-2-fluoromethoxypropanoic Acid During Low-Flow Sevoflurane Anesthesia: Biomarkers for Exposure, Risk Assessment, and Interspecies Comparison. (1999). Anesthesiology, 91(5), 1267-1278. [Link]
-
Fatangare, A., & Svatoš, A. (2016). Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future. Frontiers in Plant Science, 7, 633. [Link]
-
Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors. (2025). Journal of Medicinal Chemistry. [Link]
-
Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. (2016). Toxicology, 340, 24-33. [Link]
-
2-Fluoro-3-hydroxypropanoic acid | C3H5FO3 | CID 10329261 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
- Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC - PubMed Central. (n.d.).
-
CID 159152595 | C6H6F2O6 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) 2-Deoxy-2-fluoro-d-glucose metabolism in Arabidopsis thaliana. (n.d.). Retrieved January 14, 2026, from [Link]
-
Janas, M. M., Zlatev, I., Liu, J., Jiang, Y., Barros, S. A., Sutherland, J. E., Davis, W. P., Liu, J., Brown, C. R., Liu, X., Schlegel, M. K., Blair, L., Zhang, X., Das, B., Tran, C., Aluri, K., Li, J., Agarwal, S., Indrakanti, R., … Wu, J. T. (2019). Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates. Nucleic Acids Research, 47(7), 3306-3320. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. (2015). Journal of Medicinal Chemistry, 58(8), 3487-3498. [Link]
-
Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. (2011). Nuclear Medicine and Biology, 38(7), 1059-1067. [Link]
-
Janas, M. M., Zlatev, I., Liu, J., Jiang, Y., Barros, S. A., Sutherland, J. E., Davis, W. P., Liu, J., Brown, C. R., Liu, X., Schlegel, M. K., Blair, L., Zhang, X., Das, B., Tran, C., Aluri, K., Li, J., Agarwal, S., Indrakanti, R., … Wu, J. T. (2019). Safety evaluation of 2'-deoxy-2'-fluoro nucleotides in GalNAc-siRNA conjugates. Nucleic Acids Research, 47(7), 3306-3320. [Link]
Sources
- 1. Exploring metabolism in vivo using endogenous 11C metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[18F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated Inhibitors of Key Metabolic Enzymes: Aconitase and Pyruvate Dehydrogenase Complex
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic regulation and drug discovery, the strategic incorporation of fluorine into small molecules has proven to be a powerful tool for enhancing potency and modulating the pharmacological properties of enzyme inhibitors. This guide provides an in-depth comparative analysis of the efficacy of key fluorinated inhibitors targeting two central enzymes in cellular metabolism: aconitase and the pyruvate dehydrogenase complex (PDC). We will delve into the mechanisms of action, present supporting experimental data, and provide detailed protocols for assessing their inhibitory activities.
Introduction: The Role of Fluorine in Metabolic Inhibitor Design
The introduction of fluorine into drug candidates can significantly alter their electronic properties, metabolic stability, and binding affinity to target enzymes.[1][2] The high electronegativity of fluorine can increase the acidity of neighboring protons and influence the pKa of functional groups, leading to enhanced interactions within an enzyme's active site.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its in vivo half-life.[3] This guide will explore these principles through the lens of specific fluorinated inhibitors that target critical junctures in cellular respiration.
Targeting the Krebs Cycle: Inhibition of Aconitase by Fluorocitrate
Aconitase is a key enzyme in the Krebs cycle, catalyzing the stereospecific isomerization of citrate to isocitrate.[4] Its inhibition leads to a buildup of citrate and a shutdown of aerobic respiration.
Fluoroacetate and the "Lethal Synthesis" of Fluorocitrate
Fluoroacetate, a naturally occurring toxin, is itself not a direct inhibitor of aconitase. However, it undergoes a "lethal synthesis" within the cell, where it is converted to fluoroacetyl-CoA and then condensed with oxaloacetate by citrate synthase to form (-)-erythro-2-fluorocitrate.[5][6] This metabolite is a potent inhibitor of aconitase.[4]
Efficacy and Mechanism of Fluorocitrate Inhibition
Fluorocitrate is a highly effective inhibitor of aconitase, with reported inhibition constants (Ki) in the nanomolar range. Kinetic studies have shown that the inhibition can be either partially competitive or non-competitive, depending on the substrate used.[7] Specifically, with citrate as the substrate, the inhibition is partially competitive, while with cis-aconitate, it is partially non-competitive.[7] Further research has revealed that fluorocitrate can also act as a mechanism-based inhibitor, where the enzyme processes the inhibitor to a tightly-binding intermediate.[5][6]
Targeting the Gateway to the Krebs Cycle: Inhibition of the Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex (PDC) is a multi-enzyme complex that links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[8] Its activity is crucial for cellular energy production from glucose.
Fluoropyruvate: A Direct Inhibitor of the PDC
Dichloroacetate (DCA): An Indirect Activator of PDC via PDK Inhibition
Dichloroacetate (DCA) is a structural analog of pyruvate that does not directly inhibit the PDC. Instead, it inhibits the pyruvate dehydrogenase kinases (PDKs), which are responsible for inactivating the PDC through phosphorylation.[11][12] By inhibiting PDKs, DCA effectively maintains the PDC in its active, dephosphorylated state.[12]
The inhibitory potency of DCA varies among the four PDK isoforms, with the general order of sensitivity being PDK2 > PDK4 > PDK1 > PDK3.[13][14] The Ki values for DCA against these isoforms are in the millimolar range.[13][15] In cellular assays, DCA has been shown to inhibit the growth of various cancer cell lines with IC50 values also in the millimolar range.[16][17]
Comparative Efficacy of Fluorinated and Related Inhibitors
To provide a clear comparison of the potencies of these inhibitors, the following table summarizes their key efficacy data.
| Inhibitor | Target Enzyme | Efficacy Metric | Value | Mechanism of Action |
| (-)-erythro-2-Fluorocitrate | Aconitase | Ki | 30-34 nM[7] | Partially Competitive/Non-competitive, Mechanism-based |
| Fluoropyruvate | Pyruvate Dehydrogenase Complex (E1) | - | Potent Inactivator[9] | Covalent modification of active site sulfhydryl group |
| Dichloroacetate (DCA) | Pyruvate Dehydrogenase Kinase (PDK) | Ki (PDK2) | ~0.2 mM[13] | Competitive Inhibition |
| IC50 (Cancer Cell Growth) | 13.3 - 27.0 mM[16] | Indirect activation of PDC |
Experimental Protocols
Accurate assessment of inhibitor efficacy is paramount in drug discovery. Below are detailed, step-by-step methodologies for key experiments to determine the activity of aconitase and the pyruvate dehydrogenase complex.
Aconitase Activity Assay (Spectrophotometric)
This protocol is adapted from commercially available kits and established literature methods.[18][19][20] It relies on a coupled enzyme reaction where the product of the aconitase reaction, isocitrate, is utilized by isocitrate dehydrogenase to produce NADPH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Citrate solution (substrate)
-
NADP+ solution
-
Isocitrate Dehydrogenase
-
Enzyme source (e.g., mitochondrial extract, purified aconitase)
-
Inhibitor stock solution
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, NADP+, and Isocitrate Dehydrogenase.
-
Sample and Inhibitor Preparation: To the wells of a 96-well plate, add the enzyme source. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time at room temperature.
-
Initiate the Reaction: Add the citrate substrate to each well to start the reaction.
-
Measure Absorbance: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of NADPH formation (change in absorbance per minute). For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value. To determine the Ki, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[21]
Conclusion
The strategic use of fluorination has yielded potent and specific inhibitors of key metabolic enzymes. Fluorocitrate stands out as a highly potent inhibitor of aconitase, while fluoropyruvate effectively inactivates the pyruvate dehydrogenase complex. Dichloroacetate, though not a direct fluorinated inhibitor of PDC, provides a valuable comparative tool for modulating PDC activity through the inhibition of its regulatory kinases. The experimental protocols provided herein offer robust methods for the evaluation and comparison of these and other novel metabolic inhibitors, paving the way for the development of new therapeutic agents targeting metabolic pathways.
References
-
Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. PMC. [Link]
-
Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol. PMC. [Link]
-
Pyruvate Dehydrogenase. University of California, Berkeley. [Link]
-
Dichloroacetate and Pyruvate Metabolism: Pyruvate Dehydrogenase Kinases as Targets Worth Investigating for Effective Therapy of Toxoplasmosis. PMC. [Link]
-
Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer. Oxford Academic. [Link]
-
Spectrophotometric measurement of pyruvate dehydrogenase complex activity in cultured human fibroblasts. PubMed. [Link]
-
The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PubMed. [Link]
-
Aconitase. Wikipedia. [Link]
-
The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. PNAS. [Link]
-
Pyruvate dehydrogenase Assay (PDH) For Research Use Only. Cell Biologics Inc.[Link]
-
Inhibition of Oxidative Mechanism by 3-fluoropyruvate. PubMed. [Link]
-
IC50 values for DCA and AZD7545. ResearchGate. [Link]
-
A sensitive spectrophotometric assay of pyruvate dehydrogenase activity. PubMed. [Link]
-
Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria. PMC. [Link]
-
(PDF) Pyruvate dehydrogenase kinase expression profile is a biomarker for cancer sensitivity to dichloroacetate-mediated growth inhibition. ResearchGate. [Link]
-
Inactivation of the pyruvate dehydrogenase complex of Escherichia coli by fluoropyruvate. PubMed. [Link]
-
Fluorocitrate inhibition of aconitase. Reversibility of the inactivation. PubMed. [Link]
-
A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation. Analytical Methods. [Link]
-
Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. Cell Reports. [Link]
-
The Mechanism of Aconitase Action. ResearchGate. [Link]
-
Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α. PubMed Central. [Link]
-
Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide. PubMed. [Link]
-
Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis. PMC. [Link]
-
Kinetics of Inactivation of 4-aminobutyrate Aminotransferase by 3-bromopyruvate. PubMed. [Link]
-
Which aconitase assay kit or protocol is the best? ResearchGate. [Link]
-
Abstract 5421: Sensitivity to dichloroacetate is determined by PDK expression. AACR Publications. [Link]
-
Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation. PMC. [Link]
-
Pyruvate dehydrogenase complex. Wikipedia. [Link]
-
Kinetic Characterization and Inhibitor Screening of Pyruvate Kinase I From Babesia microti. Frontiers in Microbiology. [Link]
-
Enzyme Inhibition. YouTube. [Link]
-
Pyruvate dehydrogenase. Wikipedia. [Link]
Sources
- 1. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of inactivation of 4-aminobutyrate aminotransferase by 3-bromopyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aconitase - Wikipedia [en.wikipedia.org]
- 5. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. Inactivation of the pyruvate dehydrogenase complex of Escherichia coli by fluoropyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyruvate dehydrogenase and 3-fluoropyruvate: chemical competence of 2-acetylthiamin pyrophosphate as an acetyl group donor to dihydrolipoamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pyruvate dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 15. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Khan Academy [khanacademy.org]
cross-reactivity of enzymes with "2-Fluoro-3-oxopropanoic Acid" and similar substrates
Introduction: The Double-Edged Sword of Fluorination in Substrate Analogs
For decades, the strategic incorporation of fluorine into bioactive molecules has been a cornerstone of drug discovery and chemical biology. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly alter a molecule's metabolic stability, binding affinity, and electronic characteristics.[1][2] This has led to the development of potent enzyme inhibitors and valuable mechanistic probes. However, this same power to modulate biological activity necessitates a thorough understanding of potential off-target effects.
This guide focuses on 2-Fluoro-3-oxopropanoic Acid , a fluorinated analog of oxaloacetate, a critical intermediate in central metabolism. Oxaloacetate is a nexus point, participating in the Citric Acid (TCA) Cycle, gluconeogenesis, amino acid synthesis, and the malate-aspartate shuttle.[3][4] Introducing a fluorinated analog like this compound into a biological system raises a critical question: which enzymes will interact with it, and how does its reactivity compare to the natural substrate and other analogs? Understanding this cross-reactivity is paramount for drug development professionals aiming to minimize toxicity and for researchers seeking to use such compounds as specific molecular probes.
This document provides a comparative analysis of the known and potential interactions of this compound and similar fluorinated keto-acids with key metabolic enzymes. We will delve into the mechanistic basis for these interactions, present comparative kinetic data where available, and provide robust, validated protocols for researchers to assess this cross-reactivity in their own laboratories.
Comparative Analysis of Enzyme Interactions
The reactivity of an enzyme with a substrate analog is dictated by the precise geometry and electronic environment of its active site. Given oxaloacetate's central role, we will examine its fluorinated analog's interaction with four key enzymes: Pyruvate Carboxylase, Aspartate Aminotransferase, Malate Dehydrogenase, and Citrate Synthase.
Pyruvate Carboxylase (PC)
Pyruvate carboxylase is a vital anaplerotic enzyme that replenishes TCA cycle intermediates by catalyzing the ATP-dependent carboxylation of pyruvate to form oxaloacetate.[3][5][6] Its function is crucial for gluconeogenesis and biosynthesis.
Interaction Insights: While direct data for this compound is scarce, studies on the closely related fluoropyruvate provide significant insight. Fluoropyruvate acts as an effective, specific inhibitor of the carboxyl transfer reaction catalyzed by PC.[7] Kinetic analysis has shown that fluoropyruvate is a non-competitive inhibitor with respect to pyruvate, indicating it binds to a site other than the pyruvate binding site, likely the oxaloacetate binding pocket in the carboxyltransferase (CT) domain.[7]
Aspartate Aminotransferase (AAT)
Aspartate aminotransferase, a key enzyme in amino acid metabolism, catalyzes the reversible transamination between aspartate and α-ketoglutarate to form oxaloacetate and glutamate.[8]
Interaction Insights: Extensive research has been conducted on the interaction of AAT with difluoro-oxaloacetate . This analog acts as a potent inhibitor.[9] Steady-state kinetic experiments reveal that difluoro-oxaloacetate behaves as a competitive inhibitor with respect to 2-oxoglutarate, directly competing for binding in the active site.[10][11] Furthermore, the enzyme can slowly transaminate difluoro-oxaloacetate to produce difluoro-aspartate, suggesting the analog is not only a binder but also a poor substrate.[9][10] This dual role as both an inhibitor and a substrate is a common feature of substrate analogs and highlights the complexity of these interactions.
Malate Dehydrogenase (MDH)
Malate dehydrogenase (MDH) is a principal enzyme of the TCA cycle, responsible for the reversible oxidation of malate to oxaloacetate using NAD+ as a cofactor.[12][13]
Interaction Insights: Direct experimental data on the inhibition of MDH by this compound is not readily available in the literature. However, a mechanistic hypothesis can be formulated. MDH is subject to product inhibition by oxaloacetate.[14] Given the structural similarity, it is highly probable that this compound would act as a competitive inhibitor , binding to the oxaloacetate site and competing with the product for release. The electronegative fluorine atom could potentially alter the binding affinity compared to the natural product.
Citrate Synthase (CS)
Citrate synthase catalyzes the first committed step of the TCA cycle, the condensation of acetyl-CoA and oxaloacetate to form citrate.[15][16] The binding of oxaloacetate induces a significant conformational change in the enzyme, creating the binding site for acetyl-CoA.[15]
Interaction Insights: As with MDH, specific kinetic data for this compound with citrate synthase is lacking. The enzyme's mechanism is highly ordered, with oxaloacetate binding first.[15] Any molecule that binds to the oxaloacetate site can act as a competitive inhibitor. Therefore, it is plausible that this compound would function as a competitive inhibitor with respect to oxaloacetate. Studies using other oxaloacetate analogs, such as nitrosodisulfonate, have confirmed that molecules mimicking the substrate can bind effectively to this site.[17]
Summary of Kinetic Data and Inhibition Profiles
The following table summarizes the available and hypothesized kinetic data for the interaction of fluorinated analogs with key metabolic enzymes. This serves as a guide for expected interactions and a baseline for comparison in future experiments.
| Enzyme | Natural Substrate(s) | Fluorinated Analog | Known/Hypothesized Inhibition Type | Inhibition Constant (Ki) | Reference(s) |
| Pyruvate Carboxylase | Pyruvate, ATP, HCO3- | Fluoropyruvate | Non-competitive (vs. Pyruvate) | 0.17 mM | [7] |
| Aspartate Aminotransferase | Aspartate, α-Ketoglutarate | Difluoro-oxaloacetate | Competitive (vs. α-Ketoglutarate) | 5 µM | [15] |
| Malate Dehydrogenase | L-Malate, NAD+ | This compound | Competitive (Hypothesized) | Not Determined | [14] |
| Citrate Synthase | Oxaloacetate, Acetyl-CoA | This compound | Competitive (Hypothesized) | Not Determined | [15][17] |
Note: The Ki value for Difluoro-oxaloacetate with Aspartate Aminotransferase was reported in an older publication and should be considered in that context.
Experimental Guide for Assessing Cross-Reactivity
To empower researchers to fill the data gaps identified above, this section provides detailed, self-validating protocols for determining the kinetic parameters of enzyme inhibition.
Workflow for Assessing Enzyme-Inhibitor Interactions
The overall process follows a logical progression from initial screening to detailed kinetic characterization. This workflow ensures robust and reliable data generation.
Protocol 1: Spectrophotometric Assay for Dehydrogenases (e.g., MDH)
This protocol is designed to measure the activity of dehydrogenases that utilize NADH or NAD+. The principle lies in monitoring the change in absorbance at 340 nm, which is characteristic of NADH but not NAD+.
Causality Behind Choices: We use a continuous spectrophotometric assay because it allows for the real-time measurement of the initial reaction velocity (v₀), which is crucial for accurate kinetic analysis.[5] Measuring the initial rate minimizes complications from product inhibition, substrate depletion, or enzyme degradation.[5]
Materials:
-
Purified Malate Dehydrogenase (MDH) enzyme
-
NADH
-
Oxaloacetate (for the reverse reaction, which is often more convenient)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
This compound (Test Inhibitor)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm with temperature control
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare fresh stock solutions of NADH and oxaloacetate in Assay Buffer. Determine their precise concentrations spectrophotometrically using their known extinction coefficients (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).
-
Prepare a concentrated stock solution of this compound in Assay Buffer.
-
-
Assay Setup (96-well plate format, 200 µL final volume):
-
In each well, add 160 µL of a master mix containing Assay Buffer and NADH (e.g., to a final concentration of 150 µM).
-
Add 20 µL of the inhibitor solution at various concentrations (e.g., a 10-point serial dilution). For control wells (no inhibition), add 20 µL of Assay Buffer.
-
Add 10 µL of enzyme solution (e.g., to a final concentration of 5 nM). Ensure the enzyme concentration is chosen to yield a linear reaction rate for at least 60 seconds.
-
-
Initiate Reaction & Data Collection:
-
Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.
-
Initiate the reaction by adding 10 µL of oxaloacetate substrate (e.g., to a final concentration near its Km).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 5-10 seconds for 2-5 minutes.
-
-
Self-Validation Controls:
-
No Enzyme Control: Reaction mix without MDH to ensure no non-enzymatic NADH oxidation.
-
No Substrate Control: Reaction mix without oxaloacetate to establish a baseline for enzyme stability.
-
No Inhibitor Control: Determines the uninhibited reaction rate (Vmax at that substrate concentration).
-
Protocol 2: Determining the Inhibition Constant (Ki)
This protocol builds upon the first by systematically varying both substrate and inhibitor concentrations to determine the mechanism of inhibition and the inhibitor's potency (Ki).
Causality Behind Choices: By creating substrate-velocity curves at different fixed inhibitor concentrations, we can visually and mathematically distinguish between different inhibition models (competitive, non-competitive, etc.) using a Lineweaver-Burk plot or non-linear regression.[18] Non-linear regression is generally preferred as it provides a more accurate fit of the Michaelis-Menten equation.[11]
Step-by-Step Methodology:
-
Experimental Design:
-
Design a matrix of experiments. You will run full substrate titrations (e.g., 8 concentrations from 0.1 x Km to 10 x Km of oxaloacetate) at several fixed concentrations of the inhibitor.
-
Choose inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
-
Data Collection:
-
Perform the enzymatic assays as described in Protocol 1 for each condition in the matrix. Run all experiments in triplicate for statistical robustness.
-
-
Data Analysis:
-
For each reaction curve (A₃₄₀ vs. time), calculate the initial velocity (v₀) from the linear portion of the slope. Convert ∆Abs/min to µmol/min using the Beer-Lambert law (A = εcl).
-
Plot v₀ versus substrate concentration [S] for each inhibitor concentration [I].
-
Fit the data directly to the appropriate Michaelis-Menten equations for competitive, non-competitive, or mixed inhibition using a non-linear regression software (e.g., GraphPad Prism). This will yield the most accurate values for Vmax, Km, and Ki.[7]
-
Alternatively, for visualization, create a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mechanism.[18]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Implications for Research and Drug Development
The cross-reactivity profile of this compound has significant implications.
-
For Drug Development: If a drug candidate is metabolized to this compound, its inhibition of key enzymes like pyruvate carboxylase or components of the TCA cycle could lead to significant toxicity. Inhibition of PC can disrupt gluconeogenesis, leading to hypoglycemia, while disruption of the TCA cycle can impair cellular energy production.[3] The protocols provided in this guide are essential for early-stage safety and toxicity screening.
-
For Basic Research: As a research tool, the specificity of inhibition is critical. If this compound inhibits multiple enzymes in a pathway, it cannot be used to probe the function of a single enzyme. A comprehensive cross-reactivity analysis is required to validate its use as a specific inhibitor. For example, while it might be a potent inhibitor of Aspartate Aminotransferase, its concurrent, albeit weaker, inhibition of other enzymes must be considered when interpreting experimental results.
Conclusion
This compound, as a structural analog of the vital metabolite oxaloacetate, stands as a compound of significant interest. While direct, comprehensive experimental data on its cross-reactivity with the full spectrum of oxaloacetate-utilizing enzymes remains incomplete, existing data on similar fluorinated keto-acids and a clear understanding of enzyme mechanisms allow for strong, testable hypotheses. The evidence suggests it is likely to act as a competitive inhibitor of enzymes like Malate Dehydrogenase and Citrate Synthase, while analogs show potent inhibition of Pyruvate Carboxylase and Aspartate Aminotransferase. This guide provides the foundational knowledge and, critically, the experimental framework for researchers to rigorously evaluate these interactions, ensuring both the safety of novel therapeutics and the validity of fundamental biochemical research.
References
-
Liu, W., Yuan, S., Jin, M., & Xian, M. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012. [Link]
-
Cheng, J., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8053–8071. [Link]
-
Jitrapakdee, S., St Maurice, M., Rayment, I., Cleland, W. W., Wallace, J. C., & Attwood, P. V. (2008). Inhibitors of Pyruvate Carboxylase. PMC, 2008, 1-24. [Link]
-
Briley, P. A., Eisenthal, R., Harrison, R., & Smith, G. D. (1977). Interaction of difluoro-oxaloacetate with aspartate transaminase. Biochemical Journal, 161(2), 383–387. [Link]
-
Smith, G. D. (1980). Difluorinated analogues of oxaloacetate and aspartate as enzyme probes. University of Bath Research Portal. [Link]
-
Lakshmanan, J., & Weidman, S. W. (1980). Selection for citrate synthase-deficient mutants with fluoroacetate. FEBS Letters, 114(2), 339-341. [Link]
-
Lee, S., Park, K., Lee, S., Kim, S., Park, S., Kim, J., & Lee, J. (2016). A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration. PLOS ONE, 11(9), e0162568. [Link]
-
Wikipedia. (n.d.). Citrate synthase. Wikipedia. [Link]
-
University of Wisconsin-Madison. (n.d.). Enzyme Kinetics and Reversible Inhibition. UW-Madison. [Link]
-
Briley, P. A., Eisenthal, R., & Harrison, R. (1973). Kinetics and Binding of Difluoro-oxaloacetate to Aspartate Aminotransferase. Biochemical Society Transactions, 1(4), 932-934. [Link]
-
Weidman, S. W., & Drysdale, G. R. (1979). Interaction of a paramagnetic analogue of oxaloacetate with citrate synthase. Biochemistry, 18(1), 38-43. [Link]
-
ResearchGate. (n.d.). Comparative enzyme kinetic data of fluorinases. ResearchGate. [Link]
-
Carchman, E. H., Johnson, J. A., Oliphant, C. S., & Beger, R. D. (2018). Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver. PMC, 24, 1623-1634. [Link]
-
Minard, K. I., & McAlister-Henn, L. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Essays in Biochemistry, 68(3), 437-448. [Link]
-
Gutman, M., & Hartstein, E. (1974). Inhibition of mitochondrial malate dehydrogenase by 2-thenoyltrifluoroacetone. FEBS Letters, 49(2), 170-173. [Link]
-
Warren, G. B., & Tipton, K. F. (1974). Pig liver pyruvate carboxylase. The reaction pathway for the decarboxylation of oxaloacetate. Biochemical Journal, 139(2), 311-320. [Link]
-
Jitrapakdee, S., & Wallace, J. C. (1999). The structure and the mechanism of action of pyruvate carboxylase. The International Journal of Biochemistry & Cell Biology, 31(10), 1069-1074. [Link]
-
M-CSA. (n.d.). Citrate (Si)-synthase. Mechanism and Catalytic Site Atlas. [Link]
-
Wikipedia. (n.d.). Pyruvate carboxylase. Wikipedia. [Link]
-
PubMed. (2016). A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration. PubMed. [Link]
-
Gu, J., Liu, W., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. PMC, 105(21-22), 8053-8071. [Link]
-
R-Discovery. (1998). Interaction between Citrate Synthase and Malate Dehydrogenase: SUBSTRATE CHANNELING OF OXALOACETATE. R-Discovery. [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
Wheeldon, I., Minteer, S. D., Banta, S., Barton, S. C., Atanassov, P., & Sigman, M. (2016). Enzymes helping enzymes: Oxaloacetate decarboxylase increases malate dehydrogenase's turnover number. PMC, 14(3), 563-566. [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
-
M-CSA. (n.d.). Aspartate transaminase. Mechanism and Catalytic Site Atlas. [Link]
-
Patsnap. (2025). Benchmarking Oxaloacetate Performance in Redox Reactions. Patsnap Eureka. [Link]
-
University of Colorado Boulder. (n.d.). Lecture # 5, 6 – Enzyme Inhibition and Toxicity. University of Colorado Boulder. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
PubMed. (2015). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. [Link]
-
YouTube. (2023). ENZYME INHIBITION EXPLAINED. YouTube. [Link]
Sources
- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 3. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benchmarking Oxaloacetate Performance in Redox Reactions [eureka.patsnap.com]
- 5. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]
- 7. Inhibitors of Pyruvate Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. courses.washington.edu [courses.washington.edu]
- 12. Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Citrate synthase - Wikipedia [en.wikipedia.org]
- 16. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 17. Interaction of a paramagnetic analogue of oxaloacetate with citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Khan Academy [khanacademy.org]
Performance of 2-Fluoro-3-oxopropanoic Acid in Different Cell Lines: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of 2-Fluoro-3-oxopropanoic Acid, a compound of interest in metabolic research, by comparing its theoretical applications and performance with established glycolysis inhibitors across various cell lines. Due to the limited direct experimental data on this compound, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By understanding the performance of analogous compounds, we can infer the potential efficacy and guide the experimental design for evaluating this compound.
Introduction: Targeting Cancer Metabolism
A hallmark of many cancer cells is their altered metabolism, characterized by a preference for glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg effect".[1] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation. Consequently, targeting the glycolytic pathway has emerged as a promising strategy in cancer therapy.[2]
This compound, a fluorinated alpha-keto acid, is structurally similar to key metabolites in central carbon metabolism. Alpha-keto acids are known to play significant roles in cellular metabolism, including their involvement in the Krebs cycle and glycolysis.[3] The fluorine substitution in this compound suggests it may act as an inhibitor of metabolic enzymes. This guide will, therefore, position this compound within the landscape of well-characterized glycolysis inhibitors and provide the necessary framework for its evaluation.
Mechanism of Action: A Comparative Perspective
The therapeutic potential of inhibiting glycolysis lies in depriving cancer cells of their primary energy source.[1] Several small molecules have been developed to target key enzymes in this pathway.[4]
Established Glycolysis Inhibitors
-
2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase. The resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis and the induction of cell death.[5][6]
-
3-Bromopyruvate (3-BP): This alkylating agent is a potent inhibitor of glycolysis, primarily targeting hexokinase II.[7][8] Its uptake into cancer cells is facilitated by monocarboxylate transporters, which are often overexpressed in tumors.[8]
-
Oxamate: A competitive inhibitor of lactate dehydrogenase (LDH), oxamate blocks the conversion of pyruvate to lactate, a critical step for regenerating NAD+ to sustain glycolysis.[9][10]
-
Dichloroacetate (DCA): DCA inhibits pyruvate dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex. This shifts the metabolic balance from glycolysis towards oxidative phosphorylation.[11][12][13]
Hypothesized Mechanism of this compound
Given its structure as a pyruvate analog, this compound is hypothesized to compete with pyruvate for binding to key metabolic enzymes. Potential targets include:
-
Lactate Dehydrogenase (LDH): By mimicking pyruvate, it could inhibit the conversion of pyruvate to lactate, leading to a reduction in glycolytic flux.
-
Pyruvate Dehydrogenase (PDH): It might interfere with the entry of pyruvate into the tricarboxylic acid (TCA) cycle.
The electron-withdrawing nature of the fluorine atom could enhance its binding affinity to target enzymes, potentially making it a potent inhibitor.
Comparative Performance of Glycolysis Inhibitors in Cancer Cell Lines
The efficacy of glycolysis inhibitors can vary significantly depending on the cancer type and the specific genetic and metabolic landscape of the cell line. The following table summarizes the reported 50% inhibitory concentrations (IC50) of established glycolysis inhibitors in various cancer cell lines. This data provides a benchmark for assessing the potential performance of this compound.
| Inhibitor | Cancer Type | Cell Line | IC50 (mM) | Reference |
| 2-Deoxy-D-glucose (2-DG) | Breast Cancer | MCF-7 | ~5 | [14] |
| Cervical Cancer | HeLa | ~4 | [15] | |
| Neuroblastoma | SK-N-SH | ~5.5-11 | [16] | |
| 3-Bromopyruvate (3-BP) | Breast Cancer | MCF-7 | ~0.05-0.1 | [17] |
| Pancreatic Cancer | Panc-1 | ~0.015 | [18] | |
| Colorectal Cancer | HCT116 | <0.03 | [19] | |
| Oxamate | Gastric Cancer | SGC-7901 | ~40 | [20] |
| Nasopharyngeal Carcinoma | CNE-1 | ~20 | [21] | |
| Non-small Cell Lung Cancer | H1299 | ~20 | [22] | |
| Dichloroacetate (DCA) | Breast Cancer | MDA-MB-231 | ~20 | [13] |
| Glioblastoma | U87 | ~10 | [23] |
Note: IC50 values can vary based on experimental conditions such as incubation time and cell density.
Experimental Protocols for Evaluating Glycolysis Inhibitors
To empirically determine the performance of this compound and compare it to other inhibitors, a series of standardized assays are recommended.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a fundamental method to assess the cytotoxic effects of a compound on cell proliferation.[24][25][26][27]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and comparator compounds for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Lactate Production Assay
This assay directly measures the amount of lactate secreted into the cell culture medium, providing a direct readout of glycolytic activity.[28][29][30]
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency and then treat with the test compounds for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture medium.
-
Deproteinization (Optional but Recommended): Deproteinize the samples by filtration through a 10 kDa molecular weight cutoff spin filter to remove enzymes that may interfere with the assay.
-
Assay Reaction: Use a commercial lactate assay kit. Typically, this involves adding a reaction mix containing lactate dehydrogenase and a probe to the samples and standards.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Data Analysis: Calculate the lactate concentration based on a standard curve and normalize to the cell number or protein concentration.
Caption: Workflow for the Lactate Production Assay.
Extracellular Acidification Rate (ECAR) Assay
The Seahorse XF Analyzer provides a real-time measurement of the extracellular acidification rate (ECAR), which is a key indicator of glycolytic flux.[31][32][33][34]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Assay Medium: The following day, replace the growth medium with a bicarbonate-free assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge in sterile water overnight at 37°C in a non-CO2 incubator.
-
Compound Loading: Load the injector ports of the sensor cartridge with the test compounds (e.g., this compound, oligomycin, and 2-DG).
-
Seahorse XF Analysis: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Glycolysis Stress Test.
-
Data Analysis: The instrument software will calculate the ECAR. The key parameters to analyze are basal glycolysis, glycolytic capacity, and glycolytic reserve.
Caption: Workflow for the Seahorse XF ECAR Assay.
Signaling Pathways Modulated by Glycolysis Inhibition
Inhibition of glycolysis can have far-reaching effects on cellular signaling pathways that are crucial for cancer cell survival and proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism. Glycolysis provides the ATP necessary for the activation of this pathway. Therefore, inhibiting glycolysis can lead to the downregulation of Akt and mTOR signaling, resulting in decreased protein synthesis and cell proliferation.
-
Wnt/β-catenin Pathway: Recent studies have shown a link between glycolysis and the Wnt/β-catenin signaling pathway. Inhibition of glycolysis with 2-DG has been shown to down-regulate this pathway in cervical cancer cells by promoting the degradation of β-catenin.[15]
-
AMPK Pathway: A decrease in the cellular ATP/AMP ratio, which occurs upon glycolysis inhibition, activates AMP-activated protein kinase (AMPK). Activated AMPK promotes catabolic pathways to restore energy balance and inhibits anabolic processes, acting as a metabolic checkpoint.
Caption: Interplay of Glycolysis Inhibition with Key Signaling Pathways.
Conclusion and Future Directions
While direct experimental evidence for the bioactivity of this compound is currently lacking, its chemical structure strongly suggests a role as a metabolic inhibitor, likely targeting the glycolytic pathway. This guide provides a robust framework for researchers to investigate its potential by comparing it with well-established glycolysis inhibitors like 2-DG, 3-BP, oxamate, and DCA.
The provided experimental protocols for cell viability, lactate production, and real-time metabolic flux analysis offer a clear path for the systematic evaluation of this compound's performance in various cancer cell lines. Furthermore, understanding its impact on key signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin will be crucial in elucidating its mechanism of action and therapeutic potential.
Future research should focus on synthesizing and testing this compound in a panel of cancer cell lines with diverse metabolic profiles. These studies will be instrumental in determining its efficacy, selectivity, and potential as a novel anticancer agent.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Pelicano, H., Martin, D. S., Xu, R. H., & Huang, P. (2006). Glycolysis inhibition for anticancer treatment. Oncogene, 25(34), 4633–4646. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Varghese, E., Samuel, S. M., Líšková, A., Samec, M., Kubatka, P., & Büsselberg, D. (2021). Modulating Glycolysis to Improve Cancer Therapy. Cancers, 13(2), 184. [Link]
-
Xu, R. H., Pelicano, H., Zhou, Y., Carew, J. S., Feng, L., Bhalla, K. N., Keating, M. J., & Huang, P. (2005). Inhibition of glycolysis in cancer cells: a novel strategy to overcome drug resistance associated with mitochondrial respiratory defect and hypoxia. Cancer research, 65(2), 613–621. [Link]
-
Ko, Y. H., Pedersen, P. L., & Geschwind, J. F. (2012). 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau. Journal of bioenergetics and biomembranes, 44(1), 1–5. [Link]
-
Canadian College of Naturopathic Medicine. (n.d.). Dichloroacetate (DCA) in Cancer Care. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Michelakis, E. D., Webster, L., & Mackey, J. R. (2008). Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer. British journal of cancer, 99(7), 989–994. [Link]
-
Zdralevic, M., Marchiq, I., de la Cruz-López, K. G., & Pouysségur, J. (2018). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. Cancers, 10(10), 362. [Link]
-
Research Open World. (2018). Dichloroacetate (DCA) as an Oncology Chemotherapeutic Agent – What’s all the Hype and is it Warranted?. [Link]
-
Valenti, D., Vacca, R. A., & de Bari, L. (2019). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International journal of molecular sciences, 20(18), 4436. [Link]
-
Tang, J., Wu, Y., & Zhang, Y. (2018). Glycolysis Inhibitors for Anticancer Therapy: A Review of Recent Patents. Recent patents on anti-cancer drug discovery, 13(1), 115–125. [Link]
-
de la Cruz-López, K. G., & Zdralevic, M. (2024). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Pharmaceuticals, 17(6), 744. [Link]
-
Pelicano, H., Martin, D. S., Xu, R. H., & Huang, P. (2006). Glycolysis inhibition for anticancer treatment. Oncogene, 25(34), 4633–4646. [Link]
-
Manzo-Merino, J., Contreras-López, R. A., & Lizano, M. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Oxidative medicine and cellular longevity, 2019, 8705052. [Link]
-
Li, Y., Li, X., & Zhang, J. (2019). Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment. Molecules, 24(16), 2919. [Link]
-
ResearchGate. (n.d.). A, 3-bromopyruvate (3BP) targets critical steps in cancer cell biology.... [Link]
-
Roy, S. K., Dukic, T., Bhandary, B., Acharya, A., Tu, K. J., Ko, Y. H., & Shukla, H. D. (2022). Abstract 5243: 3-Bromopyruvate in combination with radiation inhibits pancreatic cancer growth by dismantling mitochondria and ATP generation in a preclinical mouse model. Cancer Research, 82(12_Supplement), 5243. [Link]
-
Corkey, B. E., Martin-Requero, A., Walajtys-Rode, E., Williams, R. J., & Williamson, J. R. (1982). Effects of branched chain alpha-ketoacids on the metabolism of isolated rat liver cells. I. Regulation of branched chain alpha-ketoacid metabolism. The Journal of biological chemistry, 257(16), 9668–9676. [Link]
-
Xintaropoulou, C., Ward, C., Wise, A., Marston, H., Turnbull, A., & Langdon, S. P. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget, 6(28), 25677–25695. [Link]
-
Zhai, X., Yang, Y., Zhou, K., Wang, P., & Zhang, H. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cell & bioscience, 5, 19. [Link]
-
Li, Y., Liu, Y., Zhang, Y., Li, Y., & Wang, J. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in oncology, 11, 642111. [Link]
-
Sheng, S. L., Liu, J. J., Dai, Y. H., Sun, X. G., Xiong, X. P., & Huang, G. (2016). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology reports, 35(1), 146–152. [Link]
-
Stumpf, D. A., McAfee, J., Parks, J. K., & Eguren, L. (1982). Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes. Biochemical medicine, 27(1), 53–61. [Link]
-
Xintaropoulou, C., Ward, C., Wise, A., Marston, H., Turnbull, A., & Langdon, S. P. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget, 6(28), 25677–25695. [Link]
-
Dwarakanath, B. S. (2009). Effect of 2-Deoxy-D-glucose on Various Malignant Cell Lines In Vitro. Anticancer Research, 29(9), 3507-3512. [Link]
-
Wikipedia. (n.d.). Keto acid. [Link]
-
Agilent. (n.d.). How Agilent Seahorse XF Analyzers Work. [Link]
-
Agilent. (n.d.). Seahorse XF Glycolysis Stress Test Kit User Guide. [Link]
-
ResearchGate. (2025). Effects of branched chain alpha-ketoacids on the metabolism of isolated rat liver cells. I. Regulation of branched chain alpha-ketoacid metabolism. [Link]
-
Varghese, E., Samuel, S. M., Líšková, A., Samec, M., Kubatka, P., & Büsselberg, D. (2022). Targeting Glycolysis for Treatment of Breast Cancer Resistance: Current Progress and Future Prospects. Cancers, 14(11), 2737. [Link]
-
Livesey, G., & Lund, P. (1980). Metabolism and metabolic effects of ketoacids. The Biochemical journal, 192(1), 73–80. [Link]
-
Agilent. (n.d.). The Agilent Seahorse XF ATP Real-Time rate assay measures and quantifies the rate of ATP product. [Link]
-
El-Sayed, S. M., El-Sawy, H. S., & Abdel-Aziz, A. A. (2016). Targeting glycolysis by 3-bromopyruvate improves tamoxifen cytotoxicity of breast cancer cell lines. BMC cancer, 16, 178. [Link]
-
Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric). [Link]
-
Upreti, M., Kumar, B., & Singh, R. (2022). 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities. Biomolecules, 12(8), 1104. [Link]
-
Mergent, B., & Wieman, H. L. (2018). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 23(11), 2939. [Link]
-
Zhong, D., & Simone, T. L. (2010). 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells. Cancer biology & therapy, 10(3), 224–231. [Link]
-
Agilent. (n.d.). Agilent Seahorse XF Glycolytic Rate Assay User Manual. [Link]
-
Zhang, Y., Li, Y., & Liu, Y. (2023). 2-deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression. IUBMB life, 75(4), 365–374. [Link]
-
Assay Genie. (n.d.). Lactate Colorimetric Assay Kit II #BN00851. [Link]
Sources
- 1. Glycolysis inhibition for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating Glycolysis to Improve Cancer Therapy [mdpi.com]
- 3. Keto acid - Wikipedia [en.wikipedia.org]
- 4. Glycolysis Inhibitors for Anticancer Therapy: A Review of Recent Patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccnm.edu [ccnm.edu]
- 12. [PDF] Dichloroacetate (DCA) as a potential metabolic-targeting therapy for cancer | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting glycolysis by 3-bromopyruvate improves tamoxifen cytotoxicity of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 23. researchopenworld.com [researchopenworld.org]
- 24. clyte.tech [clyte.tech]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. cellbiolabs.com [cellbiolabs.com]
- 29. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627) | Abcam [abcam.com]
- 30. assaygenie.com [assaygenie.com]
- 31. How Agilent Seahorse XF Analyzers Work | Agilent [agilent.com]
- 32. hpst.cz [hpst.cz]
- 33. med.upenn.edu [med.upenn.edu]
- 34. agilent.com [agilent.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The unique structure of 2-Fluoro-3-oxopropanoic Acid, incorporating a reactive carboxylic acid and a stable carbon-fluorine bond, necessitates a rigorous and informed approach to its disposal. This guide is designed to provide clarity and operational confidence, ensuring the safety of personnel and the protection of our environment.
Foundational Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data for this compound is not extensively published, its structural similarity to other alpha-fluoro organic acids and oxo-acids warrants a cautious approach. It should be handled as a corrosive and potentially toxic substance.
Key Hazards:
-
Corrosivity: As a carboxylic acid, it can cause severe skin burns and eye damage.[1][2]
-
Irritation: May cause respiratory irritation if inhaled.[3][4]
-
Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[5][6] Therefore, discharge into the environment must be strictly avoided.[3]
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound in any concentration.
| Equipment | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield | Protects against splashes that can cause severe eye damage.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and potential burns.[3][4] |
| Body Protection | Laboratory coat, closed-toe shoes | Protects skin from accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of potentially irritating vapors.[3] |
Emergency Procedures for Spills and Exposures
Rapid and correct response to a spill or exposure is critical to minimizing harm. All personnel handling this compound must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[7][8]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower.[7][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
Small Spill Cleanup Protocol (less than 100 mL in a fume hood):
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Confine the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8][10]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent spreading.[9][10]
-
Collection: Once fully absorbed, carefully scoop the material into a designated, labeled, and sealable hazardous waste container.[3][8]
-
Decontamination: Wipe down the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[8][10]
-
Disposal: Dispose of all contaminated materials (absorbents, PPE) as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
Step-by-Step Disposal Protocol
Direct disposal of this compound down the drain is strictly prohibited.[3][11] All waste, including pure compound, solutions, and contaminated materials, must be collected and disposed of as hazardous waste through your institution's certified waste management program.
Workflow for Waste Management of this compound
Caption: Decision workflow for the safe disposal of this compound waste.
Detailed Procedural Steps:
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, compatible, and clearly labeled container.[11][12] Suitable containers are typically made of high-density polyethylene (HDPE).
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Never mix this waste with incompatible materials. For instance, do not mix with strong bases or oxidizing agents in the waste container.
-
-
On-site Neutralization (Optional and for Dilute Aqueous Solutions Only):
-
Important: Neutralization is a treatment step and may not be permitted in all jurisdictions or institutions without specific licensing. Always consult your EHS department before proceeding.[13] The primary purpose of this step is to reduce the corrosivity of the waste, not to render it non-hazardous.
-
Procedure:
-
Work in a chemical fume hood and wear all required PPE.
-
If the solution is concentrated, dilute it by slowly adding the acid to a large volume of cold water (at least a 1:10 ratio).[14]
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate or soda ash.
-
Slowly add the basic solution to the diluted acid waste while stirring continuously. Be prepared for gas (CO2) evolution.
-
Monitor the pH of the solution using pH strips. Continue adding the base until the pH is between 6.0 and 8.0.[13][14]
-
The resulting neutralized solution must still be collected as hazardous waste. It contains the fluorinated organic salt, which requires professional disposal.
-
-
-
Storage and Final Disposal:
-
Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.[8] They will ensure the waste is transported to a licensed facility for proper disposal, likely via high-temperature incineration.
-
By adhering to these rigorous protocols, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024).
- Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace - ResearchGate. (2025).
- What to do in a chemical emergency - GOV.UK. (2024).
- Hazardous Waste Disposal Guide - Dartmouth College. (n.d.).
- Safety Data Sheet - Fluorochem. (2024).
- Chemical Exposure and Spill Response Procedures | New Mexico State University. (n.d.).
- Guide for Chemical Spill Response. (n.d.).
- Chapter 19, Chemical Hygiene Plan: Emergency Response | University of Nevada, Reno. (n.d.).
- Chemical Spill Procedures | Princeton University Environmental Health and Safety. (n.d.).
- Safety Data Sheet - ChemScene. (2023).
- This compound | C3H3FO3 | CID 14050991 - PubChem. (n.d.).
- Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment. (2015).
- Safety Data Sheet - Angene Chemical. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- EHSO Manual 2025-2026 - Hazardous Waste - OUHSC.edu. (n.d.).
- 3-ethoxy-2-fluoro-2-methyl-3-oxopropanoic acid - Sigma-Aldrich. (n.d.).
- Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCA... - Ingenta Connect. (2025).
- Chapter 7 - Management Procedures For Specific Waste Types - Cornell EHS. (n.d.).
- Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology Letters - ACS Publications. (2023).
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.).
Sources
- 1. file.chemscene.com [file.chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. epa.gov [epa.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. acs.org [acs.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. ethz.ch [ethz.ch]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 14. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
A Senior Application Scientist's Guide to Handling 2-Fluoro-3-oxopropanoic Acid
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2-Fluoro-3-oxopropanoic Acid (CAS No. 58629-87-1). The procedural guidance herein is derived from an analysis of the compound's chemical structure and the known hazards of structurally similar fluorinated carboxylic acids. Our objective is to empower you with the knowledge to work safely, ensuring both personal protection and experimental integrity.
Immediate Safety Briefing: The Core Principles
Before handling this compound, understand that its structure—an alpha-keto acid with an alpha-fluoro substituent—suggests it is a corrosive and irritating compound. All operations must be predicated on the assumption that this chemical can cause severe skin burns, serious eye damage, and respiratory tract irritation.[1][2][3] Adherence to the protocols outlined below is not merely recommended; it is mandatory for safe laboratory operations.
Hazard Assessment: Understanding the 'Why'
While a comprehensive toxicological profile for this compound is not widely published, we can infer its primary hazards from analogous compounds. Chemicals like 2-Fluoropropionic acid are classified as causing severe skin burns and eye damage (Category 1B).[2] Other fluorinated organic acids are known skin, eye, and respiratory irritants.[1][3][4]
The causality is rooted in two features:
-
Acidity: The carboxylic acid group is inherently corrosive.
-
Fluorine's Electronegativity: The alpha-fluoro group significantly increases the acidity of the molecule and can enhance its reactivity and ability to penetrate tissues.
Therefore, every procedural choice, particularly regarding Personal Protective Equipment (PPE), is designed to create an impermeable barrier between you and the chemical.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks associated with this compound. All work must be conducted within a certified chemical fume hood.[5]
| PPE Category | Minimum Specification | Rationale & Advanced Protocol |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles.[6] | Required: A full-face shield must be worn over chemical splash goggles. This is critical when handling quantities >50 mL or during any operation with a heightened splash risk (e.g., heating, sonicating, transferring under pressure). |
| Hand Protection | Double gloving is mandatory. | Inner Glove: Standard nitrile examination glove. Outer Glove: Chemical-resistant glove. For extended use or handling concentrated solutions, Butyl or Viton® gloves are recommended for their high resistance to corrosive acids and organic solvents.[7][8] For incidental contact or dilute solutions, heavy-duty nitrile gloves (>8 mil) are acceptable. Gloves must be changed immediately upon any sign of contamination.[3] |
| Body Protection | Flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant footwear.[6][9] | For procedures involving larger volumes (>500 mL) or significant splash potential, supplement the lab coat with a chemical-resistant apron made of neoprene or PVC.[5] |
| Respiratory Protection | Not required if all work is performed within a properly functioning chemical fume hood. | If an emergency or process failure results in potential exposure outside a fume hood, a full-face respirator with an organic vapor/acid gas cartridge is necessary.[5] |
Experimental Workflow: Safe Handling from Start to Finish
This section provides a step-by-step methodology for safely handling this compound.
Workflow Diagram
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. esf.edu [esf.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
